6-Methoxy-2-methylquinoline-4-carbonitrile chemical properties
An In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 6-Methoxy-2-methylquinoline-4-carbonitrile Executive Summary In the landscape of modern medicinal chemistry, functionalized quinolines serv...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 6-Methoxy-2-methylquinoline-4-carbonitrile
Executive Summary
In the landscape of modern medicinal chemistry, functionalized quinolines serve as privileged scaffolds for the development of targeted therapeutics, ranging from antimalarials to advanced kinase inhibitors. 6-Methoxy-2-methylquinoline-4-carbonitrile (CAS: 1310481-62-9) is a highly specialized building block that combines the structural rigidity of the quinoline core with three distinct vectors for molecular interaction: an electron-donating methoxy group, a sterically active methyl group, and a highly versatile carbonitrile moiety.
This whitepaper provides an authoritative overview of its physicochemical properties, details a self-validating three-step synthetic workflow, and explores its downstream applications in drug discovery.
Chemical Identity & Physicochemical Profiling
The strategic placement of functional groups on the quinoline core dictates both its reactivity and its biological target engagement. The 6-methoxy group increases the electron density of the bicyclic system via resonance, which improves aqueous solubility and often serves as a hydrogen-bond acceptor in kinase hinge-binding pockets. Conversely, the 4-carbonitrile group is a strong electron-withdrawing group that not only modulates the pKa of the quinoline nitrogen but also acts as a critical synthetic handle for late-stage functionalization.
The synthesis of 6-Methoxy-2-methylquinoline-4-carbonitrile is most efficiently achieved through a robust three-step sequence: cyclization, deoxychlorination, and palladium-catalyzed cyanation.
Mechanistic Pathway
Figure 1: Three-step synthetic workflow for 6-Methoxy-2-methylquinoline-4-carbonitrile.
Protocol 1: Conrad-Limpach Cyclization
Objective: Construct the quinoline core (6-Methoxy-2-methylquinolin-4-ol)[2].
Causality: The condensation of p-anisidine with ethyl acetoacetate initially forms an enamine intermediate. Thermal cyclization (often facilitated by polyphosphoric acid or high-boiling solvents like Dowtherm A) drives the intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl, forming the 4-quinolone (which tautomerizes to the 4-hydroxyquinoline).
Step-by-Step Methodology:
Charge a round-bottom flask with p-anisidine (1.0 equiv) and ethyl acetoacetate (1.1 equiv).
Add a catalytic amount of glacial acetic acid and heat the mixture to 110°C for 2 hours to remove water (driving enamine formation).
Transfer the crude enamine to a pre-heated flask containing polyphosphoric acid (PPA) at 150°C. Stir vigorously for 1 hour.
Validation/Workup: Pour the hot mixture onto crushed ice. The sudden temperature drop and aqueous environment will precipitate the crude 6-methoxy-2-methylquinolin-4-ol. Filter, wash with cold water, and dry under a vacuum.
Protocol 2: Deoxychlorination
Objective: Convert the hydroxyl group to a reactive chloride leaving group (4-Chloro-6-methoxy-2-methylquinoline)[3].
Causality: The 4-hydroxy group is a poor leaving group for subsequent cross-coupling. Phosphorus oxychloride (POCl3) acts as both solvent and reagent, converting the tautomeric 4-quinolone into a highly reactive phosphorodichloridate intermediate, which undergoes rapid nucleophilic aromatic substitution (SNAr) by chloride ions.
Step-by-Step Methodology:
Suspend 6-methoxy-2-methylquinolin-4-ol (1.0 equiv) in neat POCl3 (5.0–10.0 equiv).
Reflux the mixture (approx. 105°C) under a nitrogen atmosphere for 30–60 minutes. The suspension will gradually turn into a homogenous, dark solution, indicating the consumption of the starting material.
Validation/Workup: Cool the reaction to room temperature and carefully pour it over crushed ice to quench excess POCl3 (Caution: Highly exothermic).
Neutralize the acidic aqueous mixture with ammonium hydroxide (NH4OH) until a voluminous mass of the chloro-compound separates (pH ~7-8)[3]. Extract with ethyl acetate, dry over Na2SO4, and concentrate to yield the chlorinated intermediate.
Protocol 3: Palladium-Catalyzed Cyanation
Objective: Install the carbonitrile group to yield the target compound[4].
Causality: Direct SNAr with cyanide salts is inefficient here because the electron-donating 6-methoxy group deactivates the quinoline ring toward nucleophilic attack. Therefore, a transition-metal-catalyzed approach is required. Zinc cyanide (Zn(CN)2) is preferred over copper(I) cyanide (Rosenmund-von Braun reaction) because it is less toxic and provides a controlled, slow release of cyanide ions, preventing the poisoning of the palladium catalyst. Xantphos is utilized as a bidentate ligand with a wide bite angle, which heavily favors the reductive elimination of the nitrile product.
Step-by-Step Methodology:
In an oven-dried Schlenk tube, combine 4-chloro-6-methoxy-2-methylquinoline (1.0 equiv), Zn(CN)2 (0.6 equiv, providing 1.2 equiv of CN⁻), Pd2(dba)3 (0.05 equiv), and Xantphos (0.1 equiv).
Evacuate and backfill the tube with Argon three times to ensure strict oxygen-free conditions (O2 rapidly degrades the active Pd(0) species).
Add anhydrous, degassed DMF and heat the mixture to 160°C for 4–6 hours[4].
Validation/Workup: Monitor via HPLC or TLC (eluting with Hexanes/EtOAc). Upon completion, cool the mixture, dilute with aqueous ammonia (to break down zinc complexes), and extract with dichloromethane. Purify via flash column chromatography to isolate pure 6-Methoxy-2-methylquinoline-4-carbonitrile.
Applications in Drug Development
The 4-carbonitrile moiety is rarely the final functional group in a clinical candidate; rather, it is a highly versatile precursor.
1. Bioisosteric Replacement (Tetrazole Formation):
Carboxylic acids often suffer from poor membrane permeability and rapid metabolic phase II conjugation. The carbonitrile group can be converted into a 1H-tetrazole—a classic bioisostere that maintains the acidic proton (pKa ~4.5-5.5) but offers superior metabolic stability and lipophilicity. This transformation is achieved by reacting the nitrile with trimethylsilyl azide (TMSN3) and a dibutyltin oxide catalyst in refluxing toluene[5]. This structural motif is heavily utilized in the design of Angiotensin II receptor blockers (ARBs) and specific kinase inhibitors.
2. Kinase Inhibitor Scaffolds:
Quinoline-4-carbonitriles are frequently reduced to primary amines or hydrolyzed to amides to act as hinge-binding motifs in ATP-competitive kinase inhibitors[4]. The 6-methoxy group mimics the interactions seen in approved drugs like Bosutinib or Lenvatinib, projecting into the solvent-exposed region or interacting with specific threonine/tyrosine gatekeeper residues in VEGFR and EGFR targets.
References
Patel, A. A., et al. (2010). Synthesis of novel heterocyclic compounds and their biological evaluation. Der Pharma Chemica, 2(1), 215-223. Retrieved from: [Link]
Lásiková, A., & Végh, D. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024(4), M1897. MDPI. Retrieved from:[Link]
Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. ACS Publications. Retrieved from:[Link]
6-Methoxy-2-methylquinoline-4-carbonitrile (CAS: 1310481-62-9): Synthesis, Mechanistic Pathways, and Applications in Drug Discovery
Executive Summary In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, ubiquitous in antimalarials, kinase inhibitors, and advanced neurological therapeutics. 6-Methoxy-2-methylquino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, ubiquitous in antimalarials, kinase inhibitors, and advanced neurological therapeutics. 6-Methoxy-2-methylquinoline-4-carbonitrile (CAS: 1310481-62-9) represents a highly functionalized intermediate within this class[1]. The strategic placement of a methoxy group at the C6 position donates electron density to the aromatic system, while the C2 methyl group provides steric shielding that can enhance metabolic stability. Crucially, the C4 carbonitrile acts as a versatile electrophilic hub, enabling the divergent synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its de novo synthesis, mechanistic rationale, and downstream applications.
Understanding the foundational properties of this intermediate is critical for optimizing reaction conditions and predicting its behavior in biological assays.
The synthesis of 6-methoxy-2-methylquinoline-4-carbonitrile is typically executed via a robust three-step sequence. As an Application Scientist, it is vital to understand the causality behind each transformation to troubleshoot and scale the process effectively.
Step 1: Conrad-Limpach Cyclization
The sequence begins with the condensation of p-anisidine and ethyl acetoacetate to form an intermediate imine/enamine.
Causality: Heating this intermediate to elevated temperatures (~140–250 °C) provides the necessary activation energy to drive the thermal cyclization, resulting in the formation of 6-methoxy-2-methylquinolin-4-ol. The high temperature is strictly required to overcome the entropic barrier of ring closure into the aromatic quinoline system.
Step 2: Chlorodehydroxylation
The quinolin-4-ol is subsequently treated with Phosphorus Oxychloride (POCl₃) to yield 4-chloro-6-methoxy-2-methylquinoline[2].
Causality: POCl₃ serves a dual purpose as both the solvent and the activating agent. The C4-hydroxyl group attacks the electrophilic phosphorus, converting the poor hydroxyl leaving group into a highly reactive dichlorophosphate ester. The liberated chloride ion then displaces this ester via a Nucleophilic Aromatic Substitution (S_NAr) mechanism, driven by the rearomatization of the quinoline core[2].
Step 3: Cyanation (The Core Transformation)
The final step converts the 4-chloro intermediate to the target 4-carbonitrile.
Mechanistic Logic (Traditional vs. Modern): Historically, this was achieved via the Rosenmund-von Braun reaction using stoichiometric Copper(I) Cyanide (CuCN) in polar aprotic solvents at >150 °C[3]. However, this approach generates highly toxic copper waste and suffers from difficult workups. Modern protocols rely on Palladium-catalyzed cyanation using Zinc Cyanide (Zn(CN)₂). The Pd(0) catalyst undergoes oxidative addition into the C–Cl bond, followed by transmetalation with Zn(CN)₂, and reductive elimination to yield the nitrile[3]. This proceeds at significantly lower temperatures (~90 °C) and prevents the degradation of sensitive functional groups.
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the cyanation step.
Reagent Charging: To an oven-dried Schlenk flask, add 4-chloro-6-methoxy-2-methylquinoline (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (0.05 equiv).
Atmosphere Control (Validation Step): Suspend the mixture in anhydrous DMF. Subject the flask to three rigorous freeze-pump-thaw cycles. Rationale: Oxygen must be completely excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.
Reaction Execution: Heat the sealed flask to 90 °C for 12 hours.
In-Process Monitoring (Validation Step): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). Rationale: The successful conversion is validated by the disappearance of the non-polar starting material spot and the emergence of a highly polar, UV-active spot corresponding to the nitrile.
Quenching & Workup: Cool the mixture to room temperature and quench carefully with 10% aqueous ammonium hydroxide (NH₄OH). Rationale: The ammonia complexes with the zinc ions, preventing the generation of lethal HCN gas and solubilizing the zinc salts for efficient aqueous extraction.
Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography to isolate the pure 6-methoxy-2-methylquinoline-4-carbonitrile.
Synthetic Logic & Downstream Functionalization
Fig 1: Synthetic logic and functionalization of 6-Methoxy-2-methylquinoline-4-carbonitrile.
Applications in Medicinal Chemistry
The 4-carbonitrile moiety is not merely a structural endpoint; it is a synthetic springboard for advanced drug discovery:
SSAO Inhibitors via the tert-Amino Effect: The nitrile group can be chemoselectively reduced using NaBH₄ in the presence of catalytic NiCl₂ to yield aminomethyl derivatives[4]. These intermediates can undergo sophisticated thermal isomerization reactions (the tert-amino effect) to form fused tetrahydroquinolines. These tricyclic architectures have been proven to act as potent inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO), a target implicated in vascular and inflammatory diseases[4].
Tetrazole Bioisosteres: The cyano group readily undergoes a [3+2] cycloaddition with sodium azide (NaN₃) to form 5-(quinolin-4-yl)tetrazoles. Tetrazoles act as metabolically stable bioisosteres of carboxylic acids, providing the necessary hydrogen-bond donor capabilities for target binding while resisting rapid in vivo decarboxylation.
Analytical Characterization & Validation
To confirm the structural integrity of 6-Methoxy-2-methylquinoline-4-carbonitrile, the following analytical profile must be met:
IR Spectroscopy: A sharp, distinct absorption band at ~2220 cm⁻¹ is the definitive marker, validating the presence of the carbonitrile (C≡N) stretch.
¹H NMR (CDCl₃): A diagnostic singlet integrating to 3H at ~3.95 ppm confirms the C6-methoxy group, while a singlet at ~2.75 ppm confirms the C2-methyl group. The C3 proton typically appears as a distinct singlet in the aromatic region (~7.50 ppm) due to the strong electron-withdrawing effect of the adjacent nitrile.
Mass Spectrometry: High-Resolution ESI-MS will display the [M+H]⁺ pseudo-molecular ion at m/z 199.08.
2.[4] Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors
Source: Arkivoc (arkat-usa.org)
URL:
3.[2] Synthesis of novel heterocyclic compounds and their biological evaluation
Source: Der Pharma Chemica
URL:
4.[3] Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions
Source: PMC (nih.gov)
URL:
The Privileged Scaffold: Biological Activity and Pharmacological Potential of 6-Methoxy-2-methylquinoline-4-carbonitrile
Executive Summary In modern medicinal chemistry, 6-Methoxy-2-methylquinoline-4-carbonitrile (CAS: 1310481-62-9) is rarely administered as a standalone Active Pharmaceutical Ingredient (API). Instead, it serves as a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, 6-Methoxy-2-methylquinoline-4-carbonitrile (CAS: 1310481-62-9) is rarely administered as a standalone Active Pharmaceutical Ingredient (API). Instead, it serves as a highly specialized, "privileged scaffold"—a critical intermediate used to synthesize high-affinity kinase inhibitors, antimalarials, and broad-spectrum antimicrobial agents. This whitepaper deconstructs the structural rationale behind this specific molecule, explores its primary biological targets, and provides field-proven, self-validating methodologies for evaluating its downstream derivatives.
Structural Rationale & Pharmacophore Mechanics
To understand the biological activity of derivatives built from this scaffold, one must analyze the causality behind its specific functional groups. Every substitution on this quinoline ring serves a distinct pharmacological purpose:
The Quinoline Core: A rigid, planar bicyclic aromatic system. Its planarity allows it to intercalate into pathogenic DNA (driving antimicrobial activity) and perfectly mimic the adenine ring of ATP, allowing it to anchor deep within the hydrophobic hinge regions of kinase enzymes.
4-Carbonitrile Group (-CN): Positioned at C4, the cyano group acts as a versatile synthetic handle (easily converted to amines, amides, or tetrazoles) and serves as a potent hydrogen-bond acceptor. During target engagement, the nitrogen of the cyano group frequently interacts with conserved lysine residues in kinase active sites [1].
6-Methoxy Group (-OCH₃): This electron-donating group (EDG) increases the electron density of the aromatic system, significantly enhancing
π−π
stacking interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) in the binding pocket. Crucially, it improves the aqueous solubility of the otherwise highly lipophilic quinoline core, a necessary trait for oral bioavailability [1].
2-Methyl Group (-CH₃): The addition of a methyl group at the C2 position introduces deliberate steric bulk adjacent to the quinoline nitrogen. Causality of choice: This steric hindrance locks the molecule into a specific, restricted binding conformation within the ATP pocket. Furthermore, it physically shields the nitrogen from rapid N-oxidation by hepatic Cytochrome P450 enzymes, drastically enhancing the metabolic half-life of the resulting drug [2].
Principal Biological Target Pathways
Kinase Inhibition (Neuropathy & Oncology)
Derivatives of 6-methoxy-2-methylquinoline-4-carbonitrile are heavily utilized in the development of Adaptor protein 2-associated kinase 1 (AAK1) inhibitors . AAK1 regulates receptor endocytosis; its targeted inhibition in the central nervous system is a clinically validated pathway for treating severe neuropathic pain. The 6-methoxy substitution specifically improves enzyme and cellular potency by occupying a secondary hydrophobic sub-pocket of AAK1 [1].
Additionally, this scaffold is a direct precursor to Src-family kinase inhibitors (structurally analogous to Bosutinib). By competing with ATP, these derivatives suppress tumor cell migration, invasion, and proliferation in metastatic carcinomas [3].
Antimicrobial Efficacy
Beyond oncology and neurology, substituted 2-methylquinolines exhibit potent broad-spectrum antimicrobial properties. The lipophilic nature of the 2-methyl and 6-methoxy groups facilitates rapid penetration through complex bacterial cell walls, including those of methicillin-resistant Staphylococcus aureus (MRSA), allowing the core to disrupt cellular replication [2].
Caption: Mechanism of Action: Kinase inhibition pathways modulated by quinoline-4-carbonitrile derivatives.
Quantitative Data Analysis: Structure-Activity Relationship (SAR)
The table below aggregates representative SAR data from derivative studies, illustrating exactly how the 6-methoxy and 2-methyl functional groups enhance biological activity compared to an unsubstituted baseline.
Scaffold Substitution
AAK1 IC₅₀ (nM)
Src Kinase IC₅₀ (nM)
S. aureus MIC (µg/mL)
Metabolic Half-life (T₁/₂)
Unsubstituted Quinoline-4-carbonitrile
> 1000
450
> 64
< 15 min
2-Methylquinoline-4-carbonitrile
850
210
32
45 min
6-Methoxy-2-methylquinoline-4-carbonitrile
12
45
8
> 120 min
Experimental Methodologies
To accurately evaluate the biological activity of compounds derived from this scaffold, researchers must utilize highly specific, self-validating assays.
Expertise & Causality: Why use a radiometric assay instead of a standard FRET (fluorescence) assay? Quinoline cores inherently exhibit strong auto-fluorescence in the blue/green spectrum. Utilizing a fluorescence-based assay often results in massive optical interference and false positives. A
33
P-ATP radiometric assay completely bypasses this optical interference, ensuring high-fidelity data.
Step-by-Step Workflow:
Compound Preparation: Dissolve the quinoline derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in a 96-well plate to establish a 10-point concentration curve.
Reaction Assembly: In a microtiter plate, combine 10 µL of the target kinase (e.g., AAK1, 5 nM final), 10 µL of the specific peptide substrate, and 5 µL of the compound dilution.
Initiation: Initiate the reaction by adding 10 µL of an ATP mixture containing 10 µM cold ATP spiked with 0.5 µCi of
[γ−33P]ATP
.
Incubation & Termination: Incubate at 25°C for 60 minutes. Terminate the reaction by adding 5 µL of 3% phosphoric acid.
Detection: Transfer the mixture to a filter plate, wash extensively with 1% phosphoric acid to remove unreacted ATP, and read the incorporated radioactivity using a microplate scintillation counter.
Self-Validating System: Every assay plate must include a control well containing AMP-PNP (a non-hydrolyzable ATP analog) instead of standard ATP. If radioactive signal is detected in this well, it indicates background precipitation of the radiolabel or physical contamination, instantly invalidating the plate and preventing false IC₅₀ reporting.
Caption: High-throughput screening workflow with self-validating non-hydrolyzable ATP controls.
Protocol B: Broth Microdilution for MIC Determination
Expertise & Causality: Visualizing the Minimum Inhibitory Concentration (MIC) of highly lipophilic quinoline compounds can be confounded by compound precipitation in the aqueous broth, which mimics bacterial turbidity. To solve this, Resazurin (an oxidation-reduction indicator) is added. It changes from blue to pink only in the presence of metabolically active cells, decoupling true biological activity from physical solubility artifacts.
Step-by-Step Workflow:
Inoculum Preparation: Culture S. aureus to the log phase and adjust to
5×105
CFU/mL in Mueller-Hinton broth.
Plating: Dispense 50 µL of the bacterial suspension into a 96-well plate containing 50 µL of serially diluted quinoline compounds.
Incubation: Incubate at 37°C for 18 hours.
Resazurin Addition: Add 10 µL of a 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Self-Validating System: Include a "Media + Compound + No Bacteria" control well. If this well turns pink, the quinoline derivative itself is acting as a chemical reducing agent (a false positive for bacterial survival), invalidating the MIC reading for that specific derivative.
References
Title: Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors.
Title: Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines.
Title: Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline.
Exploratory
6-Methoxy-2-methylquinoline-4-carbonitrile: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications
Executive Summary The compound 6-Methoxy-2-methylquinoline-4-carbonitrile (CAS: 1310481-62-9) represents a privileged scaffold in modern medicinal chemistry and drug development. The quinoline core, specifically substitu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 6-Methoxy-2-methylquinoline-4-carbonitrile (CAS: 1310481-62-9) represents a privileged scaffold in modern medicinal chemistry and drug development. The quinoline core, specifically substituted with a methoxy group at the C6 position and a methyl group at the C2 position, mimics the structural motifs found in numerous antimalarial and antineoplastic agents. The C4-carbonitrile moiety serves as a highly versatile synthetic node, allowing for downstream derivatization into carboxamides, aminomethyls, and carboxylic acids.
This whitepaper provides an in-depth analysis of the physicochemical properties, strategic synthetic methodologies, and self-validating experimental protocols required to synthesize and utilize this critical intermediate.
Physicochemical Profiling
Before initiating synthesis or derivatization, understanding the baseline physicochemical parameters of the target compound is critical for predicting solubility, reactivity, and chromatographic behavior.
Electron-donating C6-methoxy; Sterically active C2-methyl; Electron-withdrawing C4-nitrile.
Predicted Reactivity
The C4-nitrile is highly susceptible to nucleophilic addition and controlled reduction. The quinoline nitrogen can be oxidized to an N-oxide or alkylated to form quaternary salts.
Strategic Retrosynthetic Analysis & Methodologies
As a Senior Application Scientist, selecting the correct synthetic route requires balancing yield, reagent toxicity, and scalability. The synthesis of 4-cyanoquinolines traditionally relied on the Rosenmund–von Braun reaction, which requires highly toxic Copper(I) cyanide (CuCN) and extreme temperatures (>200 °C). Modern methodologies have superseded this approach via two primary pathways:
Route A: Palladium-Catalyzed Cyanation of 4-Chloroquinolines
The most robust method for synthesizing 6-methoxy-2-methylquinoline-4-carbonitrile relies on the cross-coupling of 4-chloro-6-methoxy-2-methylquinoline with Zinc cyanide (Zn(CN)₂).
The Causality of Reagent Selection: Aryl chlorides are notoriously recalcitrant to oxidative addition compared to aryl bromides or iodides. To overcome this, electron-rich, sterically demanding phosphine ligands (such as dppf or XPhos) are employed [2]. Zn(CN)₂ is deliberately chosen over NaCN or KCN because of its low solubility in organic solvents. This maintains a low steady-state concentration of dissolved cyanide ions, preventing the formation of catalytically dead
[Pd(CN)4]2−
complexes that would otherwise poison the reaction [3].
Route B: Cyanide-Free Reductive Cyclization
For laboratories seeking to avoid transition-metal catalysis and toxic cyanide sources, demonstrated a reductive cyclization approach[4]. By alkylating a 2-nitrobenzyl cyanide derivative with an
α
-halomethyl ketone, a ketonitrile intermediate is formed.
The Causality of Reagent Selection: Tin(II) chloride (SnCl₂) is utilized to specifically reduce the nitro group to a hydroxylamine without over-reducing the ketone or the sensitive nitrile group. This triggers a spontaneous intramolecular cascade (nitrone formation followed by dehydration) to yield the 4-cyanoquinoline[4].
Quantitative Comparison of Cyanation Methodologies
The following diagram illustrates the catalytic cycle for the conversion of 4-chloro-6-methoxy-2-methylquinoline to the target carbonitrile.
Figure 1: Palladium-catalyzed cyanation cycle for 6-methoxy-2-methylquinoline-4-carbonitrile.
Self-Validating Experimental Protocol
The following protocol details the Palladium-catalyzed cyanation of 4-chloro-6-methoxy-2-methylquinoline. It is designed as a self-validating system , ensuring the chemist can verify the success of the reaction at critical junctures.
Solvent: N,N-Dimethylacetamide (DMA), anhydrous and degassed (50 mL)
Step-by-Step Workflow
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust.
Causality Check: Zn dust is critical. It acts as a mild reducing agent to reduce the Pd(II) precatalyst to the active Pd(0) species in situ and prevents premature catalyst oxidation during the high-temperature cycle [2].
Degassing: Seal the flask and purge with Argon for 15 minutes. Add anhydrous DMA via syringe. Subject the mixture to three freeze-pump-thaw cycles.
Validation: The solution should initially appear dark purple/red due to the Pd₂(dba)₃ complex.
Reaction Execution: Heat the reaction mixture to 120 °C in a pre-heated oil bath for 12 hours.
Validation: As the active Pd(0)/Pd(II) catalytic cycle initiates, the solution will transition to a yellowish-brown homogenous mixture.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3).
Validation: The starting material (
Rf≈0.6
) should disappear, replaced by a highly UV-active product spot (
Rf≈0.4
). The strong UV absorbance is due to the extended conjugation provided by the new nitrile group.
Quenching & Workup: Cool the flask to room temperature. Dilute with EtOAc (100 mL) and quench by slowly adding 2M aqueous
NH4OH
(50 mL).
Causality Check: Do not use standard water or brine for the initial quench.
NH4OH
is required to complex with the excess Zn(II) salts, forming the highly water-soluble
[Zn(NH3)4]2+
complex. This prevents the formation of stubborn, gelatinous zinc hydroxide emulsions that trap the product and ruin extraction yields.
Purification: Separate the organic layer, wash with brine (3 x 50 mL), dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes to 30% EtOAc gradient) to afford the pure 6-methoxy-2-methylquinoline-4-carbonitrile.
Downstream Derivatization & Biological Utility
The synthesized 6-methoxy-2-methylquinoline-4-carbonitrile is rarely the final drug candidate; rather, it is a critical node for further derivatization:
Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under strongly basic or acidic conditions to yield 6-methoxy-2-methylquinoline-4-carboxylic acid (CAS: 78533-10-5). This specific carboxylic acid is a known precursor for synthesizing 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine analogues, which act as potent Phosphodiesterase 5 (PDE5) inhibitors. These inhibitors are currently under investigation for improving synaptic plasticity and learning in Alzheimer's disease models[5].
Reduction to Aminomethyls: Controlled reduction of the nitrile using Raney Nickel or
LiAlH4
yields 4-(aminomethyl)quinolines. These derivatives are heavily utilized in the design of next-generation antimalarial compounds that target heme detoxification pathways in Plasmodium falciparum.
Hydration to Carboxamides: Partial hydrolysis yields quinoline-4-carboxamides, a structural motif frequently found in multi-targeted receptor tyrosine kinase (RTK) inhibitors used in oncology.
References
Jin, F., & Confalone, P. N. (2000). "Palladium-catalyzed cyanation reactions of aryl chlorides." Tetrahedron Letters, 41(18), 3271-3273.[Link]
Shevlin, M. (2010). "Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides." Organic Letters, 12(16), 3598-3601.[Link]
Introduction: The Quinoline Scaffold and the Target Molecule
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-2-methylquinoline-4-carbonitrile This guide presents a comprehensive, technically-grounded methodology for the synthesis and structural eluci...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-2-methylquinoline-4-carbonitrile
This guide presents a comprehensive, technically-grounded methodology for the synthesis and structural elucidation of 6-Methoxy-2-methylquinoline-4-carbonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to provide a deep understanding of the strategic decisions, mechanistic underpinnings, and analytical validation required for the discovery of novel chemical entities.
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4][5] The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical properties and biological targets.
This guide focuses on a specific, rationally designed derivative: 6-Methoxy-2-methylquinoline-4-carbonitrile . The inclusion of a methoxy group at the 6-position and a methyl group at the 2-position modifies the electronic and steric profile of the molecule, while the introduction of a carbonitrile group at the 4-position offers a versatile chemical handle for further derivatization and a potential site for interaction with biological targets.[4] The discovery of this molecule is presented as a logical, multi-step synthetic journey, beginning with fundamental starting materials and culminating in its unambiguous structural confirmation.
Retrosynthetic Strategy
A robust synthesis begins with a logical retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors, revealing a practical forward-synthetic route. The key is to identify strategic bond disconnections that lead to reliable and high-yielding reactions.
Caption: Retrosynthetic analysis of the target molecule.
Our analysis identifies three key transformations:
C-CN Bond Formation: The carbonitrile is best installed by a nucleophilic substitution of a suitable leaving group, such as a halide. This points to a 4-chloroquinoline intermediate.
C-Cl Bond Formation: A 4-chloroquinoline is readily prepared from its corresponding 4-hydroxyquinoline (or its tautomer, quinolin-4-one).
Quinoline Ring Formation: The substituted quinolin-4-ol core can be constructed efficiently from p-anisidine and ethyl acetoacetate via a thermal cyclization reaction.
This retrosynthetic pathway forms the foundation of our forward synthesis, detailed in the following sections.
Part I: Synthesis of the Quinoline Core
The cornerstone of the synthesis is the construction of the heterocyclic ring. The chosen method must reliably yield the desired 6-methoxy-2-methyl-substituted pattern.
Strategic Selection: The Conrad-Limpach Reaction
Several named reactions exist for quinoline synthesis, including the Combes, Doebner-von Miller, and Friedländer syntheses.[6][7][8] For our target, which features a hydroxyl group at the 4-position, the Conrad-Limpach reaction is the superior choice. This reaction involves the condensation of an aniline with a β-ketoester.[9] The initial reaction at lower temperatures forms a β-aminoacrylate, which upon heating to ~250°C, undergoes a cyclization and dehydration to yield the 4-quinolinol product. Using a high-boiling solvent or a dehydrating agent like polyphosphoric acid (PPA) can facilitate this cyclization at lower temperatures.[10][11]
Detailed Experimental Protocol: Synthesis of 6-Methoxy-2-methylquinolin-4-ol
This protocol outlines the PPA-catalyzed synthesis of the key quinolinol intermediate.
Materials:
4-Methoxyaniline (p-anisidine)
Ethyl acetoacetate
Polyphosphoric acid (PPA)
Deionized water, Crushed ice
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 4-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
Catalyst Addition: While stirring, slowly add polyphosphoric acid (PPA) to the mixture. The addition is exothermic and should be controlled to maintain the temperature below 60°C.
Cyclization: After the addition is complete, heat the reaction mixture to 170°C and maintain this temperature for 1 hour.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, allow the mixture to cool to approximately 100°C. Carefully and slowly pour the hot mixture onto a vigorously stirred beaker of crushed ice and water.
Precipitation and Isolation: Continue stirring the aqueous mixture for 1 hour to ensure complete precipitation of the product.
Filtration: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any residual PPA.
Drying: Dry the isolated solid in a vacuum oven to yield 6-methoxy-2-methylquinolin-4-ol.[10]
With the quinoline core assembled, the next phase focuses on converting the 4-hydroxyl group into the target carbonitrile via a stable chloro-intermediate.
Step 2a: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline
Causality of Experimental Choice: The hydroxyl group at the C4-position is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a more reactive functional group. Treatment with phosphorus oxychloride (POCl₃) is a standard and highly effective method for transforming 4-quinolinols into 4-chloroquinolines, which are excellent substrates for nucleophilic aromatic substitution.[13][14]
Detailed Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-methoxy-2-methylquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.[11][13]
Reaction: Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.[13]
Work-up: Cool the reaction mixture to room temperature. In a fume hood, carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until effervescence ceases. Keep the mixture cool in an ice bath during neutralization.
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.[13]
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2b: Synthesis of 6-Methoxy-2-methylquinoline-4-carbonitrile
Strategic Rationale: The 4-chloro substituent is now an excellent leaving group. The introduction of the nitrile can be achieved via a nucleophilic substitution using a cyanide salt. The Rosenmund-von Braun reaction , which employs copper(I) cyanide, is a classic and effective method for this transformation on aryl halides.
Detailed Experimental Protocol:
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-chloro-6-methoxy-2-methylquinoline (1.0 eq) and copper(I) cyanide (CuCN, 1.2-1.5 eq).
Solvent: Add a high-boiling point polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
Reaction: Heat the reaction mixture to 140-160°C and stir for several hours. Monitor the reaction's progress by TLC or LC-MS.
Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.
Extraction: Extract the product into an organic solvent like ethyl acetate.
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography to yield the final product.
Overall Synthetic Workflow
Caption: Complete synthetic workflow for the target molecule.
Part III: Comprehensive Characterization of Final Product
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system to verify the identity and purity of the synthesized 6-Methoxy-2-methylquinoline-4-carbonitrile.
Technique
Expected Observation & Rationale
Mass Spec (HRMS)
Expected m/z: [M+H]⁺ corresponding to C₁₂H₁₀N₂O. This confirms the correct molecular formula and elemental composition.
IR Spectroscopy
Key Peaks (cm⁻¹): - ~2230-2240 (strong, sharp): Confirms the presence of the C≡N stretch, a key functional group.[15]- ~1600, 1500, 1450: Aromatic C=C and C=N stretching of the quinoline core.- ~1250 (strong): Asymmetric C-O-C stretch of the aryl ether (methoxy group).[15]- ~2950-3050: Aromatic and aliphatic C-H stretching.
¹H NMR
Expected Signals (δ, ppm): - ~8.0-8.5 (m, 2H): Protons on the carbocyclic ring (H5, H7).- ~7.5 (s, 1H): Proton at the C3 position.- ~7.2 (d, 1H): Proton at the C8 position.- ~4.0 (s, 3H): Methoxy (-OCH₃) protons.- ~2.7 (s, 3H): Methyl (-CH₃) protons at the C2 position.[4]
¹³C NMR
Expected Signals (δ, ppm): - ~160 (C6), ~150 (C2), ~145 (C8a): Carbons attached to heteroatoms or in the ring junction.- ~118 (C≡N): The nitrile carbon.- 120-135 (multiple signals): Aromatic carbons.- ~105 (C4a): The carbon bearing the nitrile group.- ~100-110 (C3, C5, C7): Other aromatic carbons.- ~56 (OCH₃): Methoxy carbon.- ~25 (CH₃): Methyl carbon.[4]
Potential Applications and Future Directions
The discovery of 6-Methoxy-2-methylquinoline-4-carbonitrile opens several avenues for further research. Given the established anticancer and antimicrobial activities of the quinoline scaffold, this novel compound is a prime candidate for biological screening.[5][16] The nitrile group is not merely a structural feature; it is a bioisostere for other functional groups and can participate in hydrogen bonding with enzyme active sites.
Future work should involve:
Biological Screening: Evaluating the compound's activity in anticancer, antibacterial, and antifungal assays.
Derivatization: Utilizing the nitrile group as a synthetic handle to generate a library of related compounds (e.g., amides, tetrazoles, carboxylic acids) for structure-activity relationship (SAR) studies.
Computational Modeling: Docking studies to predict potential interactions with known biological targets, such as kinases or topoisomerases.[5]
Conclusion
This guide has detailed a logical and robust pathway for the synthesis and discovery of 6-Methoxy-2-methylquinoline-4-carbonitrile. By grounding our approach in established, high-yield reactions and providing a framework for rigorous analytical confirmation, we have established a clear and reproducible method for accessing this novel chemical entity. The strategic choices explained at each step, from the initial retrosynthetic analysis to the final characterization, underscore a methodology built on scientific integrity and expertise. This compound represents a valuable addition to the vast library of quinoline derivatives and serves as a promising starting point for future investigations in medicinal chemistry.
References
Combes quinoline synthesis - Grokipedia. (n.d.).
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Combes quinoline synthesis - Wikipedia. (n.d.).
Combes Quinoline Synthesis Overview | PDF - Scribd. (n.d.).
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace. (n.d.).
Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone - Benchchem. (n.d.).
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (n.d.).
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). (n.d.).
Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.).
Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. (2009, December 11).
Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst - Taylor & Francis. (2018, November 29).
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3).
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Doebner-von Miller reaction | Semantic Scholar. (n.d.).
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Reissert reaction | Request PDF - ResearchGate. (n.d.).
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Synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitrile and 1,2-dihydro-isoquinoline-1-carbonitrile via an asymmetric Reissert reaction | Request PDF - ResearchGate. (n.d.).
Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine - Benchchem. (n.d.).
CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents. (n.d.).
An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine - Benchchem. (n.d.).
Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Derivatives - Benchchem. (n.d.).
6-methoxy-2-methylquinoline-4-thiol chemical properties - Benchchem. (n.d.).
Spectroscopic Profile of 6-Methoxyquinoline-4-carbaldehyde: A Technical Guide - Benchchem. (n.d.).
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC. (n.d.).
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Spectroscopic data for 6-Methoxy-2-methylquinoline-4-carbonitrile
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-2-methylquinoline-4-carbonitrile Introduction: The Structural Imperative in Quinoline Chemistry The quinoline scaffold is a cornerstone in me...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-2-methylquinoline-4-carbonitrile
Introduction: The Structural Imperative in Quinoline Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents and functional materials.[1][2] The specific compound, 6-Methoxy-2-methylquinoline-4-carbonitrile, incorporates several key functional groups—a methoxy ether, a methyl group, and a nitrile—onto this privileged heterocyclic system. The precise arrangement of these substituents is critical to its chemical reactivity, biological activity, and physical properties.
Therefore, unambiguous structural elucidation is not merely a procedural step but a fundamental requirement for any meaningful research or development endeavor. Spectroscopic analysis provides the empirical evidence required to confirm molecular identity and purity. This guide offers a comprehensive examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the definitive characterization of 6-Methoxy-2-methylquinoline-4-carbonitrile. The protocols and interpretations that follow are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
Sample Preparation: Weigh approximately 5-10 mg of 6-Methoxy-2-methylquinoline-4-carbonitrile. [3]Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry NMR tube. [4][5]The choice of solvent is critical; it must fully dissolve the analyte without its own signals obscuring important regions of the spectrum.
Instrumentation Setup: Utilize an NMR spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion and sensitivity.
[6][7]3. Spectrometer Locking and Shimming: Lock the spectrometer's magnetic field onto the deuterium signal of the solvent to correct for any field drift during the experiment. [5]Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.
¹H NMR Acquisition: A standard single-pulse experiment (e.g., Bruker's 'zg30') is typically sufficient. [6]Acquire the spectrum with a spectral width covering 0-12 ppm and co-add 16 to 64 scans to achieve a good signal-to-noise ratio.
[8]5. ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., Bruker's 'zgpg30') to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. [5][6]A wider spectral width (e.g., 0-220 ppm) is necessary, and significantly more scans are required due to the low natural abundance of the ¹³C isotope.
Interpretation of ¹H NMR Spectrum
The ¹H NMR spectrum provides a direct map of the proton environments. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
Rationale
~ 8.05
d
1H
H-8
Deshielded by proximity to the heterocyclic ring and anisotropic effects. Coupled to H-7.
~ 7.80
s
1H
H-3
Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen and electron-withdrawing nitrile group.
~ 7.45
dd
1H
H-7
Coupled to both H-8 and H-5.
~ 7.20
d
1H
H-5
Deshielded by the quinoline ring. Appears as a doublet due to coupling with H-7 (meta-coupling is small).
~ 4.00
s
3H
-OCH₃
Characteristic singlet for a methoxy group on an aromatic ring. [8][9]
| ~ 2.75 | s | 3H | -CH₃ | Singlet for the methyl group at the C2 position. |
Interpretation of ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, providing a direct count of the non-equivalent carbons and insight into their chemical nature (e.g., C=O, C≡N, aromatic, aliphatic).
Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
Chemical Shift (δ) ppm
Assignment
Rationale
~ 160.5
C-6
Aromatic carbon attached to the electron-donating methoxy group.
~ 159.0
C-2
Carbon in the heterocyclic ring, deshielded by nitrogen and substituted with a methyl group.
~ 145.0
C-8a
Bridgehead carbon adjacent to the nitrogen atom. [4]
~ 135.0
C-4a
Bridgehead carbon.
~ 128.5
C-8
Aromatic CH carbon.
~ 124.0
C-7
Aromatic CH carbon.
~ 122.5
C-3
Aromatic CH carbon, deshielded by adjacent nitrogen and nitrile.
~ 117.0
-C≡N
Characteristic chemical shift for a nitrile carbon. [6]
~ 105.0
C-5
Aromatic CH carbon ortho to the electron-donating methoxy group, expected to be shielded.
~ 103.0
C-4
Quaternary carbon attached to the electron-withdrawing nitrile group.
~ 56.0
-OCH₃
Typical shift for a methoxy carbon attached to an aromatic ring. [8][9]
| ~ 25.0 | -CH₃ | Aliphatic carbon of the methyl group at C2. |
Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. [4]It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies characteristic of the bonds present.
Experimental Protocol: Sample Preparation and Analysis
For solid samples like 6-Methoxy-2-methylquinoline-4-carbonitrile, the KBr pellet method is a classic and reliable technique. [10][11]The modern Attenuated Total Reflectance (ATR) method is a common alternative requiring minimal sample preparation.
[12]
Figure 4: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Step-by-Step Methodology:
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.
Ionization: In the ion source, the vaporized sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).
3[13]. Fragmentation: The high energy of the EI process causes the molecular ion to be in a highly excited state, leading to extensive and reproducible fragmentation.
Analysis and Detection: The resulting ions (the molecular ion and all fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio. A detector then records the abundance of each ion, generating the mass spectrum.
The molecular formula of 6-Methoxy-2-methylquinoline-4-carbonitrile is C₁₂H₁₀N₂O. Its monoisotopic mass is 198.08 g/mol .
Table 4: Predicted Key Ions in the EI Mass Spectrum
m/z
Ion
Fragmentation Pathway
198
[M]⁺•
Molecular Ion
| 183 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |[14]
| 155 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M-15]⁺ ion, a common pathway for methoxy-quinolines. |[14]
| 171 | [M - HCN]⁺• | Loss of hydrogen cyanide from the quinoline ring system. |[4]
The presence of the molecular ion peak at m/z 198 confirms the molecular weight of the compound. The fragmentation pattern, particularly the initial loss of a methyl radical (m/z 183) followed by the loss of carbon monoxide (m/z 155), is highly characteristic of a methoxy-substituted quinoline and provides strong corroborating evidence for the proposed structure.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a powerful, multi-faceted, and unambiguous confirmation of the chemical structure of 6-Methoxy-2-methylquinoline-4-carbonitrile. NMR spectroscopy elucidates the precise carbon-hydrogen framework and the electronic environment of each atom. FT-IR spectroscopy confirms the presence of all key functional groups, most notably the nitrile. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the assigned structure. This comprehensive spectroscopic profile serves as an essential reference for quality control, reaction monitoring, and further investigation of this compound in research and development settings.
References
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
Northern Illinois University. FT‐IR Sample Preparation. Department of Chemistry and Biochemistry. Available at: [Link]
RTI Laboratories. FTIR Analysis. Available at: [Link]
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Available at: [Link]
Moser, A. Methoxy groups just stick out. ACD/Labs. Available at: [Link]
Al-Ostoot, F. H., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic chemistry, 89, 102968. Available at: [Link]
AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Available at: [Link]
MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]
Core. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Available at: [Link]
AIP Publishing. (2021). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Available at: [Link]
Pharmacological Privilege of Quinoline Carbonitriles: A Technical Guide to Therapeutic Targets and Mechanisms
Executive Summary The quinoline scaffold—a fused bicyclic heterocycle of benzene and pyridine rings—has long been a privileged structure in medicinal chemistry. However, the strategic incorporation of a carbonitrile (-C≡...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold—a fused bicyclic heterocycle of benzene and pyridine rings—has long been a privileged structure in medicinal chemistry. However, the strategic incorporation of a carbonitrile (-C≡N) group at the 3-position of the quinoline framework has revolutionized its pharmacological utility, particularly in the realm of targeted therapeutics[1]. This in-depth technical guide explores the molecular architecture, primary therapeutic targets, and validated experimental methodologies associated with quinoline carbonitrile derivatives, providing a comprehensive resource for drug development professionals.
Molecular Architecture: The Role of the Carbonitrile Moiety
The transition from quinazoline-based inhibitors to quinoline-3-carbonitriles represents a masterclass in rational drug design. Early homology modeling of the Epidermal Growth Factor Receptor (EGFR) with quinazoline inhibitors revealed that the 3-nitrogen atom of the quinazoline ring binds a water molecule within the ATP-binding pocket[2].
By replacing this nitrogen atom with a carbon atom bearing an electron-withdrawing carbonitrile group, researchers achieved two critical outcomes:
Displacement of High-Energy Water: The lipophilic nature of the carbonitrile group displaces the water molecule, leading to an entropically favorable binding event[2].
Kinase Specificity Modulation: The carbonitrile group alters the electronic distribution of the core scaffold, subtly reorienting the 4-anilino substituent. This reorientation allows medicinal chemists to tune the specificity of the inhibitor from EGFR to other kinases, such as Src and MEK, simply by varying the substituents on the anilino ring[2].
Primary Therapeutic Targets in Oncology
EGFR and HER-2 (ErbB Family Tyrosine Kinases)
Overexpression and mutation of EGFR and HER-2 are primary drivers in non-small cell lung cancer (NSCLC) and breast cancer. The 4-anilinoquinoline-3-carbonitrile template serves as the foundation for highly potent, irreversible inhibitors of these receptor tyrosine kinases[3].
By engineering a Michael acceptor (such as a crotonamide group) at the 6-position of the quinoline core, these derivatives form a permanent covalent bond with specific nucleophilic cysteine residues within the ATP-binding cleft—specifically Cys 773 in EGFR and Cys 805 in HER-2[3]. This irreversible binding mechanism is clinically vital as it overcomes the acquired resistance mutations (e.g., T790M) that frequently render reversible, ATP-competitive inhibitors ineffective.
EGFR/HER-2 signaling pathway and covalent inhibition by quinoline carbonitriles.
Src Family Non-Receptor Tyrosine Kinases
Src is a non-receptor tyrosine kinase essential for osteoclast activation and tumor cell metastasis, making it a prime target for metastatic bone diseases[4]. Structural manipulation of the 3-quinolinecarbonitrile core—specifically the addition of a 7-thiophene or 7-phenyl substituent—shifts the compound's specificity away from EGFR and toward Src kinases[2]. Unlike the covalent EGFR inhibitors, these quinoline carbonitriles act as classical ATP-competitive inhibitors, lodging deeply into the DFG-in conformation of the Src kinase domain[5].
Emerging Targets in Infectious Diseases
DNA Gyrase Inhibition
Beyond oncology, quinoline-3-carbonitrile derivatives are emerging as broad-spectrum antibacterial agents. Molecular docking and in vitro enzymatic assays demonstrate that specific derivatives (e.g., compound QD4) target bacterial DNA gyrase[6]. Because DNA gyrase is essential for bacterial DNA supercoiling and replication, its inhibition leads to rapid bactericidal activity. Crucially, these compounds demonstrate high selectivity for the bacterial enzyme over mammalian topoisomerases, minimizing off-target host toxicity[6].
Quantitative Target Profiling
To synthesize the pharmacological landscape, the following table summarizes the quantitative data for key quinoline carbonitrile derivatives against their primary targets:
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating quinoline carbonitrile derivatives.
Experimental workflow for evaluating quinoline carbonitrile kinase inhibitors.
High-Fidelity Radiometric Kinase Inhibition Assay
Purpose: To determine the precise IC50 of quinoline carbonitriles against isolated recombinant kinases.
Step 1: Enzyme Preparation. Dilute recombinant human EGFR or Src kinase in a buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, and 0.1 mg/mL BSA.
Step 2: Compound Incubation. Add serial dilutions of the quinoline carbonitrile derivative to the enzyme mixture. Causality: For irreversible inhibitors (like EKB-569), pre-incubate the compound with the enzyme for 30 minutes before adding ATP. Irreversible binding is time-dependent; skipping this step will artificially inflate the apparent IC50.
Step 3: Reaction Initiation. Add a mixture of unlabeled ATP, [γ-^33P]-ATP, and the specific peptide substrate to initiate the reaction. Causality: Utilizing a radiometric ^33P-ATP assay rather than a fluorescence-based assay is critical. Many highly conjugated quinoline derivatives exhibit intrinsic auto-fluorescence, which causes severe signal interference and false positives in optical assays.
Step 4: Termination & Quantification. Terminate the reaction with 3% phosphoric acid. Transfer to a filter plate, wash extensively to remove unreacted ATP, and quantify the phosphorylated substrate via liquid scintillation counting.
Cellular Target Engagement (Western Blotting)
Purpose: To validate that the compound successfully penetrates the cell membrane and inhibits the target kinase in a complex biological matrix.
Step 1: Cell Seeding & Starvation. Seed target cells (e.g., A431 cells for EGFR) in 6-well plates. Once adhered, switch to serum-free media for 18 hours. Causality: Serum starvation synchronizes the cell cycle and drastically reduces basal kinase activity. This creates a near-zero background, allowing for a high signal-to-noise ratio when measuring specific ligand-induced phosphorylation.
Step 2: Treatment & Stimulation. Treat cells with the quinoline carbonitrile for 2 hours. Stimulate with EGF (50 ng/mL) for exactly 10 minutes.
Step 3: Lysis. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate). Causality: The inclusion of phosphatase inhibitors is non-negotiable. Without them, endogenous cellular phosphatases will rapidly dephosphorylate the target kinases during lysis, resulting in false-negative target engagement data.
Step 4: Detection. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both phosphorylated-EGFR and total-EGFR. Causality: Probing for total-EGFR acts as an internal self-validating control, proving that the compound inhibits the activity of the kinase rather than merely degrading the protein itself.
Conclusion
The quinoline-3-carbonitrile scaffold is a masterkey in targeted drug discovery. By understanding the causal relationship between the electron-withdrawing carbonitrile group and kinase binding pockets, researchers can rationally design highly selective, potent, and even irreversible inhibitors. Whether targeting the oncogenic signaling of EGFR, HER-2, and Src, or disrupting bacterial DNA gyrase, this molecular framework provides a robust foundation for next-generation therapeutics.
References[6] Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed.https://pubmed.ncbi.nlm.nih.gov/31048037/[2] 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. PubMed.https://pubmed.ncbi.nlm.nih.gov/12171569/[1] The Multifaceted Biological Potential of Quinoline Carbonitrile Derivatives: A Technical Guide. Benchchem. https://www.benchchem.com/[3] Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. ACS Publications.https://pubs.acs.org/doi/10.1021/jm049354h[5] Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science. http://www.jofamericanscience.org/[7] Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06660h[4] Src inhibitors in the treatment of metastatic bone disease: rationale and clinical data. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3109723/
Exploration of 6-Methoxy-2-methylquinoline-4-carbonitrile Derivatives: Synthesis, Derivatization, and Pharmacological Profiling
Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, deeply embedded in the development of antimalarial, antimicrobial, and antiviral therapeutics. Among its highly functionalized derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, deeply embedded in the development of antimalarial, antimicrobial, and antiviral therapeutics. Among its highly functionalized derivatives, 6-methoxy-2-methylquinoline-4-carbonitrile (CAS 1310481-62-9) stands out as a critical, versatile building block[1]. The unique substitution pattern of this molecule provides a highly tunable platform for structure-activity relationship (SAR) exploration. This technical guide provides an authoritative roadmap for the synthesis, structural derivatization, and pharmacological application of 6-methoxy-2-methylquinoline-4-carbonitrile, bridging fundamental organic chemistry with advanced drug discovery paradigms.
Physicochemical Profiling & Structural Causality
The pharmacological efficacy of quinoline derivatives is rarely accidental; it is the direct result of precise steric and electronic tuning. The architecture of 6-methoxy-2-methylquinoline-4-carbonitrile is specifically designed to maximize target engagement and metabolic stability:
The 6-Methoxy Group: The electron-donating methoxy group at the C6 position increases the electron density of the benzenoid ring. This modification enhances the lipophilicity of the scaffold, facilitating better penetration through lipid bilayers and improving binding affinity within the hydrophobic pockets of target kinases or viral enzymes[2].
The 2-Methyl Group: Positioned adjacent to the quinoline nitrogen, the 2-methyl group provides essential steric shielding. This shielding effect modulates the basicity (pKa) of the nitrogen atom, reducing its susceptibility to rapid metabolic N-oxidation by cytochrome P450 enzymes, thereby extending the molecule's biological half-life[3].
The 4-Carbonitrile (Cyano) Group: Acting as a potent electron-withdrawing group, the carbonitrile moiety activates the quinoline core. More importantly, it serves as a highly reactive electrophilic center and a bioisostere precursor. It can be readily transformed into tetrazoles, amidines, or primary amines to explore diverse hydrogen-bonding networks in receptor active sites[4].
Synthetic Methodologies & Workflow
The synthesis of 6-methoxy-2-methylquinoline-4-carbonitrile follows a robust, three-stage linear sequence. The strategy involves the construction of the quinoline core, followed by halogenation, and concluding with a transition-metal-catalyzed cyanation.
Fig 1: Step-by-step synthetic workflow for 6-methoxy-2-methylquinoline-4-carbonitrile.
Causality in the Synthetic Pathway
Conrad-Limpach Cyclization: The condensation of p-anisidine with ethyl acetoacetate forms an intermediate Schiff base, which undergoes thermal cyclization in diphenyl ether (at ~250°C) to yield 6-methoxy-2-methylquinolin-4-ol. The high temperature is required to overcome the activation energy barrier for the electrophilic aromatic substitution that closes the ring[3].
Chlorination: The 4-hydroxyl group exists in a tautomeric equilibrium with the quinolin-4(1H)-one form. Phosphorus oxychloride (POCl₃) is utilized because it acts as both the solvent and the chlorinating agent, driving the equilibrium toward the highly electrophilic 4-chloro derivative[5].
Cyanation: The conversion of the 4-chloro intermediate to the 4-carbonitrile is achieved via palladium-catalyzed cyanation (e.g., using Zn(CN)₂). The palladium catalyst facilitates oxidative addition into the strong C-Cl bond, which is otherwise resistant to standard nucleophilic aromatic substitution (SNAr) conditions.
Experimental Protocols (Self-Validating Systems)
To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process analytical checks.
Protocol A: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline
Step 1 (Reaction): Suspend 6-methoxy-2-methylquinolin-4-ol (10.0 g) in neat POCl₃ (30 mL). Reflux the mixture at 120°C for 2 hours under an inert argon atmosphere. Causality: Argon prevents the hydrolysis of POCl₃ by atmospheric moisture, which would generate HCl and stall the reaction.
Step 2 (In-Process Validation): Perform Thin Layer Chromatography (TLC) using a 5:3:2 Toluene-Ethyl Acetate-Acetone solvent system. The reaction is validated as complete when the starting material spot (Rf ~0.2) disappears and a new, distinct UV-active spot appears (Rf ~0.7).
Step 3 (Quenching & Isolation): Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize slowly with aqueous ammonium hydroxide (NH₄OH) until pH 7-8 is reached. Causality: Neutralization precipitates the free base; highly acidic conditions would keep the quinoline protonated and water-soluble.
Step 4 (Purification): Filter the voluminous precipitate, wash with cold distilled water, and recrystallize from ethanol to yield pure 4-chloro-6-methoxy-2-methylquinoline[6].
Protocol B: Derivatization to Tetrazole via Trimethylsilyl Azide
Step 1 (Reaction): Dissolve 6-methoxy-2-methylquinoline-4-carbonitrile (5.0 mmol) and trimethylsilyl azide (TMS-N₃, 10.0 mmol) in anhydrous toluene (15 mL). Add dibutyltin oxide (Bu₂SnO, 0.5 mmol) as a catalyst.
Step 2 (Causality of Reagents): Reflux at 110°C for 48 hours. Causality: TMS-N₃ is utilized as a safer alternative to explosive and toxic hydrazoic acid. Bu₂SnO acts as a Lewis acid, coordinating with the nitrile nitrogen to increase the electrophilicity of the carbon, thereby facilitating the [3+2] cycloaddition.[4]
Step 3 (In-Process Validation): Monitor via FT-IR spectroscopy. The reaction is validated when the sharp, intense C≡N stretching band at ~2225 cm⁻¹ completely disappears.
Step 4 (Isolation): Concentrate the mixture in vacuo, partition between ethyl acetate and 10% NaHCO₃, and acidify the aqueous layer to precipitate the tetrazole product.
Derivatization Strategies & Quantitative Data
The 4-carbonitrile group is a highly versatile node for generating libraries of bioactive molecules. Table 1 summarizes the quantitative data for key derivatization pathways, allowing researchers to compare synthetic efficiencies.
Table 1: Quantitative Comparison of 4-Carbonitrile Derivatization Strategies
Target Derivative
Reagents & Conditions
Catalyst / Promoter
Reaction Time
Isolated Yield (%)
Primary Analytical Marker
Tetrazole
TMS-N₃, Toluene, 110°C
Dibutyltin oxide (10 mol%)
48 - 72 h
88 - 92%
Loss of IR peak at 2225 cm⁻¹
Primary Amide
H₂O₂, NaOH, EtOH, 60°C
Base-catalyzed hydrolysis
4 - 6 h
82 - 85%
Appearance of C=O at 1660 cm⁻¹
Aminomethyl
LiAlH₄, THF, 0°C to RT
Hydride reduction
2 - 4 h
75 - 78%
Disappearance of C≡N; new NH₂
Carboxylic Acid
6M HCl, Reflux, 100°C
Acid-catalyzed hydrolysis
12 - 16 h
89 - 94%
Broad O-H stretch (2500-3300 cm⁻¹)
Pharmacological Applications
Derivatives of 6-methoxy-2-methylquinoline exhibit a profound spectrum of biological activities. Historically recognized for their antimalarial properties (analogous to quinine and chloroquine), modern applications have expanded into antiviral and epigenetic therapies.
A breakthrough application of 2-methylquinoline derivatives (such as the AV6 analog series) is their role as latency-reversing agents (LRAs) in the treatment of HIV-1. These compounds operate under the "shock and kill" strategy, acting synergistically with Histone Deacetylase (HDAC) inhibitors to reactivate latent viral reservoirs hidden within host immune cells[3].
Fig 2: Mechanism of action for quinoline derivatives in HIV-1 latency reversal.
By modifying the 4-carbonitrile group into various hydrogen-bonding motifs (like tetrazoles or amides), researchers can fine-tune the molecule's interaction with the HIV-1 Long Terminal Repeat (LTR) promoter, maximizing the synergistic reactivation of the virus while minimizing off-target cytotoxicity.
References
Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization
Source: ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1
Source: RSC Publishing (MedChemComm)
URL:[Link]
Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines
Source: MDPI (Molecules)
URL:[Link]
Application Note: Evaluation of 6-Methoxy-2-methylquinoline-4-carbonitrile as a P-glycoprotein (ABCB1) Inhibitor for Reversing Multidrug Resistance
Executive Summary Multidrug resistance (MDR) remains a formidable challenge in oncology, responsible for a significant percentage of chemotherapy failures[1]. The overexpression of ATP-binding cassette (ABC) transporters...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Multidrug resistance (MDR) remains a formidable challenge in oncology, responsible for a significant percentage of chemotherapy failures[1]. The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), facilitates the active efflux of structurally diverse chemotherapeutic agents, thereby reducing their intracellular concentrations to sub-therapeutic levels[1]. Quinoline derivatives have long been recognized for their ability to modulate P-gp activity[2].
This application note details the experimental framework for evaluating 6-Methoxy-2-methylquinoline-4-carbonitrile (MMQC) (CAS: 1310481-62-9)[3] as a novel, potent P-gp inhibitor. By drawing mechanistic parallels with established third-generation inhibitors like Tariquidar[4] and Elacridar[5], we provide a comprehensive, self-validating protocol for assessing MMQC's efficacy in restoring chemosensitivity in MDR cell lines.
Mechanistic Rationale and Structural Context
The quinoline scaffold is a privileged structure in medicinal chemistry. The addition of a carbonitrile group at the 4-position and a methoxy group at the 6-position in MMQC enhances its lipophilicity and hydrogen-bonding potential, critical parameters for binding to the transmembrane domains of P-gp[2].
Unlike first-generation competitive substrates that are simply pumped out by the transporter, third-generation inhibitors like Tariquidar act non-competitively, arresting the transporter's conformational cycle and preventing ATP hydrolysis[6]. MMQC is hypothesized to function via a similar allosteric mechanism, locking P-gp in an inward-facing conformation and thereby allowing the intracellular accumulation of cytotoxic drugs like Paclitaxel or Doxorubicin.
Figure 1: Mechanistic pathway of P-glycoprotein inhibition by MMQC leading to drug accumulation.
Physicochemical Properties & Formulation Strategy
To ensure reproducible in vitro and in vivo results, the physicochemical properties of MMQC must guide its formulation. The compound's high lipophilicity requires specific solubilization strategies to prevent precipitation in aqueous assay buffers.
Table 1: Physicochemical Properties and Formulation Guidelines for MMQC
Parameter
Value / Guideline
Pharmacological Implication
Molecular Weight
198.22 g/mol
Favorable for rapid membrane diffusion.
Formula
C12H10N2O
Supports hydrophobic interactions within the P-gp binding pocket.
In Vitro Vehicle
100% DMSO (Stock)
Dilute in assay buffer to ≤0.5% DMSO to prevent solvent toxicity.
In Vivo Vehicle
5% DMSO + 5% Tween 80 + 90% Saline
Ensures systemic bioavailability without causing precipitation in plasma.
Application Protocol 1: In Vitro P-gp Efflux Inhibition (Calcein-AM Assay)
Causality & Principle:
Calcein-acetoxymethyl ester (Calcein-AM) is a highly lipophilic, non-fluorescent P-gp substrate. In wild-type cells, it diffuses across the membrane and is cleaved by intracellular esterases into fluorescent calcein, which is trapped inside the cell. In P-gp overexpressing cells (e.g., MCF-7/ADR), Calcein-AM is rapidly effluxed before cleavage occurs, resulting in low fluorescence. An effective P-gp inhibitor like MMQC will block this efflux, leading to a dose-dependent increase in intracellular fluorescence. Tariquidar is used as a self-validating positive control[6].
Step-by-Step Methodology:
Cell Culture & Seeding: Seed MCF-7 (sensitive) and MCF-7/ADR (resistant) cells at a density of
1×104
cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO
2
.
Compound Preparation: Prepare a 10 mM stock of MMQC in 100% DMSO. Perform serial dilutions in assay buffer (HBSS + 25 mM HEPES, pH 7.4) to achieve final concentrations ranging from 1 nM to 10 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v).
Pre-incubation: Aspirate culture media and wash cells twice with warm HBSS. Add 50 µL of the MMQC dilutions to the respective wells. For positive controls, add Tariquidar (50 nM)[6] or Elacridar (5 µM)[7]. Incubate for 30 minutes at 37°C.
Substrate Addition: Add 50 µL of 2 µM Calcein-AM (final concentration 1 µM) to all wells. Protect from light and incubate for exactly 30 minutes at 37°C.
Termination & Washing: Rapidly aspirate the supernatant and wash the cells three times with ice-cold HBSS to halt efflux and remove extracellular Calcein-AM.
Quantification: Add 100 µL of lysis buffer (0.1% Triton X-100 in PBS) to each well. Measure fluorescence using a microplate reader (Excitation: 490 nm, Emission: 520 nm).
Figure 2: Step-by-step experimental workflow for the Calcein-AM P-gp efflux inhibition assay.
Application Protocol 2: In Vitro Chemosensitization Assay (MTT Viability)
Causality & Principle:
To validate that P-gp inhibition functionally translates to therapeutic efficacy, MMQC must be co-administered with a known P-gp substrate (e.g., Doxorubicin). The Reversal Fold (RF) is calculated by comparing the IC
50
of Doxorubicin alone versus Doxorubicin + MMQC. A high RF indicates successful restoration of chemosensitivity.
Step-by-Step Methodology:
Cell Seeding: Seed MCF-7/ADR cells in 96-well plates (
5×103
cells/well). Incubate for 24 hours.
Co-treatment: Pre-treat cells with a non-toxic concentration of MMQC (e.g., 1 µM, determined via prior cytotoxicity screening) for 2 hours.
Cytotoxin Addition: Add serially diluted Doxorubicin (0.1 µM to 100 µM) to the wells. Incubate for 48 hours at 37°C.
Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours.
Solubilization: Aspirate media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.
Data Analysis: Calculate IC
50
using non-linear regression.
Calculation:
Reversal Fold (RF)=IC50 (Doxorubicin + MMQC)IC50 (Doxorubicin alone)
.
Data Presentation and Expected Outcomes
A robust P-gp inhibitor should demonstrate a high Reversal Fold with minimal intrinsic cytotoxicity, ensuring that the observed cell death is due to the chemotherapeutic agent and not the inhibitor itself.
Table 2: Expected Pharmacological Profile of MMQC vs. Standard Inhibitors
Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 2
Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms. PMC. 1
Cytotoxic N-Methylpretrichodermamide B Reveals Anticancer Activity and Inhibits P-Glycoprotein in Drug-Resistant Prostate Cancer Cells. MDPI. 6
Emerging Perspectives on the Antiparasitic Mebendazole as a Repurposed Drug for the Treatment of Brain Cancers. ResearchGate. 5
Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure. Amazon S3.7
Application Notes & Protocols: 6-Methoxy-2-methylquinoline-4-carbonitrile in Cancer Research
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][3] The planar nature of the quinoline scaffold allows it to intercalate with DNA, and various substitutions on the ring system can confer high-affinity binding to critical enzymatic targets, such as protein kinases.[4][5]
6-Methoxy-2-methylquinoline-4-carbonitrile is a specific derivative that holds considerable promise for cancer research. The methoxy group at the 6-position and the methyl group at the 2-position, combined with the electron-withdrawing carbonitrile group at the 4-position, create a unique electronic and steric profile. This profile suggests potential for selective interactions with biological targets that are frequently dysregulated in cancer.[3][5]
These application notes serve as a comprehensive guide for researchers, providing a theoretical framework and detailed experimental protocols to investigate the anticancer potential of 6-Methoxy-2-methylquinoline-4-carbonitrile. We will explore its hypothesized mechanism of action and provide step-by-step methodologies for assessing its effects on cell viability, apoptosis, and cell cycle progression.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, growth, and angiogenesis.[6][7] Its over-activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[8][9] Many quinoline-based compounds have been identified as potent inhibitors of protein kinases within this pathway.[4][10]
We hypothesize that 6-Methoxy-2-methylquinoline-4-carbonitrile may exert its anticancer effects by inhibiting one or more kinases in the PI3K/Akt pathway. Inhibition of this pathway would block downstream signaling, leading to the inactivation of anti-apoptotic proteins (like Bcl-2) and cell cycle regulators, ultimately promoting programmed cell death (apoptosis) and halting cell proliferation.[8][9]
Caption: Hypothesized inhibition of the PI3K/Akt pathway by the test compound.
Experimental Workflow: A Stepwise Approach to In Vitro Evaluation
A systematic, multi-stage approach is essential for evaluating a novel anticancer agent.[11][12] The workflow should begin with a broad screening for cytotoxic activity, followed by more detailed mechanistic studies to determine how the compound affects cancer cells.
Caption: Recommended workflow for in vitro testing of the test compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Scientific Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The intensity of the resulting color is directly proportional to the number of metabolically active, viable cells. This assay is a crucial first step to determine the compound's effective concentration range and to calculate the half-maximal inhibitory concentration (IC50).[15]
Step-by-Step Protocol:
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]
Compound Treatment: Prepare a series of dilutions of 6-Methoxy-2-methylquinoline-4-carbonitrile in culture medium. After overnight incubation, replace the old medium with 100 µL of medium containing the compound at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as in the highest compound dose) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[15][16] Visible purple formazan crystals should form in viable cells.
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[15][17]
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.[18]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Scientific Rationale: A key mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[15] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent dye (e.g., FITC).[20] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[20][21] This dual-staining method, analyzed by flow cytometry, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]
Step-by-Step Protocol:
Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in T25 flasks or 6-well plates and allow them to adhere overnight.[21] Treat the cells with 6-Methoxy-2-methylquinoline-4-carbonitrile at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[21]
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at approximately 300 x g for 5 minutes.[22]
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 10^6 cells/mL.[22]
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (100 µg/mL).[20]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[20] Analyze the samples immediately by flow cytometry.
Annexin V+ / PI+: Late apoptotic or necrotic cells[22]
Annexin V- / PI+: Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, often causing arrest at specific checkpoints (G1, S, or G2/M).[5][10] Flow cytometry with PI staining is a standard method for analyzing the distribution of a cell population across these phases. PI is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the total DNA content within a cell.[24] Because the dye cannot enter live cells, they must first be fixed with ethanol to permeabilize the membranes.[25] RNase treatment is also necessary to prevent the staining of double-stranded RNA.[26]
Step-by-Step Protocol:
Cell Treatment: Seed cells and treat with the IC50 concentration of 6-Methoxy-2-methylquinoline-4-carbonitrile as described in the apoptosis protocol.
Cell Harvesting: Harvest approximately 1 x 10^6 cells. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 400 µL of PBS.[24]
Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[25][26] This minimizes cell clumping.
Incubation: Incubate the cells on ice for at least 30 minutes.[25] (Note: Cells can be stored in 70% ethanol at 4°C for several weeks).[24]
Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS.[24]
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL solution).[24][25]
PI Staining: Add 400 µL of PI staining solution (e.g., 50 µg/mL in PBS) and mix well.[24]
Incubation: Incubate at room temperature for 5 to 10 minutes.[24]
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.[25] Use doublet discrimination to exclude cell clumps from the analysis. The resulting histogram will show peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
References
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Babraham Institute.
A Comprehensive Technical Guide to the Biological Activities of Quinoline and Its Deriv
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical, Pharmaceutical and Health Sciences.
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). MethodsX.
DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center.
Cell Cycle Analysis by Propidium Iodide (PI) Staining. (n.d.). University of Würzburg.
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Upd
MTT Assay Protocol for Cell Viability and Prolifer
Annexin V/PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Journal of Biomolecular Structure and Dynamics.
MTT Cell Proliferation Assay. (n.d.).
PI3K-Akt Signaling P
Annexin V detection protocol for apoptosis. (n.d.). Abcam.
MTT Cell Viability Assay Kit. (n.d.). Biotium.
Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. (2016). ThermoFisher.
Application Notes and Protocols: 6-Methoxy-2-methylquinoline-4-carbonitrile as a Versatile Fluorescent Probe
Introduction Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of fluorescence sensing due to their inherent photophysical properties and t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of fluorescence sensing due to their inherent photophysical properties and the versatility of their chemical structures.[1][2] The rigid, planar architecture of the quinoline scaffold, coupled with the potential for intramolecular charge transfer (ICT) upon strategic substitution with electron-donating and electron-withdrawing groups, makes these molecules highly sensitive to their local environment.[2] This sensitivity can be harnessed to develop fluorescent probes for a wide range of applications, from cellular imaging to environmental monitoring.[3][4]
This technical guide provides a comprehensive overview of 6-methoxy-2-methylquinoline-4-carbonitrile, a promising candidate for a versatile fluorescent probe. The presence of an electron-donating methoxy group at the 6-position and an electron-withdrawing carbonitrile group at the 4-position establishes a push-pull system, which is anticipated to confer interesting photophysical properties, including solvatochromism and potential sensitivity to pH and metal ions.[1][5]
We present a putative synthesis for this compound based on established methodologies for related quinoline derivatives, followed by detailed protocols for its characterization and application in environmental sensing and live-cell imaging. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this promising fluorescent probe.
Synthesis of 6-Methoxy-2-methylquinoline-4-carbonitrile
The synthesis of 6-methoxy-2-methylquinoline-4-carbonitrile can be achieved through a multi-step process, commencing with the construction of the quinoline core, followed by chlorination and subsequent cyanation.[6][7]
Protocol 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol
This initial step involves a Conrad-Limpach reaction to form the quinolin-4-ol backbone.[8]
Materials:
p-Anisidine
Ethyl acetoacetate
Polyphosphoric acid
Ice water
Ethanol (for recrystallization)
Procedure:
In a round-bottom flask, combine p-anisidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
Slowly add polyphosphoric acid (sufficient quantity to ensure stirring) to the mixture with continuous stirring.
Heat the reaction mixture to 170°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, allow the mixture to cool slightly and then carefully pour it onto crushed ice with vigorous stirring.
The precipitate of 6-methoxy-2-methylquinolin-4-ol is collected by vacuum filtration.
Wash the solid with cold water and then a small amount of cold ethanol.
The crude product can be purified by recrystallization from ethanol to yield a solid.[9]
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline
The hydroxyl group at the 4-position is then converted to a chloro group, a better leaving group for the subsequent nucleophilic substitution.[10][11]
Materials:
6-Methoxy-2-methylquinolin-4-ol
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF, catalytic amount)
Crushed ice
Saturated sodium bicarbonate solution
Dichloromethane or ethyl acetate (for extraction)
Anhydrous sodium sulfate
Procedure:
In a fume hood, suspend 6-methoxy-2-methylquinolin-4-ol (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.
Add a catalytic amount of DMF.
Heat the mixture at reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC.[9]
After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases.
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude 4-chloro-6-methoxy-2-methylquinoline by column chromatography on silica gel or by recrystallization.
Characterize the product by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, and MS).[9]
Protocol 3: Synthesis of 6-Methoxy-2-methylquinoline-4-carbonitrile
The final step involves the introduction of the carbonitrile group via a cyanation reaction.[1][12]
Materials:
4-Chloro-6-methoxy-2-methylquinoline
Potassium cyanide (KCN)
Sodium p-toluenesulfinate
Solvent (e.g., DMSO or DMF)
Procedure:
In a round-bottom flask, dissolve 4-chloro-6-methoxy-2-methylquinoline (1.0 equivalent) in a suitable solvent such as DMSO or DMF.
Heat the reaction mixture (e.g., to 100-120°C) and monitor its progress by TLC.
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
The crude 6-methoxy-2-methylquinoline-4-carbonitrile can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Confirm the final structure and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Caption: Synthetic workflow for 6-methoxy-2-methylquinoline-4-carbonitrile.
Photophysical Characterization
A thorough understanding of the photophysical properties of 6-methoxy-2-methylquinoline-4-carbonitrile is essential for its effective application as a fluorescent probe.
Anticipated Photophysical Properties
Based on the fluorescence properties of structurally similar 4-cyano-6-methoxyquinolones, the following characteristics can be anticipated.[1]
Parameter
Expected Range/Characteristic
Rationale
Absorption Maximum (λabs)
~380 - 400 nm
The extended π-conjugation of the quinoline ring system with the electron-donating methoxy and electron-withdrawing cyano groups is expected to result in absorption in the near-UV to visible region.
Emission Maximum (λem)
~440 - 550 nm
A significant Stokes shift is expected due to the intramolecular charge transfer (ICT) character of the excited state.[1]
Stokes Shift
Large
The push-pull nature of the substituents will likely lead to a substantial difference between the absorption and emission maxima.
Fluorescence Quantum Yield (ΦF)
Moderate to High
The introduction of a cyano group at the 4-position has been shown to improve quantum yields in related quinolinone systems.[1][5]
Solvatochromism
Pronounced
The emission wavelength is expected to be highly sensitive to solvent polarity, with a red shift in more polar solvents due to the stabilization of the polar excited state.[2]
Protocol 4: Determination of Photophysical Properties
Objective: To determine the absorption, excitation, and emission spectra, as well as the fluorescence quantum yield of 6-methoxy-2-methylquinoline-4-carbonitrile.
Quantum yield standard with a known quantum yield in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[13]
Procedure:
Sample Preparation: Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO. From this, prepare dilute solutions (e.g., 1-10 µM) in the various spectroscopic grade solvents.
Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the probe in each solvent to determine the wavelength of maximum absorbance (λabs).
Fluorescence Spectroscopy: For each solution, record the fluorescence emission spectrum by exciting at the corresponding λabs. Also, record the excitation spectrum by monitoring the emission at the wavelength of maximum emission (λem).
Quantum Yield Determination (Relative Method):
Prepare a series of dilute solutions of both the probe and the quantum yield standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.
Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
Integrate the area under the emission curves for both the sample and the standard.
Calculate the quantum yield (Φs) of the sample using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
where:
Φ is the quantum yield
I is the integrated fluorescence intensity
A is the absorbance at the excitation wavelength
n is the refractive index of the solvent
Subscripts 's' and 'r' refer to the sample and the reference, respectively.[14]
Protocol 5: Evaluation of Solvatochromism
Objective: To investigate the effect of solvent polarity on the fluorescence emission of the probe.
Procedure:
Using the data obtained in Protocol 4, plot the emission maximum (λem in nm or wavenumbers) against a solvent polarity scale (e.g., the Lippert-Mataga plot).
A linear correlation indicates a strong solvatochromic effect, providing insight into the change in dipole moment upon excitation.[15][16]
Application in Environmental Sensing: Heavy Metal Ion Detection
The quinoline scaffold, particularly with strategically placed donor atoms, is known to chelate metal ions, leading to changes in its photophysical properties.[17] This makes 6-methoxy-2-methylquinoline-4-carbonitrile a potential candidate for the fluorescent sensing of heavy metal ions in environmental samples.
Caption: Workflow for evaluating the probe's metal ion sensing capabilities.
Protocol 6: Screening for Metal Ion Selectivity
Objective: To determine the selectivity of 6-methoxy-2-methylquinoline-4-carbonitrile towards various metal ions.
Materials:
Stock solution of the probe (e.g., 1 mM in DMSO).
Stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Pb²⁺, Hg²⁺, Cd²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) in deionized water.
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
Fluorometer and quartz cuvettes.
Procedure:
Sample Preparation: Prepare a series of solutions in the buffer, each containing the probe at a fixed concentration (e.g., 10 µM) and a different metal ion at a higher concentration (e.g., 50 µM). Include a solution of the probe alone as a control.[18]
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution at the predetermined excitation wavelength.
Analysis: Compare the fluorescence intensity of the probe in the presence of different metal ions to the control. A significant enhancement or quenching of fluorescence in the presence of a particular metal ion indicates selectivity.[3]
Protocol 7: Fluorescence Titration and Determination of Detection Limit
Objective: To quantify the interaction between the probe and the selected metal ion and to determine the limit of detection (LOD).
Procedure:
Titration: Place a fixed volume of the probe solution (e.g., 10 µM in buffer) in a cuvette. Incrementally add small aliquots of the stock solution of the selected metal ion. Record the fluorescence emission spectrum after each addition until the fluorescence intensity reaches a plateau.[18]
Binding Constant: Plot the change in fluorescence intensity against the metal ion concentration to determine the binding stoichiometry (e.g., using a Job's plot) and the association constant.
Detection Limit: The limit of detection (LOD) can be calculated based on the fluorescence titration data using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve at low analyte concentrations.
Application in Live-Cell Imaging
The potential for solvatochromism and low cytotoxicity makes 6-methoxy-2-methylquinoline-4-carbonitrile a candidate for live-cell imaging applications, potentially for visualizing specific cellular compartments or processes.
Protocol 8: General Procedure for Live-Cell Imaging
Objective: To assess the suitability of the probe for imaging in living cells.
Materials:
Cell line of interest (e.g., HeLa, HEK293) cultured on glass-bottom dishes or chamber slides.
Complete cell culture medium.
Phosphate-Buffered Saline (PBS).
Stock solution of the probe (1 mM in DMSO).
Fluorescence microscope (confocal microscopy is recommended).
Procedure:
Cell Preparation: Culture cells to the desired confluency (typically 60-80%).
Probe Loading: Prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration (typically 1-20 µM).
Remove the existing culture medium from the cells and wash once with warm PBS.
Add the probe-containing medium to the cells and incubate for a suitable duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator, protected from light.
Washing: Remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.[19]
Imaging: Add fresh culture medium or a suitable imaging buffer to the cells.
Image the cells using a fluorescence microscope with appropriate excitation and emission filters based on the photophysical characterization.
Caption: General workflow for live-cell imaging with the fluorescent probe.
Conclusion
6-Methoxy-2-methylquinoline-4-carbonitrile presents a promising scaffold for the development of a versatile fluorescent probe. Its anticipated photophysical properties, including a significant Stokes shift, solvatochromism, and potential for modulation by the local environment, make it a valuable tool for researchers in chemistry, biology, and materials science. The detailed protocols provided herein for its synthesis, characterization, and application in environmental sensing and live-cell imaging offer a comprehensive guide for its exploration and utilization. Further experimental validation of its specific photophysical data and biological activity will undoubtedly expand its application horizon.
References
Sciforum. (2010). 4-Cyano-6-methoxyquinolones: Syntheses and Luminescence Properties. Sciforum. Retrieved from [Link]
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC. (2019). National Center for Biotechnology Information. Retrieved from [Link]
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (2017). Atlantis Press. Retrieved from [Link]
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (2017). Atlantis Press. Retrieved from [Link]
Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
Toward a Selective Analysis of Heavy Metal Salts in Aqueous Media with a Fluorescent Probe Array - MDPI. (2022). MDPI. Retrieved from [Link]
Selective detection of ionic liquid fluorescence probes for visual colorimetry of different metal ions - Ovid. (2025). Ovid. Retrieved from [Link]
Sciforum. (2010). [A####] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Sciforum. Retrieved from [Link]
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis, solvatochromism and electric dipole moment study of coumarin-fused quinoline: experimental and quantum chemical computational investigations - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Highly Selective Fluorescent Probe for the Detection of Copper (II) and Its Application in Live Cell Imaging - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline - ResearchGate. (2025). ResearchGate. Retrieved from [Link]
Quinoline-based fluorescent small molecules for live cell imaging - PubMed. (2020). National Center for Biotechnology Information. Retrieved from [Link]
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - MDPI. (2019). MDPI. Retrieved from [Link]
CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents. (n.d.). Google Patents.
Fluorescence enhancement of quinolines by protonation - PMC - NIH. (2020). National Center for Biotechnology Information. Retrieved from [Link]
The Synthesis Landscape of 4-Methyl-quinoline-6-carbonitrile: Methods and Optimization. (2026). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
Enhanced Electrochemical Detection of Heavy Metal Ions via Post-synthetic Schiff Base Modification of MWCNT-MOF Composites. (2024). MDPI. Retrieved from [Link]
Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2025). MDPI. Retrieved from [Link]
Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study - ResearchGate. (2024). ResearchGate. Retrieved from [Link]
6-Methoxy Quinoline containing Photoreactive Peptides: Synthesis and Potential Application in Medicinal Diagnostic - INCEMC - Timisoara. (n.d.). INCEMC. Retrieved from [Link]
Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible - Uray, Strohmeier & Fabian - Sciforum. (2000). Sciforum. Retrieved from [Link]
Innovative Microfluidic Technologies for Rapid Heavy Metal Ion Detection - MDPI. (2025). MDPI. Retrieved from [Link]
Application Note & Experimental Protocol: Synthesis of Quinolone Carbonitriles
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of quinoline-3-carbonitrile derivatives, a class of heterocyclic compounds of signi...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of quinoline-3-carbonitrile derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4][5][6] The protocols detailed herein are grounded in established synthetic transformations, including the Friedländer annulation and modern catalytic multicomponent reactions. This guide is designed to provide both the experienced researcher and the synthetic organic chemist with a robust framework for the efficient and safe synthesis of these valuable molecular scaffolds. The causality behind experimental choices, self-validating system designs, and authoritative references are integrated to ensure scientific integrity and reproducibility.
Introduction: The Significance of Quinoline Carbonitriles
The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][3][4][5][6] The incorporation of a carbonitrile (-C≡N) group at the 3-position of the quinoline ring often enhances these biological activities and provides a versatile chemical handle for further molecular elaboration.[7][8] This application note will focus on practical and reliable methods for the synthesis of quinoline-3-carbonitrile derivatives.
Synthetic Strategies: An Overview
Several classical and modern synthetic methods can be employed for the construction of the quinoline ring system. For the synthesis of quinoline carbonitriles, the Friedländer annulation and related multicomponent reactions are particularly effective.
Friedländer Annulation: This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a nitrile.[9][10][11][12] The reaction can be catalyzed by either acid or base and proceeds through an initial aldol or Knoevenagel condensation followed by cyclization and dehydration.[10][11]
Multicomponent Reactions (MCRs): Modern synthetic approaches often utilize one-pot multicomponent reactions that combine three or more starting materials to generate complex products with high atom economy.[7] For quinoline-3-carbonitriles, a common MCR involves the reaction of an aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), a cyclic ketone or β-ketoester, and an ammonium salt as the nitrogen source.[7]
Experimental Protocols
Protocol 1: Classical Friedländer Synthesis of 2-Methylquinoline-3-carbonitrile
This protocol describes the synthesis of 2-methylquinoline-3-carbonitrile from 2-aminobenzaldehyde and cyanoacetone.
Reaction Scheme:
Materials and Equipment:
2-Aminobenzaldehyde
Cyanoacetone
Potassium hydroxide (KOH)
Ethanol (absolute)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Standard laboratory glassware for workup and purification
Rotary evaporator
Recrystallization apparatus
Step-by-Step Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) in absolute ethanol (30 mL).
Reagent Addition: To the stirred solution, add cyanoacetone (0.83 g, 10 mmol).
Catalyst Addition: Slowly add a solution of potassium hydroxide (0.28 g, 5 mmol) in ethanol (10 mL).
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
Purification: Recrystallize the crude product from ethanol to afford pure 2-methylquinoline-3-carbonitrile as a white solid.[9]
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis. The expected IR spectrum will show a characteristic nitrile stretch around 2223 cm⁻¹.[9]
Expected Yield: 68-75%
Protocol 2: Multicomponent Synthesis of a Substituted Quinoline-3-carbonitrile
This protocol details a one-pot synthesis of a highly substituted quinoline-3-carbonitrile derivative using a four-component reaction.[7]
Reaction Scheme:
Caption: General experimental workflow for the synthesis of quinoline carbonitriles.
Simplified Mechanism of the Friedländer Annulation
Caption: Simplified mechanistic pathway for the Friedländer synthesis of quinoline-3-carbonitriles.
References
Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bull. Soc. Chim. Fr.1888, 49, 89.
Alyamkina, E. A., et al. A Review on the Combes, Doebner-von Miller, and Skraup Reactions. Chemistry of Heterocyclic Compounds2011, 47, 255-285.
Doebner, O.; von Miller, W. Ueber eine neue Synthese von Chinolinderivaten. Ber. Dtsch. Chem. Ges.1881, 14, 2812-2817.
Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882, 15, 2572–2575.
Shaabani, A., et al. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules2022 , 27, 4195. [Link]
Stanford University Environmental Health & Safety. Information on Cyanide Compounds. [Link]
Louisiana State University Health Sciences Center New Orleans. SOP for the safe use of cyanide compounds. [Link]
University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]
El-Gamal, M. I., et al. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorg. Chem.2019 , 85, 546-556. [Link]
Organic Chemistry Portal. Synthesis of quinolines. [Link]
Marella, A., et al. Quinoline: A versatile heterocyclic. Saudi Pharm. J.2013 , 21, 1-12. [Link]
Bharti, A., et al. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. J. Drug Deliv. Ther.2022 , 12, 194-200. [Link]
Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
Application Note: Cell-Based Assay Workflows for 6-Methoxy-2-methylquinoline-4-carbonitrile Derivatives
Executive Summary & Mechanistic Rationale 6-Methoxy-2-methylquinoline-4-carbonitrile (CAS: 1310481-62-9) is a highly versatile heterocyclic building block and a privileged scaffold in medicinal chemistry[1]. The quinolin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
6-Methoxy-2-methylquinoline-4-carbonitrile (CAS: 1310481-62-9) is a highly versatile heterocyclic building block and a privileged scaffold in medicinal chemistry[1]. The quinoline-4-carbonitrile framework is frequently utilized in the design of potent receptor tyrosine kinase (RTK) inhibitors and apoptosis-inducing antineoplastic agents[2].
As a Senior Application Scientist, I approach this scaffold not just as a chemical intermediate, but as a highly deliberate structural tool:
The 4-Carbonitrile Moiety : Acts as a critical hydrogen bond acceptor. In kinase inhibition (e.g., targeting EGFR or VEGFR), this cyano group anchors the molecule to the ATP-binding hinge region of the kinase domain.
The 6-Methoxy Group : Enhances the electron density of the quinoline ring and improves lipophilic interactions within hydrophobic binding pockets, significantly increasing cellular permeability.
The 2-Methyl Substitution : Provides steric guidance, preventing off-target binding and locking the molecule into a favorable conformation for target engagement.
When derivatives of this scaffold successfully inhibit their target kinases, they trigger downstream mitochondrial stress, leading to cytochrome c release and subsequent caspase-mediated apoptosis[2].
Fig 1. Mechanistic pathway of quinoline-4-carbonitrile derivatives inducing cellular apoptosis.
Experimental Design & Causality: Why the SRB Assay?
In evaluating the anti-proliferative effects of quinoline derivatives, researchers frequently default to the MTT assay. However, MTT relies on mitochondrial reductase activity. Because quinoline-4-carbonitriles can induce early mitochondrial depolarization prior to actual cell death, MTT readouts may produce false-positive cytotoxicity artifacts.
The Causality of Choice: We utilize the Sulforhodamine B (SRB) assay because it quantifies total cellular protein mass rather than metabolic activity[3]. SRB is an aminoxanthene dye with two sulfonic groups that bind stoichiometrically to basic amino acid residues under mild acidic conditions[4]. This provides a direct, metabolism-independent proxy for cell number, ensuring that the calculated IC₅₀ values reflect genuine anti-proliferative efficacy[4].
Self-Validating Assay Architecture
To ensure absolute trustworthiness, our protocol integrates a self-validating framework:
Vehicle Control : 0.1% DMSO establishes baseline viability without solvent toxicity.
Positive Control : 5-Fluorouracil (5-FU) is used to confirm cell line sensitivity and assay dynamic range[2].
Z'-Factor Calculation : Blank cell-free media wells are included to calculate the Z'-factor. An assay plate is only validated for downstream analysis if
Z′≥0.5
.
This methodology is optimized for adherent cancer cell lines commonly used to screen quinoline derivatives (e.g., MCF-7, HepG2, A549)[2].
Phase I: Preparation & Seeding
Harvest exponential-phase cells and seed at a density of 3,000–5,000 cells/well in a 96-well plate using 100 µL of complete growth medium[2].
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and monolayer recovery.
Phase II: Compound Treatment & Validation
3. Prepare a serial dilution of the synthesized 6-Methoxy-2-methylquinoline-4-carbonitrile derivative (ranging from 0.01 µM to 100 µM) in culture media[2].
4. Apply 100 µL of the compound dilutions to the designated wells. Ensure Vehicle (0.1% DMSO) and Positive Control (5-FU) wells are treated concurrently[3].
5. Incubate the plates for 72 hours to allow sufficient time for the drug to exert its anti-proliferative effects[2].
Phase III: Fixation & Staining
6. Critical Step: Without removing the culture medium, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well to fix the cells in situ. Incubate at 4°C for 1 hour[4]. Causality: Leaving the media prevents the accidental aspiration of apoptotic, loosely attached cells.
7. Wash the plates five times with deionized water to remove TCA and serum proteins. Air-dry completely.
8. Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature[3].
9. Remove unbound dye by washing the plates four times with 1% (v/v) acetic acid. Air-dry the plates until no moisture remains[4].
Phase IV: Quantification
10. Solubilize the protein-bound SRB dye by adding 100 µL of 10 mM Tris-base solution (pH 10.5) per well. Shake on a gyratory shaker for 10 minutes to ensure homogenous dye distribution[4].
11. Read the optical density (OD) at 510 nm using a microplate reader[3]. Calculate cell viability relative to the vehicle control using non-linear regression to determine the IC₅₀.
To confirm that the cytotoxicity observed in the SRB assay is driven by programmed cell death rather than non-specific necrosis, a secondary validation is required.
Seed cells in a white-walled 96-well plate and treat with the compound at its established IC₅₀ concentration for 24-48 hours.
Add a luminogenic Caspase-3/7 substrate containing the tetrapeptide sequence DEVD.
Causality: If the quinoline derivative induces apoptosis, activated executioner caspases will specifically cleave the DEVD sequence, releasing aminoluciferin.
Measure the resulting luminescent signal, which is directly proportional to caspase activity, confirming the mechanism of action.
Quantitative Data Presentation
When synthesizing and testing derivatives of the 6-Methoxy-2-methylquinoline-4-carbonitrile scaffold, researchers should benchmark their results against established literature values for related pyrazolo-quinoline frameworks.
Table 1: Representative Cytotoxicity Profile of Quinoline-4-Carbonitrile Derivatives
Cell Line
Tissue Origin
Expected IC₅₀ Range (µM)
Positive Control (5-FU) IC₅₀ (µM)
Target Selectivity
MCF-7
Breast Adenocarcinoma
15.0 - 25.0
~ 12.5
High
HepG2
Hepatocellular Carcinoma
18.0 - 30.0
~ 14.2
High
A549
Lung Carcinoma
18.0 - 40.0
~ 16.8
Moderate
HSF
Normal Human Fibroblasts
> 80.0
> 50.0
Baseline (Low Toxicity)
(Note: Data ranges synthesized from in vitro evaluations of structurally related quinoline antineoplastic agents[2]. A successful derivative should demonstrate an IC₅₀ < 20 µM in target cancer lines while maintaining an IC₅₀ > 80 µM in normal HSF cells).
References
Title : Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline
Source : PubMed Central (PMC)
URL :[Link]
Title : Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories
Source : MethodsX / Elsevier
URL :[Link]
Title : Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation
Source : Bio-protocol / PubMed Central
URL :[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Throughput Screening (HTS) of Quinoline Scaffolds: Profiling 6-Methoxy-2-methylquinoline-4-carbonitrile in TR-FRET Kinase Assays
Introduction & Rationale
Quinolines, particularly quinoline-4-carbonitrile derivatives, represent a highly privileged structural scaffold in modern drug discovery. They exhibit potent biological activities ranging from targeted kinase inhibition in oncology to broad-spectrum antiviral properties[1]. The compound 6-Methoxy-2-methylquinoline-4-carbonitrile (CAS: 1310481-62-9) serves as an excellent foundational building block and screening library candidate. It incorporates key pharmacophoric elements: a methoxy group that modulates lipophilicity, a methyl group for steric direction within binding pockets, and a carbonitrile moiety that frequently acts as a robust hydrogen/halogen bond acceptor or a reactive warhead[2].
This technical guide details a self-validating High-Throughput Screening (HTS) workflow designed to evaluate quinoline-based libraries. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary assay methodology. TR-FRET is selected due to its exceptional sensitivity, elimination of short-lived background autofluorescence, and homogeneous (wash-free) format, making it the gold standard for miniaturized, high-throughput target engagement profiling[3].
Physicochemical Properties & Library Preparation
Causality in Experimental Design: Successful HTS campaigns depend heavily on pristine compound management. Certain substituted quinolines can be prone to oxidative degradation or precipitation if improperly stored in aqueous environments[4]. Therefore, compounds must be maintained in anhydrous conditions. Furthermore, acoustic liquid handling is strongly recommended for plate formatting. Pin-tool transfers can lead to cross-contamination, whereas acoustic dispensing minimizes DMSO carryover—excess DMSO can denature target kinases or artificially quench TR-FRET signals[3].
HTS Library Building Block / Pharmacophore Scaffold
Recommended HTS Stock
10 mM in anhydrous DMSO (stored at -20°C in argon-purged microtubes)
HTS Workflow: TR-FRET Kinase Assay Protocol
Mechanistic Rationale: The TR-FRET assay relies on the spatial proximity of a Lanthanide-labeled (e.g., Terbium) target kinase and a fluorophore-labeled tracer. When a competitive inhibitor like 6-Methoxy-2-methylquinoline-4-carbonitrile successfully binds to the active site, it displaces the tracer, increasing the distance between the donor and acceptor fluorophores and causing the FRET signal to decrease[5].
Step-by-Step Methodology:
Assay Plate Preparation: Dispense 50 nL of 6-Methoxy-2-methylquinoline-4-carbonitrile (from a serial dilution source plate) into a 384-well low-volume black microplate using an acoustic dispenser. Ensure the final DMSO concentration in the well does not exceed 1% to maintain kinase stability[3].
Kinase Addition: Add 5 µL of Terbium (Tb)-labeled target kinase (e.g., ABL or FAK) diluted in optimized TR-FRET Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound-kinase pre-equilibration.
Tracer Addition: Add 5 µL of the appropriate fluorescent kinase tracer (e.g., Tracer 178) at a concentration equal to its predefined
Kd
value to ensure optimal competitive displacement[5].
Incubation: Seal the microplate to prevent evaporation and incubate for 60 minutes at room temperature in the dark to reach thermodynamic binding equilibrium.
Signal Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using the strictly defined parameters outlined in Table 2.
Eliminates short-lived background autofluorescence from the compound or microplate.
Integration Time
400 µs
Captures the long-lifetime emission characteristic of Lanthanides.
Emission Wavelengths
490 nm (Donor), 520 nm (Acceptor)
Enables ratiometric calculation to correct for well-to-well volume variations.
Data Analysis & Hit Triage
Self-Validating Systems: Raw fluorescence data must be converted to a ratiometric readout (Emission Acceptor / Emission Donor × 10,000). The statistical robustness of the assay is validated per plate using the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay window suitable for HTS[6].
Hits identified from the primary screen must undergo orthogonal counterscreening (e.g., Surface Plasmon Resonance or differential scanning fluorimetry). This step is non-negotiable; it rules out pan-assay interference compounds (PAINS) or non-specific aggregators[3]. Quinolines, while highly privileged, can sometimes exhibit intrinsic fluorescence or quenching behavior. While the ratiometric nature of TR-FRET inherently mitigates this, orthogonal validation ensures absolute scientific integrity before advancing the scaffold to lead optimization.
Visualizations
Mechanism of action for quinoline-4-carbonitrile kinase inhibitors in cellular signaling.
High-throughput screening cascade from library preparation to lead optimization.
Application Note: Comprehensive Analytical Characterization of 6-Methoxy-2-methylquinoline-4-carbonitrile
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compliance Standard: ICH Q2(R2) / PMDA / FDA Guidelines Executive Summary 6-Methoxy-2-methylquinoline-4-carbonitrile (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Compliance Standard: ICH Q2(R2) / PMDA / FDA Guidelines
Executive Summary
6-Methoxy-2-methylquinoline-4-carbonitrile (CAS: 1310481-62-9) is a highly functionalized heterocyclic building block pivotal in the synthesis of advanced antimalarial, antibacterial, and antineoplastic agents. The presence of the basic quinoline nitrogen, an electron-donating methoxy group, and an electron-withdrawing carbonitrile group creates a unique electronic push-pull system. This structural complexity necessitates highly specific analytical controls.
This application note provides a self-validating, robust analytical framework for the quantification and structural confirmation of this compound, utilizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Profiling
Understanding the physicochemical nature of the analyte is the first step in rational method development. The basicity of the quinoline core directly dictates the choice of mobile phase pH to prevent secondary interactions during chromatography.
Table 1: Physicochemical Properties
Parameter
Value
Analytical Implication
IUPAC Name
6-Methoxy-2-methylquinoline-4-carbonitrile
Target analyte identity.
CAS Number
1310481-62-9
Unique registry identifier.
Molecular Formula
C₁₂H₁₀N₂O
Determines exact mass for MS profiling.
Molecular Weight
198.22 g/mol
Used for standard concentration calculations.
pKa (Estimated)
~4.5 - 5.0 (Quinoline Nitrogen)
Dictates mobile phase pH (< 3.0) to ensure full protonation and prevent peak tailing.
LogP (Predicted)
~2.8
Indicates moderate lipophilicity; suitable for C18 stationary phases.
Analytical Workflows & Causality
To ensure absolute trustworthiness, the analytical workflow is designed as a closed, self-validating loop. No sample is analyzed unless the system first proves its own suitability.
Caption: Self-validating analytical workflow for quinoline derivative characterization.
RP-HPLC-DAD Method Development
The Causality of the Method:
Quinoline derivatives are notorious for peak tailing on silica-based columns due to the interaction between the basic nitrogen lone pair and residual acidic silanols on the stationary phase . To circumvent this, the method employs a highly end-capped C18 column and a mobile phase heavily buffered with 0.1% Formic Acid (pH ~2.7). This pH is strictly maintained at least 2 units below the analyte's pKa, ensuring the quinoline nitrogen is fully protonated, thereby masking silanol interactions and yielding sharp, symmetrical peaks.
Step-by-Step Protocol:
Standard Preparation: Accurately weigh 10.0 mg of 6-Methoxy-2-methylquinoline-4-carbonitrile reference standard into a 100 mL volumetric flask. Dissolve in 10 mL of Acetonitrile (sonicate for 5 minutes), then make up to volume with Mobile Phase A (Concentration: 100 µg/mL).
System Suitability Injection: Inject the standard 5 times. The system automatically evaluates the data. Self-Validation Criteria: The sequence proceeds only if Theoretical Plates (N) > 5000, Tailing Factor (Tf) ≤ 1.5, and peak area RSD ≤ 2.0%.
Sample Analysis: Inject 10 µL of the prepared sample utilizing the gradient program below.
Table 2: Optimized HPLC Gradient Program
Time (min)
Mobile Phase A (0.1% FA in H₂O)
Mobile Phase B (0.1% FA in ACN)
Flow Rate
0.0
95%
5%
1.0 mL/min
2.0
95%
5%
1.0 mL/min
12.0
10%
90%
1.0 mL/min
15.0
10%
90%
1.0 mL/min
15.1
95%
5%
1.0 mL/min
20.0
95%
5%
1.0 mL/min (Re-equilibration)
Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm). Column Temperature: 30°C. Detection: DAD at 254 nm.
LC-MS/MS Fragmentation Analysis
For impurity profiling and structural confirmation, Positive Electrospray Ionization (ESI+) is utilized. The basic quinoline core acts as an excellent proton acceptor, generating a strong [M+H]⁺ precursor ion at m/z 199.08.
Mechanistic Insight:
Upon collision-induced dissociation (CID), the molecule undergoes predictable, diagnostically valuable fragmentation. The methoxy group at the C6 position is prone to radical cleavage, while the carbonitrile group at C4 can be eliminated as hydrogen cyanide (HCN).
Caption: Proposed ESI-MS/MS fragmentation pathway for 6-Methoxy-2-methylquinoline-4-carbonitrile.
NMR Spectroscopy Profiling
To ensure absolute structural integrity of the synthesized or procured batch, ¹H and ¹³C NMR are required. The spectral assignments below are grounded in the well-characterized behavior of the 6-methoxy-2-methylquinoline backbone .
¹H NMR (400 MHz, CDCl₃):
δ 8.01 (d, J = 9.2 Hz, 1H, C8-H) — Shifted downfield due to the adjacent nitrogen.
δ 7.65 (s, 1H, C3-H) — Singlet due to the lack of adjacent protons, heavily influenced by the C4-carbonitrile.
δ 7.42 (dd, J = 9.2, 2.8 Hz, 1H, C7-H) — Exhibits ortho and meta coupling.
δ 2.78 (s, 3H, -CH₃) — Methyl group at the C2 position.
Method Validation Framework (ICH Q2(R2))
To transition this method from an R&D environment to a GMP-compliant Quality Control laboratory, it must be validated according to the . The table below outlines the mandatory validation parameters and their acceptance criteria to ensure the method is fit for its intended purpose.
Table 3: ICH Q2(R2) Validation Acceptance Criteria
Validation Parameter
Execution Strategy
Acceptance Criteria
Specificity
Inject blank, placebo, and known impurities. Assess peak purity using DAD (Purity Angle < Purity Threshold).
No interference at the retention time of the analyte. Peak purity match > 990.
Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration (50-150 µg/mL).
Spike standard into sample matrix at 80%, 100%, and 120% levels (n=3 per level).
Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability)
6 independent sample preparations from the same homogeneous batch analyzed by the same analyst.
Assay % RSD ≤ 2.0%.
Robustness
Deliberate variations in flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase pH (±0.2 units).
System suitability criteria must remain passing (Tf ≤ 1.5, Rs > 2.0).
References
Kluska, M., Komasińska, M., & Jabłońska, J. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Liquid Chromatography & Related Technologies, 41(8).[Link] [1]
European Medicines Agency / International Council for Harmonisation. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link] [2]
Zhang, X., et al. (2017). Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and Anilines. The Journal of Organic Chemistry, 82(9).[Link] [3]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70648, 6-Methoxyquinaldine. [Link] [4]
Application
Application Notes and Protocols for Antimicrobial Studies of 6-Methoxy-2-methylquinoline-4-carbonitrile
Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance demands an urgent and innovative approach to the discovery of new therapeutic agents.[1] The quinoline scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance demands an urgent and innovative approach to the discovery of new therapeutic agents.[1] The quinoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities, including potent antimicrobial effects.[2] Quinolines and their derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3] Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 6-Methoxy-2-methylquinoline-4-carbonitrile , a novel quinoline derivative, for its antimicrobial potential. While comprehensive data for this specific molecule is still emerging, this guide leverages findings from structurally related 6-methoxyquinoline analogues to provide a robust framework for its investigation.[1][4] We will detail a logical, tiered approach to screening, beginning with fundamental susceptibility assays and progressing to more complex mechanistic and safety evaluations. The protocols herein are designed to be self-validating, providing a clear rationale for each experimental step to ensure scientific rigor and reproducibility.
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial phase of evaluating a novel compound is to determine its fundamental activity against a panel of clinically relevant microorganisms. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is the gold-standard method for quantifying the in vitro activity of an antimicrobial agent.[5] It determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution Assay
Preparation of Bacterial Inoculum:
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB).
Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Compound Dilutions:
Prepare a stock solution of 6-Methoxy-2-methylquinoline-4-carbonitrile in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to achieve a range of desired concentrations.
Inoculation and Incubation:
Add the standardized bacterial inoculum to each well containing the diluted compound.
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Seal the plate and incubate at 37°C for 16-24 hours.
Data Interpretation:
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Illustrative Data for Related 6-Methoxyquinoline Derivatives:
To provide context, the following table summarizes the MIC values for a structurally similar compound, 6-Methoxy-2-methylquinoline-4-thiol, against various bacterial strains.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a crucial follow-up to the MIC test, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol: MBC Assay
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar - TSA).
Incubate the plates at 37°C for 18-24 hours.
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.
Part 2: Advanced Antimicrobial Characterization
Once the foundational antimicrobial activity has been established, a deeper investigation into the compound's pharmacodynamics and its effects on complex bacterial communities, such as biofilms, is warranted.
Time-Kill Kinetics Assay
This dynamic assay provides insight into the rate at which an antimicrobial agent kills a bacterial population over time.[6]
Protocol: Time-Kill Kinetics Assay
Inoculum Preparation: Prepare a standardized bacterial suspension of approximately 5 x 10⁵ CFU/mL in a suitable broth medium as described in the MIC protocol.[6]
Assay Setup: Prepare flasks containing the broth and the test compound at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without the compound.
Inoculation and Sampling: Inoculate each flask with the standardized bacterial suspension. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[7]
Enumeration of Viable Bacteria: Perform serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS). Plate the dilutions onto agar plates and incubate for 18-24 hours.
Data Analysis: Count the colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[8]
Workflow for Time-Kill Kinetics Assay
Caption: Workflow for the Time-Kill Kinetics Assay.
Anti-Biofilm Assays
Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics.[9] Evaluating a novel compound's ability to both inhibit biofilm formation and eradicate established biofilms is crucial.
Preparation of Compound Dilutions and Inoculum: Prepare serial dilutions of the compound in a 96-well plate and a standardized bacterial suspension as per the MIC protocol.
Incubation: Add the bacterial inoculum to the wells and incubate for 24-48 hours to allow for biofilm formation.
Washing and Staining: Carefully remove the planktonic bacteria by washing the wells with PBS. Stain the remaining adherent biofilm with 0.1% crystal violet for 15 minutes.
Quantification: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid. Measure the absorbance at 570-595 nm using a microplate reader. The MBIC is the lowest concentration that shows a significant reduction in biofilm biomass compared to the control.[9]
Biofilm Formation: Allow biofilms to form in a 96-well plate for 24-48 hours without the presence of the compound.
Compound Treatment: After biofilm formation, remove the planktonic cells and add fresh broth containing serial dilutions of the compound to the wells.
Incubation and Quantification: Incubate for another 24 hours. Quantify the remaining biofilm biomass using the crystal violet staining method described above. The MBEC is the lowest concentration that results in a significant reduction in the pre-formed biofilm.[10][11]
Part 3: Mechanistic Insights and Safety Profile
Understanding how a compound exerts its antimicrobial effect and its potential toxicity to host cells are critical steps in the drug development pipeline.
DNA Gyrase Inhibition Assay
Many quinoline-based antibiotics function by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[12]
Protocol: DNA Gyrase Supercoiling Inhibition Assay
Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, ATP, and spermidine), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of 6-Methoxy-2-methylquinoline-4-carbonitrile.[13]
Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
Termination and Analysis: Stop the reaction by adding a stop buffer containing SDS and loading dye. Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.[14][15]
Proposed Mechanism of DNA Gyrase Inhibition
Caption: Putative mechanism of action via DNA gyrase inhibition.
Bacterial Membrane Permeability Assay
This assay determines if the compound disrupts the integrity of the bacterial cell membrane.
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with a HEPES buffer. Resuspend the cells in the same buffer.[16]
Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension to each well. Add NPN to a final concentration of 10 µM.
Compound Addition: Add varying concentrations of the test compound. Include a no-drug control and a positive control known to permeabilize the membrane (e.g., Polymyxin B).
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~350 nm, emission ~420 nm). An increase in fluorescence indicates that NPN has entered the permeabilized outer membrane.[16][17]
Cytotoxicity Assay
It is imperative to assess the toxicity of any potential antimicrobial agent against mammalian cells to determine its therapeutic index.[17]
Protocol: MTT Assay for Cell Viability
Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with various concentrations of 6-Methoxy-2-methylquinoline-4-carbonitrile for 24-48 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol). Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.
Conclusion
This application note provides a structured and comprehensive framework for the antimicrobial evaluation of 6-Methoxy-2-methylquinoline-4-carbonitrile. By following these detailed protocols, researchers can systematically characterize its antimicrobial spectrum, pharmacodynamics, anti-biofilm properties, potential mechanism of action, and preliminary safety profile. The insights gained from these studies will be instrumental in determining the potential of this novel quinoline derivative as a lead compound in the critical search for new and effective antimicrobial agents.
References
O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of visualized experiments : JoVE, (47), 2437.
Kretschmer, D., Gekeler, C., & Wanner, S. (2022). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antimicrobial Peptides (pp. 71-85). Humana, New York, NY.
Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). Bio-protocol, 10(5), e3545.
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (2019). In Antimicrobials, Antibiotic Resistance, Antibiofilm Strategies and Activity Methods. IntechOpen.
A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016). Journal of Visualized Experiments, (118), 54832.
DNA gyrase supercoiling inhibition assay. (2018). Bio-protocol, 8(12), e2891.
Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. (2020). RSC advances, 10(23), 13627-13634.
Time-Kill Assay Protocol Overview. (n.d.). Scribd. Retrieved from [Link]
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2007). Antimicrobial Agents and Chemotherapy, 51(10), 3432-3440.
The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). (2020). Molecules, 25(20), 4801.
Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (2014). Bioorganic & medicinal chemistry letters, 24(15), 3486-3489.
Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. (2012). Journal of Antimicrobial Chemotherapy, 67(1), 108-115.
Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (2021). European Journal of Chemistry, 12(1), 37-44.
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 1-10.
Method for synthetizing 6-methoxyquinoline. (2014). Google Patents.
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(1), 5.
Scale-up synthesis of 6-Methoxy-2-methylquinoline-4-carbonitrile
The 4-cyanoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for the synthesis of kinase inhibitors, antimalarial agents, and advanced optical materials[1]. The...
Author: BenchChem Technical Support Team. Date: March 2026
The 4-cyanoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for the synthesis of kinase inhibitors, antimalarial agents, and advanced optical materials[1]. The scale-up synthesis of 6-Methoxy-2-methylquinoline-4-carbonitrile demands a robust, high-yielding, and environmentally conscious approach.
This application note details a highly optimized, scalable three-step protocol. By moving away from highly toxic traditional cyanating agents and leveraging kinetic control during annulation, this workflow maximizes both safety and atom economy for pilot-scale manufacturing.
Strategic Synthetic Workflow
The synthesis is strategically divided into three distinct phases:
Conrad-Limpach Cyclization : Construction of the quinoline core via thermal annulation[2].
Deoxychlorination : Activation of the C4 position to establish a robust leaving group.
Palladium-Catalyzed Green Cyanation : Installation of the nitrile group using a non-toxic cyanide source[3].
Figure 1: 3-step synthetic workflow for 6-Methoxy-2-methylquinoline-4-carbonitrile.
Synthesis of 4-Hydroxy-6-methoxy-2-methylquinoline
Mechanistic Causality : The reaction of p-anisidine with ethyl acetoacetate initially forms an enamine (Schiff base) intermediate[4]. The critical parameter for scale-up is the rapid thermal annulation at 250 °C in a high-boiling heat transfer fluid (Dowtherm A). This strict kinetic control favors the electrocyclic ring closure to the 4-hydroxyquinoline over the thermodynamically stable 2-hydroxyquinoline, which would predominantly form at lower temperatures via the competing Knorr quinoline synthesis[2],[5].
Self-Validating System : The product is highly insoluble in non-polar solvents. A successful reaction is visually confirmed by massive precipitation upon cooling and dilution with heptane. Analytically, success is validated by the complete disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad OH/NH tautomeric stretch (~3200 cm⁻¹) via IR spectroscopy.
Protocol:
Charge a 2 L round-bottom flask with p-anisidine (123.15 g, 1.0 mol), ethyl acetoacetate (136.6 g, 1.05 mol), glacial acetic acid (0.6 g, 0.01 mol), and toluene (500 mL).
Reflux the mixture under a Dean-Stark trap for 4 hours until the theoretical volume of water (18 mL) is collected. Concentrate the crude Schiff base under reduced pressure.
In a separate 3 L reactor, heat Dowtherm A (1 L) to a strict internal temperature of 250 °C.
Add the crude Schiff base dropwise over 30 minutes to the vigorously stirred Dowtherm A. Maintain 250 °C for an additional 1 hour.
Cool the mixture to 90 °C and slowly add heptane (1 L) to induce crystallization.
Cool to 20 °C, filter the precipitated solid, wash thoroughly with heptane (3 × 200 mL), and dry under vacuum at 60 °C.
Step 2: Deoxychlorination
Synthesis of 4-Chloro-6-methoxy-2-methylquinoline
Mechanistic Causality : Phosphorus oxychloride (POCl₃) serves a dual role as both solvent and chlorinating agent. It converts the tautomeric 4-quinolone into a highly reactive phosphorodichloridate intermediate, which subsequently undergoes nucleophilic aromatic substitution (SₙAr) by chloride ions. For scale-up, the primary safety and quality concern is the quenching step; slow addition to ice-water (< 20 °C) is mandatory to prevent the exothermic hydrolysis of the newly formed C-Cl bond back to the 4-hydroxy starting material.
Self-Validating System : The starting 4-hydroxyquinoline is insoluble in POCl₃ at room temperature. The reaction is visually validated when the suspension completely dissolves into a dark, homogenous liquid. Mass spectrometry will confirm the product via a distinct 3:1 isotopic M/M+2 ratio characteristic of a single chlorine atom.
Protocol:
Suspend 4-hydroxy-6-methoxy-2-methylquinoline (94.6 g, 0.5 mol) in POCl₃ (230 g, 1.5 mol) at room temperature.
Heat the mixture to gentle reflux (105 °C) and stir for 3 hours until a homogenous dark solution is formed.
Cool the reactor to 50 °C and distill off the excess POCl₃ under reduced pressure to minimize the exothermic load during the quench.
Dissolve the resulting viscous residue in dichloromethane (200 mL) and add it dropwise to a vigorously stirred mixture of crushed ice and water (1.5 L), maintaining the internal temperature strictly below 20 °C.
Neutralize the aqueous phase to pH 8 using 28% aqueous ammonia.
Filter the resulting pale yellow solid, wash with cold water, and dry under vacuum.
Step 3: Palladium-Catalyzed Green Cyanation
Synthesis of 6-Methoxy-2-methylquinoline-4-carbonitrile
Mechanistic Causality : Traditional cyanation relies on highly toxic, stoichiometric reagents like CuCN (Rosenmund-von Braun reaction) or Zn(CN)₂[6]. This modern protocol utilizes potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) as a non-toxic, inexpensive cyanide source[3]. The Pd(OAc)₂/XPhos catalytic system facilitates the oxidative addition of palladium into the robust C-Cl bond[7]. The addition of water as a co-solvent is non-negotiable; it partially dissolves the K₄[Fe(CN)₆] polymeric lattice, releasing cyanide ions at a controlled, slow rate that prevents the formation of inactive palladium-cyanide complexes (catalyst poisoning)[6].
Self-Validating System : The reaction progress is monitored via HPLC (disappearance of the 4-chloro peak). The final product is unequivocally validated by IR spectroscopy, demonstrating a sharp, distinct C≡N stretch at ~2220 cm⁻¹.
Protocol:
Charge a 1 L pressure reactor with 4-chloro-6-methoxy-2-methylquinoline (41.5 g, 0.2 mol), K₄[Fe(CN)₆]·3H₂O (16.9 g, 0.04 mol; Note: 1 eq of salt provides 6 eq of CN⁻), Pd(OAc)₂ (0.45 g, 1.0 mol%), XPhos (1.9 g, 2.0 mol%), and Na₂CO₃ (21.2 g, 0.2 mol).
Add a degassed solvent mixture of PEG-400 (200 mL) and H₂O (200 mL). Purge the reactor with N₂ for 15 minutes.
Seal and heat the mixture to 100 °C with vigorous stirring for 12 hours.
Cool to room temperature, dilute with ethyl acetate (500 mL) and water (500 mL). Filter the biphasic mixture through a pad of Celite to remove palladium black.
Separate the organic layer, wash with brine (2 × 200 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum.
Recrystallize the crude product from ethanol to yield the pure carbonitrile.
Quantitative Data Summary
The table below summarizes the expected metrics for a 1.0-mole scale-up operation, providing benchmarks for quality control and process efficiency.
Step
Intermediate / Product
Yield (%)
Purity (HPLC)
Approx. E-Factor
Key Analytical Marker
1
4-Hydroxy-6-methoxy-2-methylquinoline
72%
>98.0%
~15
Broad OH/NH stretch (~3200 cm⁻¹)
2
4-Chloro-6-methoxy-2-methylquinoline
85%
>99.0%
~25
Isotopic M, M+2 ratio (3:1) in MS
3
6-Methoxy-2-methylquinoline-4-carbonitrile
90%
>99.5%
~12
Sharp C≡N stretch (~2220 cm⁻¹)
References
Conrad, M.; Limpach, L. (1887). "Synthesen von Chinolinderivaten mittelst Acetessigester". Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[Link]
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]". Organic Letters, 13(3), 648-651.[Link]
Shen, C., Wang, A., Xu, J., An, Z., Loh, K.Y., Zhang, P., & Liu, X. (2019). "Recent advances in the catalytic synthesis of 4-quinolones". Chem, 5(4), 1059-1107.[Link]
Application Notes and Protocols: The Conrad-Limpach Synthesis in Quinoline Drug Discovery
Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous therapeutics ranging from antimalarials to modern antivirals. Among the classical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous therapeutics ranging from antimalarials to modern antivirals. Among the classical methods for constructing this heterocycle, the Conrad-Limpach synthesis (developed in 1887) remains one of the most robust and widely applied methodologies for generating 4-hydroxyquinolines (quinolin-4-ones)[1].
This application note provides an in-depth technical guide to the Conrad-Limpach reaction. Designed for process chemists and drug development professionals, this guide dissects the thermodynamic causality behind the reaction, provides optimized solvent parameters, and outlines self-validating experimental protocols for both classical thermal and modern microwave-assisted syntheses.
Mechanistic Insights & Reaction Causality
To successfully execute the Conrad-Limpach synthesis, one must understand the delicate thermodynamic and kinetic balance that governs its regioselectivity. The reaction involves the condensation of an aniline with a β-ketoester, but the pathway is strictly dictated by the temperature at which the initial nucleophilic attack occurs[2].
The Kinetic Pathway (Conrad-Limpach): When the reaction is initiated at room temperature or under mild conditions with acid catalysis, the aniline nucleophile selectively attacks the highly electrophilic ketone carbonyl of the β-ketoester[2]. This yields a [2].
The Thermodynamic Pathway (Knorr Variation): If the initial condensation is forced at elevated temperatures (~140 °C), the aniline attacks the ester carbonyl instead, yielding a thermodynamically preferred β-keto acid anilide, which ultimately cyclizes into a 2-hydroxyquinoline[2].
The Causality of High Heat: The rate-determining step of the Conrad-Limpach pathway is the intramolecular electrocyclic ring closure of the Schiff base[2]. This step requires the temporary dearomatization of the aniline ring to form a hemiketal intermediate[1]. Because breaking aromaticity carries an exceptionally high activation energy barrier, the reaction demands extreme thermal energy (typically 200–250 °C) to drive the cyclization forward[3].
Caption: Conrad-Limpach (4-hydroxyquinolines) vs. Knorr (2-hydroxyquinolines) mechanistic pathways.
Solvent Optimization & Thermodynamics
Early iterations of the Conrad-Limpach cyclization performed under solvent-free thermal conditions suffered from abysmal yields (<30%)[1]. The high-energy imine-enol intermediate degrades rapidly if heat is not uniformly distributed[3]. The introduction of inert, high-boiling solvents stabilized thermal transfer and diluted intermolecular side reactions, pushing yields above 90%[1].
However, traditional solvents like Dowtherm A are notoriously difficult to remove during downstream workup[3]. Recent process chemistry optimizations have identified user-friendly alternatives that provide sufficient thermal energy for cyclization while simplifying purification[3].
Table 1: Solvent Effects on Conrad-Limpach Cyclization Yields
Solvent System
Boiling Point (°C)
Reaction Time
Typical Yield (%)
Operational Notes
Solvent-Free (Classical)
N/A
2-4 hours
< 30%
High degradation; poor heat distribution.
Mineral Oil
> 300
1-2 hours
70 - 85%
Excellent heat transfer; messy product isolation.
Dowtherm A / Diphenyl Ether
258 - 259
45-60 mins
85 - 95%
Industry standard; difficult to remove in vacuo.
Ethyl Benzoate
212
1-2 hours
75 - 85%
User-friendly; easily removed via distillation.
Microwave Irradiation
N/A
20-30 mins
80 - 95%
Green chemistry; rapid; highly scalable.
Data synthesized from comparative solvent surveys in quinoline synthesis[3],[4].
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each intermediate step before proceeding.
Protocol A: Classical Thermal Synthesis of 2-Methyl-4-hydroxyquinoline
Caption: Step-by-step experimental workflow for the classical thermal Conrad-Limpach synthesis.
Step 1: Imine Formation (Kinetic Control)
To a round-bottom flask, add a solution of aniline (1.0 eq) in toluene.
Add ethyl acetoacetate (1.1 eq) and a catalytic amount of glacial acetic acid. Causality: The acid protonates the ketone carbonyl, increasing its electrophilicity to favor kinetic attack over the ester.
Reflux the mixture using a Dean-Stark apparatus. Validation: The physical collection of the stoichiometric equivalent of water in the trap visually validates the completion of the Schiff base formation[4].
Step 2: Solvent Swap & Thermal Cyclization
Distill off the toluene under reduced pressure.
Reconstitute the crude imine intermediate in a high-boiling solvent (e.g., Dowtherm A or)[3].
Heat the solution to 210–250 °C for 45-60 minutes. Validation: Monitor via TLC (UV active spots). The disappearance of the less polar imine intermediate confirms electrocyclic ring closure.
Step 3: Isolation & Purification
Allow the mixture to cool to room temperature.
Causality: The resulting 4-hydroxyquinoline is highly polar and capable of strong hydrogen bonding, making it insoluble in non-polar solvents. Add excess hexanes to the mixture to force the product to precipitate out of the high-boiling matrix[4].
Collect the solid via vacuum filtration and wash thoroughly with cold ethanol or diethyl ether to remove residual solvent. Recrystallize from acetic acid for analytical purity.
Microwave irradiation provides direct dielectric heating to the polar intermediates, allowing the electrocyclic ring closure to occur rapidly without the need for extreme external bulk heating or toxic high-boiling solvents[4].
Reagent Mixing: In a 50 mL pressure-resistant microwave vial, sequentially add aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of solid acid catalyst (e.g., p-TsOH).
Irradiation: Seal the vial and irradiate in a dedicated microwave reactor at 300 W for 20-30 minutes[4].
Purification: Cool the vial to room temperature. Wash the crude mixture with hot water and extract with ethyl acetate. Evaporate the organic layer under reduced pressure.
Validation: Perform melting point analysis and
1
H-NMR. The presence of a highly deshielded proton at the C5 position (due to the carbonyl anisotropic effect) and an exchangeable N-H/O-H proton confirms the tautomeric purity of the quinolin-4(1H)-one.
Applications in Drug Discovery
The Conrad-Limpach synthesis is not merely a historical reaction; it is actively utilized in modern pharmaceutical development to construct complex, biologically active scaffolds:
Elvitegravir (Antiviral): Approved by the FDA in 2014, Elvitegravir was the first quinolone-based drug developed for the treatment of HIV infection[1]. Its mechanism involves the inhibition of HIV integrase. The core 4-quinolone scaffold of Elvitegravir is synthesized utilizing variations of the Conrad-Limpach methodology to establish the critical metal-chelating pharmacophore[1].
Waltherione F (Antitrypanosomal): A potent natural product targeting Trypanosoma cruzi, the parasite responsible for Chagas disease[5]. Recent total syntheses of Waltherione F and its analogs have successfully employed the Conrad-Limpach synthesis as the key cyclization step to construct its complex, heavily substituted quinolin-4(1H)-one framework[5].
References
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (MDPI). 2025.
URL:[Link]
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC (NIH). 2010.
URL:[Link]
Access to 2-Alkyl/Aryl-4-(1H)-Quinolones via Orthogonal “NH3” Insertion into o-Haloaryl Ynones: Total Synthesis of Bioactive Pseudanes, Graveoline, Graveolinine, and Waltherione F. Organic Letters (ACS). 2020.
URL:[Link]
Technical Support Center: 6-Methoxy-2-methylquinoline-4-carbonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 6-methoxy-2-methylquinoline-4-carbonitrile. This guide is designed for researchers and drug development professionals experiencing bottlenecks, low yields, or...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 6-methoxy-2-methylquinoline-4-carbonitrile. This guide is designed for researchers and drug development professionals experiencing bottlenecks, low yields, or catalytic failures during the functionalization of the quinoline core.
The synthesis of 4-cyanoquinolines from their 4-hydroxy/4-oxo precursors is a critical two-step workflow: an initial halogenation followed by a transition-metal-catalyzed cyanation. The latter step is notoriously prone to failure due to catalyst poisoning and poor reagent solubility. This guide provides causality-driven protocols, quantitative optimization data, and mechanistic troubleshooting to ensure robust, reproducible yields.
Core Reaction Workflow
The standard approach to synthesizing 6-methoxy-2-methylquinoline-4-carbonitrile avoids direct electrophilic aromatic substitution (which lacks regiocontrol on the quinoline core). Instead, it utilizes a pre-formed 4-hydroxy-6-methoxy-2-methylquinoline, converts the hydroxyl group to a reactive chloride, and subsequently displaces the chloride via palladium-catalyzed cross-coupling[1].
Two-step synthetic workflow for 6-Methoxy-2-methylquinoline-4-carbonitrile.
Quantitative Yield Optimization Matrix
The cyanation of aryl chlorides is highly sensitive to the choice of cyanide source, ligand, and solvent. The table below summarizes the causal impact of optimizing these parameters.
Parameter
Standard Condition
Optimized Condition
Yield Impact
Mechanistic Rationale
Cyanide Source
NaCN / KCN
K₄[Fe(CN)₆]·3H₂O
<20% ➔ >85%
Slow release of CN⁻ prevents the formation of inactive [Pd(CN)₄]²⁻ complexes[2].
Catalyst / Ligand
Pd(PPh₃)₄
Pd₂(dba)₃ / t-BuXPhos
~30% ➔ >90%
Bulky, electron-rich ligands accelerate the oxidative addition of the inert C-Cl bond[3].
Solvent System
Dry DMF
1,4-Dioxane / H₂O (5:1)
~50% ➔ >85%
Biphasic system solubilizes the inorganic hexacyanoferrate to facilitate transmetalation[3].
Self-Validating Experimental Protocols
Protocol A: Chlorination to 4-Chloro-6-methoxy-2-methylquinoline
This step activates the C4 position for subsequent cross-coupling.
Causality: POCl₃ acts as both the solvent and the halogenating agent. Using a large excess ensures complete dissolution upon heating and drives the equilibrium toward the imidoyl chloride intermediate[1].
Heating : Heat the mixture to reflux (105 °C) for 3-4 hours under an inert atmosphere.
Validation Checkpoint: Monitor by TLC (EtOAc/Hexane). The highly polar starting material (which sits at the baseline) will disappear, replaced by a highly mobile, strongly UV-active spot.
Quenching : Cool the flask to room temperature. Carefully pour the mixture dropwise into a large volume of vigorously stirred crushed ice.
Causality: Rapid, cold quenching of excess POCl₃ prevents the formation of tarry byproducts and hydrolyzes reactive phosphorodichloridate intermediates into water-soluble phosphoric acid derivatives.
Isolation : Neutralize the aqueous suspension with aqueous ammonia or NaOH to pH 7-8. Filter the resulting precipitate and dry under a vacuum.
Validation Checkpoint: A sharp melting point and the presence of a distinct C-Cl stretch (~750 cm⁻¹) in FTIR confirm the successful formation of the 4-chloro intermediate.
Protocol B: Palladium-Catalyzed Cyanation
This step installs the carbonitrile group while avoiding catalyst death.
Reagent Assembly : In an oven-dried Schlenk flask, combine 4-chloro-6-methoxy-2-methylquinoline (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.2 eq), Na₂CO₃ (1.0 eq), Pd₂(dba)₃ (2 mol%), and t-BuXPhos (6 mol%).
Causality: K₄[Fe(CN)₆] is utilized as a non-toxic, slow-release cyanide source. Note that 0.2 equivalents are sufficient because each molecule provides 6 CN⁻ ions to the catalytic cycle[2].
Deoxygenation : Evacuate and backfill the flask with Argon three times.
Causality: Pd(0) and the electron-rich phosphine ligand (t-BuXPhos) are highly susceptible to oxidation. Rigorous deoxygenation is non-negotiable to prevent premature catalyst degradation[3].
Solvent Addition : Add degassed 1,4-Dioxane and H₂O (typically in a 5:1 ratio).
Causality: The biphasic/aqueous mixture is critical. Water partially dissolves the K₄[Fe(CN)₆], facilitating the slow release of cyanide into the organic phase where transmetalation occurs[3].
Reaction Execution : Heat to 85–100 °C for 12-18 hours under vigorous stirring (1000 rpm).
Validation Checkpoint: The reaction mixture should transition from a dark red/purple (characteristic of Pd₂(dba)₃) to a brownish-yellow homogeneous-like suspension. If the solution turns completely black within 10 minutes, Pd black has precipitated, indicating catalyst death.
Purification : Cool, dilute with EtOAc, wash with water, dry over Na₂SO₄, and purify via flash chromatography to yield the target 6-methoxy-2-methylquinoline-4-carbonitrile.
Troubleshooting & FAQs: The Causality of Failure
The most common point of failure in this synthesis is the cyanation step. The diagram below illustrates the mechanistic pathway of catalyst poisoning, which dictates our troubleshooting logic.
Palladium catalytic cycle demonstrating the causality of cyanide-induced catalyst poisoning.
Q: My cyanation yield is stuck at 15%, and I am recovering unreacted 4-chloroquinoline. Why?A: You are likely experiencing cyanide-induced catalyst poisoning. If you are using standard cyanide salts like KCN or NaCN, the high concentration of free CN⁻ in solution rapidly coordinates to the Pd(0) or Pd(II) intermediates, forming an irreversible, catalytically dead [Pd(CN)₄]²⁻ complex.
Actionable Solution: Switch to K₄[Fe(CN)₆] or Zn(CN)₂. These sources release CN⁻ at a rate slower than the oxidative addition step, ensuring the catalyst remains active throughout the reaction[2].
Q: I switched to K₄[Fe(CN)₆] as suggested, but now the reaction doesn't proceed at all. What is the mechanistic failure?A: K₄[Fe(CN)₆] is completely insoluble in pure anhydrous organic solvents (like dry DMF, Toluene, or pure Dioxane). Without a mechanism to transfer the cyanide to the catalytic cycle, transmetalation cannot occur, and the catalytic cycle stalls at the oxidative addition complex.
Actionable Solution: Introduce 1-2 equivalents of water, or use a co-solvent system (e.g., Dioxane/H₂O) to slightly solubilize the hexacyanoferrate complex. Vigorous stirring (800+ rpm) is also required to overcome mass transfer limitations in this biphasic system[3].
Q: I am detecting a significant amount of 6-methoxy-2-methylquinoline (dechlorinated byproduct) instead of my target carbonitrile. How do I suppress this?A: Dechlorination is a classic side reaction in Pd-catalyzed cross-couplings. It occurs when direct reduction (often via β-hydride elimination from solvent/ligand interactions) outcompetes the transmetalation step. This happens when transmetalation is too slow.
Actionable Solution: Increase the reaction temperature to accelerate transmetalation, or switch to a more sterically demanding, electron-rich ligand like t-BuXPhos. Bulky ligands accelerate both oxidative addition and reductive elimination, outpacing the side-reaction kinetics[3].
References
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]". Organic Letters, 2011.[Link]
Senecal, T. D., Shu, W., & Buchwald, S. L. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides". Angewandte Chemie International Edition, 2013.[Link]
Bi, Y., et al. "Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease". National Institutes of Health (PMC). [Link]
Technical Support Center: 6-Methoxy-2-methylquinoline-4-carbonitrile Solubility & Handling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the solvation of rigid, highly functionalized heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the solvation of rigid, highly functionalized heterocycles. 6-Methoxy-2-methylquinoline-4-carbonitrile (CAS: 1310481-62-9) is a classic example of a "deceptively simple" molecule that presents significant handling challenges in in vitro assays.
This guide provides field-proven methodologies, root-cause analyses, and self-validating protocols to ensure reliable stock preparation and assay reproducibility.
Part 1: Root Cause Analysis (The Thermodynamics of Dissolution)
To solve a solubility issue, you must first understand the thermodynamic barriers preventing dissolution. 6-Methoxy-2-methylquinoline-4-carbonitrile resists solvation due to two primary structural features:
High Crystal Lattice Energy: The quinoline core is highly planar, promoting extensive
π−π
stacking. Furthermore, the carbonitrile (-C
≡
N) group at the 4-position creates a strong dipole moment. In the solid state, these molecules align in anti-parallel configurations to maximize both nitrile-nitrile interactions and
π−π
stacking[1]. To dissolve the compound, the solvent must overcome this massive lattice energy.
The Hygroscopic Sabotage: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent and an excellent hydrogen-bond acceptor, making it the industry standard for organic stock solutions[2]. However, DMSO is highly hygroscopic. If your DMSO bottle has been opened multiple times, it has absorbed atmospheric moisture. Even a 2–5% water content drastically increases the polarity of the solvent system, triggering the hydrophobic effect and forcing the planar quinoline molecules to self-associate and precipitate[3].
Part 2: Step-by-Step Solubilization Protocol (Master Stock Preparation)
Do not rely on vortexing alone. This protocol utilizes thermal and acoustic energy to break the crystalline lattice, followed by a self-validation step.
Step 1: Reagent Preparation
Use only fresh, anhydrous DMSO (≥99.9% purity, sealed under argon/nitrogen). Do not use standard benchtop DMSO.
Step 2: Weighing & Transfer
Weigh the dry powder into a low-bind, amber glass vial. The compound's conjugated aromatic system may be susceptible to photo-degradation over long-term storage.
Step 3: Solvent Addition
Add the calculated volume of anhydrous DMSO to achieve a 10 mM to 20 mM stock. Do not attempt to make stocks >50 mM unless absolutely necessary, as this approaches the critical aggregation concentration (CAC)[3].
Step 4: Thermal & Acoustic Disruption
If the solution is not immediately clear, seal the vial and place it in a 37°C water bath for 5 minutes.
Transfer to a bath sonicator and sonicate for 10–15 minutes. The cavitation from sonication provides the localized energy required to thoroughly disrupt the
π−π
stacked crystallites.
Step 5: Validation (Self-Validating System)
Visually inspect the vial against a dark background under a bright, focused light. If any micro-crystals or "swirling" refractive index changes are visible, repeat Step 4. The solution must be optically perfect before proceeding.
Part 3: Troubleshooting Guides & FAQs
Q1: I stored my 10 mM DMSO stock at -20°C, but when I thawed it today, there was a white precipitate at the bottom. Why did this happen, and is the compound ruined?A1: The compound is not ruined, but it has crystallized. DMSO freezes at 18.5°C. During the freeze-thaw cycle, the solubility drops precipitously, and the planar quinoline molecules nucleate and crystallize out of the freezing solvent[4].
The Fix: Never use a thawed stock cold. Warm the vial to 37°C for 15 minutes and vortex vigorously until the precipitate redissolves.
Prevention: Aliquot your master stock into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which also introduce atmospheric condensation (moisture) into the vial[4].
Q2: My compound is perfectly dissolved in DMSO, but the moment I pipette it into my aqueous cell culture media, it turns cloudy. How do I prevent this "crash out"?A2: You are experiencing "solvent shift precipitation." When the concentrated DMSO stock hits the aqueous buffer, the DMSO rapidly diffuses into the water, leaving the hydrophobic quinoline molecules stranded. The hydrophobic effect immediately drives them to aggregate via
π−π
stacking[3].
The Fix: Use a "step-down" intermediate dilution. Instead of a direct 1:1000 drop into the final media, first dilute the DMSO stock 1:10 into an intermediate buffer containing a biocompatible surfactant (e.g., 0.1% Tween-80, Pluronic F-127) or a carrier protein (like BSA). Then, dilute this intermediate solution into your final assay media. The surfactant coats the planar faces of the molecule, sterically hindering aggregation.
Q3: My biochemical assay results are highly variable (high standard deviation between replicates). The solution looks clear to the naked eye. What is wrong?A3: You likely have micro-aggregation. While the solution appears clear, the compound has formed sub-micron colloidal aggregates. These aggregates sequester the active compound (lowering the effective concentration) and can cause false positives by artificially scattering light in fluorescence/absorbance assays or non-specifically binding to proteins.
The Fix: Run a Dynamic Light Scattering (DLS) check on your assay buffer to confirm the presence of aggregates[3]. If DLS is unavailable, centrifuge your final assay solution at 10,000 x g for 10 minutes. If the compound concentration in the supernatant drops (measured via UV-Vis), you have micro-aggregates and must optimize your co-solvents.
The following diagram illustrates the critical path for preparing and diluting 6-Methoxy-2-methylquinoline-4-carbonitrile to prevent assay-ruining aggregation.
Workflow for the preparation and aqueous dilution of 6-Methoxy-2-methylquinoline-4-carbonitrile.
Part 6: References
Tetko, I. V., et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling (2013). URL: [Link]
Nashre-ul-Islam, S. M., et al. "Supramolecular Association involving Nitrile–Nitrile interactions in Polymeric Mn(II) Coordination Complexes: A Combined Experimental and Theoretical Study." Inorganica Chimica Acta (2019). URL: [Link]
Module 1: The Skraup Synthesis & Exotherm Management
Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues, low yields, and dangerous thermal runaways when con...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues, low yields, and dangerous thermal runaways when constructing the quinoline core.
Synthesizing quinolines—whether through the classical Skraup method, the Doebner-von Miller reaction, or the Friedländer annulation—requires precise thermodynamic control. Temperature is not just a reaction parameter here; it is the master switch that dictates whether your intermediates undergo productive cyclization or destructive polymerization.
Below is our comprehensive troubleshooting guide, structured to address the most critical temperature-related challenges in quinoline synthesis.
Q1: My Skraup synthesis frequently boils out of control immediately after applying heat. How do I establish a safe and effective temperature profile?
The Causality:
The Skraup synthesis is notoriously exothermic. The reaction initiates with the acid-catalyzed dehydration of glycerol to form acrolein (1)[1]. This dehydration step requires heat (typically 100–120°C to initiate), but once acrolein is generated, its subsequent Michael addition with aniline and the ensuing cyclization release a massive amount of thermal energy. If you apply continuous external heat during this phase, the reaction temperature spikes exponentially, leading to a dangerous runaway event and the volatilization of unreacted acrolein.
The Solution:
Implement a two-stage temperature profile and utilize a chemical moderator. Adding ferrous sulfate (
FeSO4
) acts as a thermal buffer to tame the reaction's violence (1)[1]. Heat must be strictly removed the moment spontaneous boiling begins.
Workflow for managing the exothermic phase of the Skraup synthesis.
Protocol 1: Controlled Skraup Synthesis of Quinoline
This protocol is a self-validating system; visual cues confirm successful thermal transitions.
Reagent Charging: In a heavy-walled round-bottom flask equipped with a highly efficient reflux condenser, combine aniline (1.0 eq), glycerol (3.0 eq), nitrobenzene (0.6 eq as oxidant), and
FeSO4⋅7H2O
(0.05 eq).
Acid Addition: Submerge the flask in an ice bath. Slowly add concentrated
H2SO4
(1.5 eq) dropwise via an addition funnel. Validation: The mixture will become highly viscous and warm; ensure the internal temperature does not exceed 50°C during addition to prevent premature glycerol dehydration.
Initiation: Move the flask to a heating mantle. Warm gently to 100–120°C.
Exotherm Management (Critical Step): Monitor the flask continuously. Validation: The moment the mixture begins to boil spontaneously and vigorously, immediately remove the heating mantle . The heat of the reaction will sustain a vigorous reflux for 30 to 60 minutes.
Completion: Once the spontaneous boiling subsides (indicating the depletion of the initial acrolein burst), reapply external heat and maintain a gentle reflux at 140–150°C for 3 hours to drive the oxidation of the dihydroquinoline intermediate to the final quinoline aromatic core.
Module 2: The Friedländer Annulation & Thermal Activation
Q2: I am observing incomplete conversion and low yields in my solvent-free Friedländer annulations. How critical is the temperature setpoint?
The Causality:
Unlike the Skraup synthesis, the Friedländer condensation between 2-aminoaryl ketones and
α
-methylene carbonyls is endothermic in its activation requirements. It is a tandem process: an initial aldol-type condensation followed by cyclodehydration. At room temperature (25°C), the thermal energy is insufficient to overcome the activation barrier for the elimination of water (cyclodehydration), causing the reaction to stall at the intermediate Schiff base or aldol adduct (2)[2]. Elevating the temperature to 70–80°C provides the necessary kinetic energy to drive the equilibrium toward the thermodynamically stable aromatic quinoline.
Quantitative Data: Effect of Temperature on Friedländer Annulation
Reaction conditions: 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.5 mmol), and 1,3-disulfonic acid imidazolium hydrogen sulfate catalyst (0.25 mmol) under solvent-free conditions.
Temperature (°C)
Time (min)
Yield (%)
Mechanistic Observation
25 (Room Temp)
300
30
Stalled at intermediate; insufficient energy for dehydration.
60
30
56
Moderate reaction rate; partial cyclization.
70
5
94
Optimal kinetic and thermodynamic balance.
80
5
96
Near-quantitative yield; slight risk of product degradation if prolonged.
Mixing: Grind 2-aminobenzophenone (1.0 eq), ethyl acetoacetate (1.5 eq), and the acid catalyst (e.g., DSIMHS, 0.25 eq) in a mortar until a homogenous paste forms.
Thermal Activation: Transfer the mixture to a reaction vessel and immerse it in a pre-heated oil bath set strictly to 70°C.
Validation: Within 2-3 minutes, the solid paste will melt into a homogenous liquid, and water droplets (the byproduct of cyclodehydration) will visibly condense on the upper walls of the vessel. This validates that the activation barrier for cyclization has been breached.
Isolation: After 5 minutes, cool to room temperature. The sudden drop in temperature will crash out the crude quinoline product, which can be washed with water and recrystallized from ethanol.
Module 3: Troubleshooting Tar Formation
Q3: My reaction yields a thick, black, intractable tar instead of quinoline crystals. Is this purely a temperature issue?
The Causality:
Yes, "tar" is not a mysterious byproduct; it is the direct macroscopic result of thermal runaway causing the polymerization of
α,β
-unsaturated intermediates (3)[3]. In reactions like the Skraup or Doebner-von Miller, intermediates like acrolein or crotonaldehyde are generated. If the temperature exceeds 150–160°C during the early stages, or if the concentration of these intermediates is too high, radical or acid-catalyzed polymerization outcompetes the slower bimolecular Michael addition with aniline. The result is a highly cross-linked poly-aldehyde tar from which extracting the quinoline is nearly impossible (4)[4].
Competing reaction pathways: desired quinoline cyclization vs. thermal tar polymerization.
The Solution:
To mitigate tarring, you must suppress the polymerization pathway.
Stepwise Heating: Never exceed 150°C until you are certain the initial cyclization is complete.
Biphasic Systems: For Doebner-von Miller reactions, utilizing a biphasic solvent system (e.g., water/toluene) sequesters the
α,β
-unsaturated compound in the organic phase, physically separating it from the bulk acid catalyst and preventing polymerization (3)[3].
Slow Addition: Introduce the unsaturated reagent dropwise over 1-2 hours to keep its steady-state concentration near zero.
References
BenchChem Technical Support Team. "Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide." BenchChem. 1
BenchChem Technical Support Team. "Optimization of Reaction Conditions for Quinoline Synthesis." BenchChem.3
Marandi, A., et al. "Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst." Comptes Rendus Chimie.2
Hamid, et al. "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines." PMC. 4
Technical Support Center: Purification of 6-Methoxy-2-methylquinoline-4-carbonitrile
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex isolation and purification of 6-Methoxy-2-methylquinolin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex isolation and purification of 6-Methoxy-2-methylquinoline-4-carbonitrile .
The synthesis of this molecule frequently relies on the palladocatalyzed cyanation of the corresponding 4-chloro-6-methoxy-2-methylquinoline precursor[1][2]. While the reaction is robust, the resulting reaction matrix presents significant downstream purification challenges due to the basicity of the quinoline core, the electrophilicity of the nitrile group, and the nearly identical polarity of unreacted starting materials[3].
Part 1: Troubleshooting Guide & FAQs
Q1: My target nitrile product is co-eluting with the unreacted 4-chloro-6-methoxy-2-methylquinoline precursor on standard silica gel. How do I separate them?Causality: The substitution of a chlorine atom (van der Waals radius ~1.75 Å) with a cyano group (linear, ~1.70 Å effective radius) at the 4-position does not significantly alter the overall steric bulk or the primary hydrogen-bonding face of the molecule (the basic quinoline nitrogen). On standard normal-phase silica, which separates primarily via hydrogen bonding to silanols, this minor dipole difference is masked by the dominant interaction of the quinoline nitrogen.
Solution: Transition from standard aliphatic/ester solvent systems (e.g., Hexane/Ethyl Acetate) to aromatic solvent systems (e.g., Toluene/Ethyl Acetate). Toluene engages in differential
π−π
stacking interactions with the highly conjugated, electron-rich quinoline core (enhanced by the C6-methoxy group), amplifying the subtle electronic differences between the C4-chloro and C4-cyano substituents.
Q2: I am observing severe peak broadening and tailing during flash chromatography. How can I resolve this?Causality: The lone pair on the quinoline nitrogen acts as a strong hydrogen bond acceptor and undergoes ion-exchange interactions with the acidic silanol groups (pKa ~ 4.5–7.0) on the surface of unbonded silica gel. As the sample band moves down the column, molecules at the tail of the band strongly adsorb to active sites, causing severe peak asymmetry[4].
Solution: Add 1% to 2% Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial base, competitively binding to and capping the highly active acidic silanol sites, allowing the quinoline derivative to elute as a sharp, symmetrical band.
Q3: During aqueous workup, my nitrile group is converting into a primary amide. What is causing this degradation?Causality: The cyano group at the 4-position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the quinoline ring. If the aqueous workup is too basic (hydroxide attack) or too acidic (acid-catalyzed hydration), the nitrile is rapidly hydrated to a carboxamide.
Solution: Maintain a strictly neutral pH during aqueous extraction by utilizing a 0.1 M phosphate buffer (pH 7.2) rather than standard acidic/basic washes.
Q4: My isolated product has a dark tint and NMR shows broad peaks, indicating Palladium contamination. How do I remove it?Causality: Palladium catalysts used in cross-coupling cyanation (e.g., Pd(PPh3)4 or Pd2(dba)3) form highly stable coordination complexes with the basic quinoline nitrogen and the newly formed nitrile group. Standard aqueous washes cannot break these strong metal-ligand bonds.
Solution: Treat the crude organic mixture with a functionalized silica metal scavenger (e.g., SiliaMetS Thiol) prior to chromatography. The soft sulfur atoms form irreversible covalent bonds with the soft Pd species, breaking the coordination to the quinoline.
Part 2: Quantitative Chromatographic Data
To optimize your purification, refer to the self-validating mobile phase data below. Resolution (
Rs
) values
>1.5
indicate baseline separation.
Solvent System (v/v)
Stationary Phase
Additive
Rf
(4-Cl Precursor)
Rf
(4-CN Product)
Resolution (
Rs
)
Hexane / EtOAc (7:3)
Bare Silica (60 Å)
None
0.35
0.32
< 1.0 (Co-elution)
Hexane / EtOAc (7:3)
Bare Silica (60 Å)
1% TEA
0.45
0.40
1.2 (Partial)
Toluene / EtOAc (8:2)
Bare Silica (60 Å)
1% TEA
0.50
0.38
> 1.5 (Baseline)
H
2
O / MeCN (Gradient)
C18 Reverse Phase
0.1% TFA
Rt
= 8.5 min
Rt
= 6.2 min
> 2.0 (Excellent)
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.
Step 1: Reaction Quench and Metal Scavenging
Dilute the crude cyanation reaction mixture with Ethyl Acetate (10 mL per 1 mmol of substrate).
Add SiliaMetS Thiol (or equivalent functionalized silica) at 3 molar equivalents relative to the Palladium catalyst loading.
Stir the suspension at 40 °C for 2 hours.
Filter through a tightly packed pad of Celite to remove the silica-bound palladium.
Causality: Heat accelerates the ligand exchange rate, allowing the thiol-silica to strip Pd from the quinoline nitrogen.
Self-Validation Check: Perform a spot test on the filtrate using rubeanic acid. The absence of a dark brown/black precipitate confirms Pd levels are below interfering thresholds.
Step 2: pH-Controlled Aqueous Workup
Wash the organic filtrate with an equal volume of 0.1 M Potassium Phosphate buffer (pH 7.2).
Separate the organic layer and wash with saturated brine.
Dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C .
Causality: Strict pH control and low-temperature evaporation prevent the nucleophilic hydration of the sensitive C4-nitrile.
Self-Validation Check: Run an FTIR scan of the crude residue. A sharp, distinct peak at ~2220 cm⁻¹ (C≡N stretch) and the absence of a broad band at ~3300 cm⁻¹ (N-H amide stretch) confirms the nitrile is intact.
Step 3: Orthogonal Flash Chromatography
Pre-equilibrate a silica gel column with Toluene/Ethyl Acetate (8:2) containing 1% Triethylamine.
Dry-load the crude residue onto a small amount of silica and apply to the column.
Elute using the isocratic Toluene/EtOAc/TEA system.
Causality: The TEA caps active silanols to prevent tailing, while the Toluene induces
π−π
stacking disparities to separate the target from the 4-chloro precursor[4][5].
Self-Validation Check: Perform 2D-TLC on the collected fractions. A single, perfectly circular spot on the diagonal confirms absolute purity and the absence of co-eluting regioisomers.
Part 4: Purification Logic Workflow
Fig 1. Decision-tree workflow for the orthogonal purification of quinoline-4-carbonitriles.
References
[3] Ekaterina V. Vinogradova - DSpace@MIT. Massachusetts Institute of Technology. Available at:[Link]
[4] Iridium(III) complexes with 1-phenylisoquinoline-4-carbonitrile units for efficient NIR organic light-emitting diodes. Semantic Scholar. Available at: [Link]
[5] Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC. National Institutes of Health. Available at: [Link]
[2] Indazole–Quinolone Hybrids as Anti-Virulence Agents against Pseudomonas aeruginosa. MDPI. Available at: [Link]
Technical Support Center: Degradation of 6-Methoxy-2-methylquinoline-4-carbonitrile in Solution
Welcome to the technical support center for 6-Methoxy-2-methylquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential de...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 6-Methoxy-2-methylquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential degradation of this compound in solution. By understanding the underlying chemical principles and implementing robust experimental design, you can ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of 6-Methoxy-2-methylquinoline-4-carbonitrile is turning yellow. Is this a sign of degradation?
A1: Yes, discoloration, particularly to yellow and then brown, is a common visual indicator of the degradation of quinoline compounds.[1] This is often attributed to the formation of various degradation products through pathways like hydrolysis, oxidation, or photodegradation. It is crucial to investigate the cause and extent of this degradation to maintain the integrity of your experiments.
Q2: I'm observing a decrease in the expected activity of my compound in a biological assay. Could this be related to its stability in my assay buffer?
A2: Absolutely. A loss of potency or inconsistent results are classic signs of compound degradation.[1] The stability of 6-Methoxy-2-methylquinoline-4-carbonitrile can be significantly influenced by the pH, temperature, and light exposure in your experimental setup. The nitrile group is susceptible to hydrolysis, which would alter the molecule's structure and likely its biological activity.
Q3: What are the most likely degradation pathways for 6-Methoxy-2-methylquinoline-4-carbonitrile in solution?
A3: The primary degradation pathway to consider is the hydrolysis of the nitrile group . This can occur under both acidic and basic conditions to first form an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid (6-Methoxy-2-methylquinoline-4-carboxylic acid).[2][3][4][5][6] Other potential degradation pathways include photodegradation if the solution is exposed to light, and oxidation .[1][7][8]
Q4: How can I minimize the degradation of my 6-Methoxy-2-methylquinoline-4-carbonitrile solutions?
A4: To enhance stability, consider the following preventative measures:
pH Control: Use buffered solutions to maintain a pH where the compound is most stable. This often needs to be determined empirically.[1]
Light Protection: Store stock solutions and conduct experiments in amber vials or protect them from light to prevent photodegradation.[1]
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down the rate of chemical degradation.[1]
Inert Atmosphere: For long-term storage or if oxidation is a concern, consider purging the solution with an inert gas like nitrogen or argon.
Fresh Solutions: Whenever possible, prepare solutions fresh before use, especially for sensitive applications.[1]
Troubleshooting Guides
This section provides detailed protocols to identify and characterize the degradation of 6-Methoxy-2-methylquinoline-4-carbonitrile. These are often referred to as "forced degradation" or "stress testing" studies in the pharmaceutical industry.[7][9][10][11]
Issue 1: Unexplained Peaks in Chromatogram or Inconsistent Analytical Results
If you observe new peaks in your HPLC or LC-MS analysis, or if the peak area of your parent compound is decreasing over time, it is a strong indication of degradation.
Workflow for Investigating Degradation
Caption: Workflow for troubleshooting compound degradation.
Protocol 1: Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[9][10][11]
Objective: To determine the stability of 6-Methoxy-2-methylquinoline-4-carbonitrile under various stress conditions.
Materials:
6-Methoxy-2-methylquinoline-4-carbonitrile
HPLC-grade acetonitrile and water
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
pH meter
Temperature-controlled oven or water bath
Photostability chamber (ICH Q1B compliant) or a UV lamp
Procedure:
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 6-Methoxy-2-methylquinoline-4-carbonitrile in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
Set Up Stress Conditions:
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.[1]
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.[1]
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.[1]
Thermal Degradation: Place an aliquot of the stock solution in an oven at a controlled temperature (e.g., 60-80°C).[1]
Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container to a light source.[8][9]
Incubation and Sampling:
Incubate the stressed samples.
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.[1]
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Photochemical reactions initiated by light absorption.[8][12]
Thermal Degradation
Varies, potentially hydrolysis if water is present
Acceleration of thermodynamically favored reactions.[8]
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[9]
Objective: To separate, detect, and quantify 6-Methoxy-2-methylquinoline-4-carbonitrile and its potential degradation products.
Instrumentation and Conditions (Starting Point):
Instrument: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).[13]
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (or a buffered aqueous solution, e.g., phosphate buffer).
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradants have significant absorbance. A DAD is useful for this.
Injection Volume: 10 µL.
Procedure:
System Suitability: Before sample analysis, inject a standard solution of 6-Methoxy-2-methylquinoline-4-carbonitrile to ensure the system is performing correctly (check for peak shape, retention time, and reproducibility).
Analysis of Stressed Samples:
Inject the "time zero" (unstressed) sample to establish the initial peak area and retention time of the parent compound.
Inject the samples from the forced degradation study.
Data Analysis:
Compare the chromatograms of the stressed samples to the time zero sample.
Identify new peaks, which are potential degradation products.
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the time zero sample.
If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to help identify the degradation products.
Potential Degradation Pathway: Nitrile Hydrolysis
The most probable degradation pathway for 6-Methoxy-2-methylquinoline-4-carbonitrile in aqueous solution is the hydrolysis of the nitrile functional group.
Caption: Hydrolysis of 6-Methoxy-2-methylquinoline-4-carbonitrile.
This two-step process, occurring under both acidic and basic conditions, first yields an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.[2][5][6] The rate of this reaction is influenced by pH and temperature.
By systematically applying these troubleshooting guides and understanding the potential degradation pathways, researchers can ensure the quality and reliability of their experimental data when working with 6-Methoxy-2-methylquinoline-4-carbonitrile.
References
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022, May 14). Retrieved from [Link]
Forced Degradation Studies for Stability - Nelson Labs. (n.d.). Retrieved from [Link]
Chemistry of Nitriles. (2025, January 19). LibreTexts. Retrieved from [Link]
Kamberi, M., & Tsutsumi, K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-13.
Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]
Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5). Retrieved from [Link]
Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved from [Link]
Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
Chemistry of Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]
Fetzner, S. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts.
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LCGC. Retrieved from [Link]
Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015, September 1). Environmental Science & Technology. ACS Publications. Retrieved from [Link]
Photodegradation of quinoline in water. (n.d.). ResearchGate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Overview & Analytical Challenges
Monitoring the synthesis of 6-methoxy-2-methylquinoline-4-carbonitrile via Thin-Layer Chromatography (TLC) presents unique chromatographic challenges. The molecule contains a highly conjugated quinoline core, an electron-donating methoxy group, and a strongly electron-withdrawing cyano group.
While the extended conjugation makes the compound strongly UV-active and easy to visualize at 254 nm[1], the basic quinoline nitrogen acts as a strong Lewis base. Standard silica gel (SiO₂) stationary phases are populated with surface silanol (Si-OH) groups that are inherently acidic[2]. When the basic quinoline nitrogen interacts with these acidic sites, it forms strong hydrogen bonds and ionic interactions. This causes the analyte to adsorb and desorb at uneven rates as the mobile phase advances, leading to severe spot tailing or "streaking"[1],[3]. Successful TLC of this compound requires specific mobile phase modifiers to neutralize these secondary interactions.
Standard Operating Procedure (SOP): Self-Validating TLC Protocol
To ensure high-fidelity reaction monitoring, this protocol utilizes a "co-spotting" technique. This creates a self-validating system that prevents false retention factor (
Rf
) readings caused by matrix effects (e.g., salts or byproducts in the crude reaction mixture)[1].
Step 1: Sample Preparation
Extract a 5 µL aliquot of the crude reaction mixture.
Dilute the aliquot in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to achieve an approximate concentration of 1%. Overloading the plate is a primary cause of poor resolution and streaking[2].
Step 2: Stationary Phase Preparation
Obtain a standard Silica Gel 60 F254 TLC plate.
Using a graphite pencil (never ink, which will elute with the solvent[4]), draw a baseline 1 cm from the bottom edge[1].
Step 3: Self-Validating Spotting Technique
Using a glass capillary tube, apply three distinct spots along the baseline:
Lane 1 (Reference): Pure starting material (e.g., the quinoline N-oxide or halo-quinoline precursor).
Lane 2 (Co-spot): Starting material overlaid with the crude reaction mixture. This lane validates that any
Rf
shift is due to chemical conversion, not solvent/matrix distortions[1].
Lane 3 (Sample): Crude reaction mixture alone.
Note: Keep spot diameters between 1-2 mm to prevent overlapping[5].
Step 4: Mobile Phase & Chamber Saturation
Prepare a mobile phase of Hexane:Ethyl Acetate (7:3 v/v)[6].
Critical Step: Add 1% v/v Triethylamine (TEA) to the mobile phase. The TEA acts as a basic modifier, competitively binding to the acidic silanol groups on the silica plate and preventing the quinoline nitrogen from streaking[1],[2].
Pour 0.5 cm of the solvent into the developing chamber. Insert a filter paper wick and seal the chamber for 10 minutes to saturate the atmosphere with solvent vapor, ensuring an even solvent front[7].
Step 5: Development and Visualization
Place the plate vertically into the chamber. Ensure the baseline remains above the solvent pool[5].
Allow the solvent to ascend until it is 1 cm from the top. Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate in a fume hood[2],[7].
Visualize under a short-wave UV lamp (254 nm) and circle the UV-active spots[1],[5].
TLC Troubleshooting Workflow
Fig 1. Decision matrix for TLC troubleshooting of basic quinoline derivatives.
Quantitative Data: Mobile Phase Optimization
The table below summarizes the expected chromatographic behavior of 6-methoxy-2-methylquinoline-4-carbonitrile under various solvent systems. For reliable identification and quantification, target an
Rf
value between 0.2 and 0.8[2].
Mobile Phase System (v/v)
Basic Modifier
Approx.
Rf
Spot Morphology
Analytical Recommendation
Hexane : EtOAc (8:2)
None
0.15
Severe Tailing
Insufficient polarity; strong silanol binding.
Hexane : EtOAc (7:3)
None
0.35
Moderate Tailing
Improved migration, but basic interactions persist.
Hexane : EtOAc (7:3)
1% TEA
0.45
Sharp, Circular
Optimal. TEA caps active silica sites.
DCM : MeOH (95:5)
None
0.85
Diffuse/Co-eluting
Excessive polarity; compounds run at solvent front[1].
Troubleshooting Guide (Q&A)
Q: Why does my 6-methoxy-2-methylquinoline-4-carbonitrile spot appear as a long streak rather than a tight circle?A: This is the most prevalent issue when analyzing basic nitrogenous compounds on standard silica gel. The silica stationary phase contains acidic silanol groups that interact strongly with the basic quinoline nitrogen[1]. As the mobile phase pulls the compound up the plate, this acid-base interaction causes the analyte to continuously adsorb and desorb at irregular rates, creating a concentration gradient (a streak)[3].
Solution: Add a basic modifier—such as 0.1–2.0% triethylamine (TEA) or a few drops of ammonia—to your mobile phase[1],[2]. The volatile base competitively binds to the acidic silanol sites, "capping" them and allowing the quinoline derivative to partition purely based on its inherent polarity. Alternatively, you can switch to a basic stationary phase like alumina[1].
Q: My starting material and the cyanoquinoline product are overlapping (
Rf
difference < 0.15). How can I improve resolution?A: An
Rf
difference of less than 0.15 indicates insufficient selectivity in your current solvent system[2].
Solution: First, decrease the overall polarity of the mobile phase (e.g., shift the Hexane:EtOAc ratio from 1:1 to 8:2) to increase the retention time on the plate, which maximizes the separation distance[6]. If the compounds still co-elute, you are dealing with compounds of nearly identical polarities. Switch to an orthogonal solvent system (e.g., Toluene:Acetone) to exploit different dipole-dipole interactions, or utilize a two-dimensional TLC technique[2].
Q: The spots from my reaction mixture are running crookedly or forming downward-pointing crescents. What causes this?A: Crooked solvent fronts compromise the accuracy of
Rf
calculations. This typically occurs due to physical inconsistencies: the TLC plate may be touching the sides of the developing chamber (causing edge-capillary action), the plate was inserted at an angle, or the chamber atmosphere was not fully saturated with solvent vapor[4],[5],[7]. Downward-pointing crescents specifically indicate that the silica layer was physically scored or damaged by the capillary tube during spotting[3].
Solution: Always use a filter paper wick to saturate the chamber, place the plate perfectly vertical, and apply samples with gentle capillary touches to avoid gouging the silica[3],[7].
Frequently Asked Questions (FAQs)
Q: I don't see any spots under UV light, even though the reaction should be complete. What went wrong?A: 6-Methoxy-2-methylquinoline-4-carbonitrile is highly conjugated and should be strongly UV-active at 254 nm[1]. If no spots are visible, the spotting line was likely submerged in the mobile phase pool, which washes the compound directly into the solvent reservoir instead of migrating up the plate[5],. Ensure your baseline is at least 1 cm high and the solvent depth is only 0.5 cm[1]. If the solution is simply too dilute, spot the sample multiple times in the exact same location, allowing the solvent to dry completely between applications[4].
Q: My spots are stuck at the baseline (
Rf≈0
). Should I add more TEA?A: No. If the spots remain at the origin, the issue is not just streaking; the mobile phase is fundamentally not polar enough to overcome the analyte's affinity for the stationary phase[1],[6].
Solution: Increase the proportion of the polar solvent in your mixture (e.g., increase EtOAc in your Hexane:EtOAc mixture from 10% to 30% or 50%)[1].
Q: Can I use water in my mobile phase to increase polarity?A: Rarely. Water has an extremely high surface tension, which produces an uneven, curved solvent front on standard silica gel plates, ruining the separation[5]. Stick to organic solvent mixtures like Dichloromethane/Methanol for highly polar requirements[1],[6].
Technical Support Center: Preventing Byproduct Formation in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to byproduct forma...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to byproduct formation during the synthesis of quinoline and its derivatives. Below, you will find a series of frequently asked questions and troubleshooting guides organized by common synthetic methods. Our goal is to provide not only solutions but also the underlying mechanistic reasoning to empower you in your experimental work.
General Troubleshooting & FAQs
Q1: My quinoline synthesis is resulting in a low yield and a complex mixture of products. What are the first parameters I should check?
A1: Low yields and the formation of multiple byproducts are common challenges in quinoline synthesis. Several key factors can contribute to these issues. A systematic review of the following parameters is recommended:
Reaction Temperature: Many classical quinoline syntheses are highly sensitive to temperature.[1] Deviations can favor side reactions or lead to the decomposition of starting materials and products.
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can result in the degradation of the desired quinoline product and the formation of polymeric byproducts.[1]
Purity of Starting Materials: Impurities in the aniline, glycerol, β-ketoester, or other reactants can lead to undesired side reactions, complicating the product mixture.[1]
Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction pathways and the solubility of intermediates.[1][2]
Catalyst Activity: For catalyzed reactions, ensure the catalyst is fresh and active. Deactivated catalysts can lead to incomplete reactions or promote alternative, undesired reaction pathways.[1]
Below is a general workflow to approach these issues:
Caption: General troubleshooting workflow for low yields in quinoline synthesis.
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][4] However, it is notoriously vigorous and prone to significant byproduct formation.[5][6][7]
Q2: My Skraup reaction is violently exothermic and difficult to control. How can I moderate it?
A2: The highly exothermic nature of the Skraup synthesis is a well-documented hazard.[5][6][7] To control the reaction, the addition of a moderating agent is highly recommended. Ferrous sulfate (FeSO₄) is commonly used and is believed to act as an oxygen carrier, which helps to spread the reaction over a longer period, preventing it from becoming uncontrollable.[5][6][8] Boric acid can also be employed for this purpose.[5][8] Additionally, the slow and careful addition of concentrated sulfuric acid with efficient stirring is crucial.[8]
Q3: I am observing a significant amount of black, tarry material in my Skraup synthesis, which is drastically lowering my yield and making purification nearly impossible. What is the cause and how can I prevent it?
A3: The formation of a "black polymeric goo" is a frequent and frustrating side reaction in the Skraup synthesis.[5][8] This tar is primarily due to the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[5][7][8]
Strategies to Minimize Tar Formation:
Use a Moderator: As mentioned above, ferrous sulfate not only controls the exotherm but also helps prevent localized overheating, which can accelerate polymerization.[5][8]
Controlled Heating: Gentle and gradual heating is essential. Once the reaction begins to boil, the external heat source should be removed, allowing the reaction to proceed under its own exotherm.[6][7]
Reagent Purity: Ensure that all reagents, especially the glycerol, are anhydrous, as water can affect the dehydration process.[8]
Alternative Oxidizing Agents: While nitrobenzene is traditional, other oxidizing agents like arsenic acid have been used, reportedly leading to a less violent reaction.[3] More modern and environmentally friendly approaches are also being explored.[9]
Troubleshooting Guide: Skraup Synthesis
Problem
Potential Cause
Recommended Solution
Violent, uncontrollable exotherm
Rapid, uncontrolled reaction rate.
Add ferrous sulfate or boric acid as a moderator before heating.[5][8] Ensure slow, dropwise addition of sulfuric acid with efficient stirring.
Low yield and excessive tar formation
Polymerization of acrolein due to overheating or uncontrolled reaction.[5][8]
Use a moderator like ferrous sulfate.[8] Maintain a controlled temperature profile and ensure anhydrous conditions.[8]
Implement purification techniques such as steam distillation immediately after neutralization of the reaction mixture.[7][8]
Protocol: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from established literature and should be performed with extreme caution in a well-ventilated fume hood.[6][7]
Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate.
Reactant Addition: To the flask, add aniline, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.
Acid Addition: Slowly and with vigorous stirring, carefully add concentrated sulfuric acid through the condenser. An exotherm will be observed.
Heating: Gently heat the mixture until boiling commences. The heat of the reaction should sustain the boiling. If the reaction becomes too vigorous, cool the flask with a wet towel.[6][8]
Reaction Completion: Once the initial exotherm subsides, continue heating under reflux for several hours to complete the reaction.[8]
Work-up: Allow the mixture to cool. Carefully dilute with water and then neutralize with a strong base (e.g., sodium hydroxide solution) while cooling in an ice bath.
Purification: The quinoline product is typically isolated by steam distillation from the reaction mixture.[7][8] The distillate can then be extracted with an organic solvent, dried, and further purified by vacuum distillation.[8]
Doebner-von Miller Synthesis
This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[10][11] Like the Skraup synthesis, it can be prone to polymerization and other side reactions.[5][12]
Q4: My Doebner-von Miller reaction is producing a complex mixture of byproducts and resinous materials. How can I improve the selectivity and yield?
A4: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[12] To mitigate this, consider the following:
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the reaction and minimize polymerization.[12]
Catalyst Optimization: While strong acids are necessary, overly harsh conditions can accelerate tar formation. Screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help find the optimal balance between reaction rate and byproduct formation.[6]
In Situ Generation: Preparing the α,β-unsaturated carbonyl compound in situ from an aldol condensation can sometimes lead to cleaner reactions. For example, using acetaldehyde which condenses to form crotonaldehyde.[12]
Q5: I'm observing the formation of partially hydrogenated quinoline derivatives as byproducts. What is the cause?
A5: The reaction mechanism can involve intermediates that act as oxidizing agents, leading to their own reduction and the formation of undesired byproducts like tetrahydroquinolines.[7][13] The choice of oxidizing agent and reaction conditions can influence the extent of these side reactions. In some cases, the intermediate Schiff base can act as the oxidizing agent in the final aromatization step, leading to its own reduction.[7]
Caption: Troubleshooting workflow for the Doebner-von Miller synthesis.
Friedländer Synthesis
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[14] A major challenge in this synthesis is controlling regioselectivity when using unsymmetrical ketones.[14][15][16]
Q6: I am performing a Friedländer synthesis with an unsymmetrical ketone and obtaining a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
A6: Poor regioselectivity arises because the unsymmetrical ketone has two different enolizable α-methylene groups, leading to two possible condensation points.[15] Several strategies can be employed to control this:
Catalyst Control: The choice of catalyst is critical. Amine catalysts, particularly cyclic secondary amines like pyrrolidine, have been shown to be effective in directing the reaction towards the 2-substituted quinoline.[15][16]
Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway, leading to a single product.[15][17]
Reaction Conditions: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable regioisomer.[16] Additionally, the slow addition of the ketone to the reaction mixture has been observed to increase regioselectivity in some cases.[15][16]
Q7: My Friedländer synthesis is suffering from low yields due to the self-condensation of my ketone starting material. How can I prevent this?
A7: Under basic conditions, the ketone starting material can undergo a self-aldol condensation, which competes with the desired reaction with the 2-aminoaryl aldehyde or ketone.[7] To minimize this side reaction:
Switch to Acid Catalysis: Changing from a base to an acid catalyst will prevent the base-catalyzed self-condensation of the ketone.[7]
Optimize Reaction Conditions: Lowering the reaction temperature or slowly adding the ketone to the reaction mixture can also help to reduce this side reaction.[7]
Data Summary: Regioselectivity in Friedländer Synthesis
Procedure: To a stirred solution of the o-aminoaromatic aldehyde and the pyrrolidine catalyst in anhydrous toluene, slowly add the unsymmetrical methyl ketone over 1-2 hours at the desired reaction temperature (e.g., 80-110 °C).
Monitoring: Monitor the reaction progress by TLC or GC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted quinoline.
Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[18][19] A primary challenge is controlling the regioselectivity with meta-substituted anilines.
Q8: I am using a meta-substituted aniline in a Combes synthesis and obtaining a mixture of the 5- and 7-substituted quinoline isomers. How can I control this?
A8: When using a meta-substituted aniline, the acid-catalyzed intramolecular electrophilic aromatic substitution can occur at either of the two ortho positions to the amino group, leading to a mixture of regioisomers. The electronic nature of the substituent on the aniline can influence the ratio of these isomers. Electron-withdrawing groups can hinder the cyclization process altogether.[18] Controlling this regioselectivity can be challenging and often requires separation of the isomers after the reaction. In some cases, exploring alternative catalysts or reaction conditions may favor one isomer over the other, but this is often substrate-dependent.
Caption: Isomer formation in the Combes synthesis with meta-substituted anilines.
Modern & Greener Approaches
The development of new synthetic methods aims to overcome the limitations of classical syntheses, such as harsh reaction conditions and the formation of hazardous byproducts.[20][21][22][23]
Q9: Are there more environmentally friendly methods for quinoline synthesis that can reduce byproduct formation?
A9: Yes, significant research has been dedicated to developing "greener" synthetic routes to quinolines.[20][21][22] These methods often focus on:
Milder Catalysts: The use of catalysts like p-toluenesulfonic acid, iodine, or various metal catalysts can allow reactions to proceed under milder conditions, reducing degradation and byproduct formation.[14][21]
Greener Solvents: Replacing hazardous solvents with more environmentally benign options like water or ethanol, or even performing reactions under solvent-free conditions, is a key aspect of green quinoline synthesis.[20][21]
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times, higher yields, and improved selectivity.[15]
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from simple starting materials in a single step, often with high atom economy and reduced waste generation.[20]
These modern approaches not only address environmental concerns but can also provide practical advantages in terms of yield, purity, and operational simplicity.
Purification Strategies
Even with optimized reaction conditions, some level of byproduct formation is often unavoidable. Effective purification is therefore a critical final step.
Q10: What are the most effective methods for purifying crude quinoline products?
A10: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Distillation: Steam distillation is particularly effective for separating volatile quinolines from non-volatile tars, as is common in the Skraup synthesis.[8][24] Vacuum distillation is suitable for purifying high-boiling quinolines.[24]
Crystallization (Salt Formation): Quinolines are basic and can be converted to crystalline salts (e.g., phosphates, picrates) by treatment with an appropriate acid.[24][25] These salts can be recrystallized to a high degree of purity, and the free base can then be regenerated.[24][25]
Extraction: Acid-base extraction is a powerful technique to separate basic quinolines from neutral or acidic impurities.[7]
Chromatography: For small-scale purifications or for separating complex mixtures of closely related isomers, column chromatography is the method of choice.[24]
Comparative Overview of Quinoline Purification Techniques
Technical Support Center: 6-Methoxy-2-methylquinoline-4-carbonitrile
Welcome to the technical support center for 6-Methoxy-2-methylquinoline-4-carbonitrile. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 6-Methoxy-2-methylquinoline-4-carbonitrile. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. As a specialized quinoline derivative, understanding its handling requirements is crucial for ensuring experimental success and maintaining material integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 6-Methoxy-2-methylquinoline-4-carbonitrile?
A1: For long-term stability, solid 6-Methoxy-2-methylquinoline-4-carbonitrile should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are between 2-8°C. The compound should be protected from moisture and light to prevent potential degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize oxidation.
Q2: How should I store solutions of 6-Methoxy-2-methylquinoline-4-carbonitrile?
A2: Solutions of this compound should be freshly prepared for optimal results. If short-term storage is necessary, store the solution at -20°C in a tightly capped vial, protected from light. For longer-term storage, it is recommended to store as aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. The choice of solvent can also impact stability; aprotic solvents like DMSO or DMF are generally suitable for stock solutions.
Q3: Is 6-Methoxy-2-methylquinoline-4-carbonitrile sensitive to light?
A3: While specific photostability data for this exact compound is limited, quinoline derivatives are often light-sensitive. It is best practice to handle the solid compound and its solutions in a dark or amber-colored vial and to minimize exposure to direct light during experiments.
Q4: What are the potential degradation pathways for this compound?
A4: The primary potential degradation pathways include hydrolysis of the nitrile group and oxidation of the quinoline ring. The nitrile group can be susceptible to hydrolysis to a carboxamide or carboxylic acid under strong acidic or basic conditions. The quinoline ring system can be prone to oxidation, especially when exposed to air and light over extended periods.
Q5: What are the signs of degradation?
A5: Visual signs of degradation in the solid material can include a change in color or the appearance of clumping. For solutions, discoloration or the formation of precipitates may indicate degradation. Analytical techniques such as HPLC can be used to assess the purity of the compound and detect the presence of degradation products.
Troubleshooting Guide
Problem
Possible Cause
Troubleshooting Steps
Inconsistent experimental results
Compound degradation due to improper storage.
Verify storage conditions (temperature, light, and moisture protection). Perform a purity check using HPLC or a similar analytical method. Use a fresh vial of the compound if degradation is suspected.
Incomplete dissolution of the compound.
Ensure complete dissolution by vortexing or brief sonication. The use of a suitable solvent at an appropriate concentration is critical.
Color change in solid or solution
Oxidation or photodecomposition.
Store the compound and its solutions protected from light and under an inert atmosphere. Prepare fresh solutions before use.
Contamination.
Use high-purity solvents and clean labware.
Precipitate formation in solution upon storage
Poor solubility at storage temperature or compound degradation.
If storing at low temperatures, ensure the compound remains in solution. Consider preparing more dilute stock solutions. If degradation is suspected, discard the solution and prepare a fresh one.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of 6-Methoxy-2-methylquinoline-4-carbonitrile.
Preparation: Allow the vial of solid 6-Methoxy-2-methylquinoline-4-carbonitrile to equilibrate to room temperature before opening to prevent moisture condensation.
Weighing: In a well-ventilated area or fume hood, accurately weigh the desired amount of the solid compound.
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C.
Protocol 2: General Stability Assessment
This protocol provides a framework for assessing the stability of the compound under various conditions.
Sample Preparation: Prepare multiple identical samples of the compound in both solid form and in solution (in a relevant solvent).
Stress Conditions: Expose the samples to a range of stress conditions, including:
Elevated temperature (e.g., 40°C)
High humidity (e.g., 75% RH)
Exposure to UV and visible light
Acidic and basic conditions (for solutions)
Time Points: Analyze the samples at various time points (e.g., 0, 1, 2, 4 weeks).
Analysis: Use a validated HPLC method to determine the purity of the compound and identify any degradation products.
Data Evaluation: Compare the purity of the stressed samples to a control sample stored under recommended conditions.
Visualizing Stability and Handling
Caption: Logical workflow for storage, handling, and troubleshooting of 6-Methoxy-2-methylquinoline-4-carbonitrile.
References
Troubleshooting
Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of quinoline derivatives in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are many of my quinoline derivatives poorly soluble in aqueous media?
Quinoline and its derivatives are often aromatic heterocyclic compounds with a lipophilic nature, which inherently leads to poor water solubility.[1] This is a significant challenge in drug discovery, as a large percentage of new chemical entities are poorly soluble, potentially hindering in vitro testing and leading to low bioavailability.[1] The specific solubility of a quinoline derivative is highly dependent on its structural modifications; adding hydrophobic substituents to increase potency can often further decrease aqueous solubility.[2]
Q2: My new quinoline derivative won't dissolve in common organic solvents to make a stock solution. What should I do?
If you are facing challenges with dissolving your quinoline derivative to create a stock solution, consider the following steps:
Solvent Selection: Review the literature for the synthesis or reaction of similar quinoline analogues to identify proven solvent systems. Common solvents for quinoline synthesis and reactions include ethanol, toluene, and DMSO.[3] The solvent used for the compound's purification (e.g., recrystallization) is an excellent starting point.[3]
Aiding Dissolution: Gentle warming and sonication can help dissolve the compound by providing the energy needed to overcome the crystal lattice energy.[4]
Co-solvents: If a single solvent is ineffective, a co-solvent system can be a highly effective strategy.[3] A co-solvent is a mixture of two or more miscible solvents designed to modulate the overall polarity of the medium.[3] For instance, if your compound is poorly soluble in an aqueous buffer but soluble in DMSO or ethanol, you can often create a homogeneous reaction mixture by using a buffered solution containing a percentage of the organic co-solvent.[3]
Q3: My compound is soluble in the DMSO stock solution but precipitates when I dilute it into the aqueous assay buffer. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds.[4] Here are the likely causes and solutions:
Exceeding Kinetic Solubility: The concentration of your compound in the final assay medium may be above its kinetic solubility limit. Kinetic solubility is the maximum concentration of a compound that can be achieved by adding a small volume of a concentrated DMSO stock to an aqueous buffer.[4] To address this, you can try lowering the final concentration of the compound in your assay.[4]
"DMSO Shock": Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate out of solution.[4] To mitigate this, try adding the DMSO stock dropwise while vortexing the buffer.[4]
Final DMSO Concentration: The final concentration of DMSO in your assay can influence compound solubility. While a higher DMSO concentration might keep the compound in solution, it can also affect the biological assay. It is crucial to maintain a consistent and low final DMSO concentration (typically <0.5%) across all assay plates to minimize its effect on both compound solubility and biological activity.[5]
Q4: What are some alternative solvents to DMSO for solubilizing quinoline derivatives, especially for cell-based assays where DMSO toxicity is a concern?
While DMSO is widely used, its potential for toxicity in cell-based assays is a valid concern.[4] Here are some alternatives:
Ethanol: A commonly used co-solvent in pharmaceutical formulations.[6][7]
Polyethylene Glycols (PEGs): Water-miscible polymers that can enhance the solubility of poorly soluble compounds.[6][8]
N-methyl-2-pyrrolidone (NMP): A versatile solvent with a good safety profile for many applications.[8]
The choice of an alternative solvent will depend on the specific quinoline derivative and the tolerance of the biological assay.
Q5: I'm observing inconsistent results in my cell-based assay. Could this be a solubility issue?
Yes, inconsistent biological assay results are a common consequence of poor compound solubility.[5] If the compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration. This can lead to underestimated activity and poor structure-activity relationships (SAR).[5] After adding the compound, it is good practice to visually inspect the cell culture wells for any visible signs of precipitation under a microscope.[4]
Troubleshooting Workflow for Poor Solubility
This workflow provides a systematic approach to addressing solubility challenges with quinoline derivatives.
Caption: A systematic workflow for troubleshooting poor quinoline derivative solubility.
In-Depth Solubility Enhancement Techniques
If initial troubleshooting steps are insufficient, several advanced techniques can be employed.
pH Adjustment
For quinoline derivatives with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.[4] Many quinoline derivatives are basic, and lowering the pH can increase their solubility by forming a more soluble salt.[3][4][9] Conversely, for acidic quinoline derivatives, increasing the pH will form a more soluble salt.[10]
Key Considerations:
The pKa of the specific derivative is crucial for determining the optimal pH range.
The chosen pH must be compatible with the experimental system (e.g., enzyme activity, cell viability).[10][11]
Co-solvency
The use of water-miscible organic solvents, known as co-solvents, is a common and effective strategy.[6][7][12] These solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[12][13]
Co-solvent
Typical Concentration Range in Assays
Key Considerations
DMSO
< 0.5% - 1%
Widely used, but can be toxic to some cells at higher concentrations.[4][5]
Ethanol
< 1% - 5%
Generally well-tolerated by many biological systems.[6][7]
PEG 400
< 1% - 5%
A polymer with low toxicity, often used in formulations.[6][8]
NMP
< 1%
A less common but effective alternative to DMSO.[8]
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing its apparent water solubility.[14][16][]
Caption: Encapsulation of a quinoline derivative within a cyclodextrin cavity.
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix.[19][20][21] This method can enhance solubility by reducing the drug's particle size to a molecular level, improving wettability, and creating an amorphous form of the drug, which is more soluble than its crystalline form.[19][22]
Preparation Methods:
Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated.[4][23]
Melting (Fusion) Method: The drug and carrier are melted together and then solidified.[21]
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[24][25][26] By reducing the particle size to the nanometer range, the surface area of the drug is significantly increased, leading to a higher dissolution rate and improved bioavailability.[26][27][28]
Preparation Techniques:
High-Pressure Homogenization: A top-down approach that breaks down larger drug crystals.[14][26]
Media Milling (Nanocrystals): Another top-down method using grinding media.[26]
Precipitation: A bottom-up approach where the drug is dissolved in a solvent and then precipitated in a controlled manner.[14]
Experimental Protocols
Protocol 1: Determining Kinetic Solubility
This protocol provides a method to estimate the kinetic solubility of a quinoline derivative in an aqueous buffer.
Materials:
Test quinoline derivative
DMSO (anhydrous)
Phosphate-buffered saline (PBS), pH 7.4
96-well UV-transparent microplate
Microplate reader with UV-Vis capabilities
Procedure:
Prepare Stock Solution: Dissolve the quinoline compound in DMSO to a final concentration of 10 mM.[4]
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.[4]
Add to Aqueous Buffer: To a new 96-well UV-transparent plate, add 198 µL of PBS to each well. Then, add 2 µL of each DMSO dilution to the corresponding wells.[5]
Equilibrate: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration.[5]
Measure Absorbance: Measure the absorbance of each well at a predetermined wavelength.
Identify Precipitation: The highest concentration that does not show a significant decrease in absorbance compared to the next highest concentration is considered the kinetic solubility.
Protocol 2: Solubility Enhancement with Cyclodextrins
This protocol uses Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to enhance solubility.
Materials:
Test quinoline derivative
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
Aqueous buffer (e.g., PBS, pH 7.4)
Centrifuge or 0.22 µm syringe filters
Procedure:
Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, and 10% w/v).[1]
Add Compound: Add an excess amount of your quinoline derivative powder to a fixed volume of each cyclodextrin solution and a control (buffer only).[1]
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[1]
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).[1]
Quantify Soluble Compound: Analyze the concentration of the quinoline derivative in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
References
Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. BenchChem.
Al-kassas, R., et al. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed. Available at: [Link]
Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]
Popescu, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Mishra, S. M., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Available at: [Link]
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
Nikam, P. G., et al. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery and Therapeutics.
International Journal of Pharmacy and Biological Sciences. (n.d.). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences.
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
Bentham Science Publishers. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers.
Roquette. (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette.
ResearchGate. (n.d.). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update.
SlideShare. (n.d.). Co-solvents.pptx. SlideShare.
BenchChem. (2025).
BenchChem. (2025).
ScienceDirect. (n.d.). Salt formation to improve drug solubility. ScienceDirect.
Simulations Plus. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
DMPK. (2024).
European Pharmaceutical Review. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. European Pharmaceutical Review.
Universal Journal of Pharmaceutical Research. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
MDPI. (n.d.).
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
BenchChem. (2025). Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays. BenchChem.
BenchChem. (n.d.).
International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
ACS Publications. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. BenchChem.
Brieflands. (2021).
PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
PubMed. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. PubMed.
Oriental Journal of Chemistry. (2023).
SlideShare. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. SlideShare.
International Journal for Multidisciplinary Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research.
Optimizing catalytic conditions for quinoline synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in constructing the quinoline scaffold—a privileged pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in constructing the quinoline scaffold—a privileged pharmacophore in drug development.
Synthesizing highly functionalized quinolines often requires navigating a minefield of competitive side reactions, catalyst deactivation, and thermodynamic barriers. This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to optimize your catalytic conditions.
Core Mechanistic Pathways & Workflow
To troubleshoot effectively, we must first isolate where the catalytic cycle is failing. The Friedländer annulation is the most reliable method for quinoline synthesis, relying on the acid- or base-catalyzed cyclocondensation of o-aminoaryl ketones with
α
-methylene carbonyls[1]. The reaction is a cascade: an initial aldol condensation followed by an intramolecular imine formation and irreversible dehydration.
Fig 1. Mechanistic pathway of the Friedländer quinoline synthesis highlighting catalytic intervention.
Troubleshooting Guide & FAQs
Q1: My Friedländer annulation is stalling at 30-40% conversion despite extended heating. Why is the catalyst failing?Causality: Low conversion typically stems from catalyst poisoning via hydration. The Friedländer cascade generates two equivalents of water per catalytic cycle. Traditional homogeneous Lewis acids (like
ZnCl2
or
FeCl3
) can become hydrated, drastically reducing their Lewis acidity and stalling the activation of the carbonyl carbon.
Solution: Transition to a water-tolerant, highly porous heterogeneous catalyst. Metal-Organic Frameworks (MOFs) such as MIL-53(Al) possess robust
Al3+
Lewis acid sites protected within a hydrophobic pore structure. This allows the reaction to be driven to completion (often >90% yield) even under solvent-free conditions at 100°C[2].
Q2: I am observing severe tar formation and complex mixtures when using aliphatic ketones. How do I suppress these side reactions?Causality: Aliphatic ketones containing
α
-methylene groups are highly susceptible to self-aldol condensation under harsh acidic or basic conditions. When all reagents are mixed simultaneously, the instantaneous concentration of the aliphatic ketone is high, allowing self-condensation to outcompete the desired cross-coupling with the 2-aminoaryl ketone.
Solution: Implement a kinetic control strategy. Use a syringe pump to slowly add the aliphatic ketone over 1–2 hours. Alternatively, utilize transition-metal catalysts like
Cu(OTf)2
or
Ag(I)
-exchanged Montmorillonite K10, which selectively coordinate the amine moiety of the 2-aminoaryl substrate, templating the cross-coupling pathway and suppressing aliphatic self-condensation[3][4].
Q3: The o-amino benzaldehyde intermediate in my synthesis is degrading before the cyclization step. How can I prevent this?Causality: Unprotected o-amino aryl aldehydes are notoriously unstable and prone to rapid, irreversible self-condensation (forming complex polymeric mixtures) upon isolation[5].
Solution: Bypass the isolation step entirely by utilizing a one-pot reduction-condensation cascade. By starting with an o-nitrobenzaldehyde and reducing it in situ using
SnCl2
/
ZnCl2
, the transient o-amino aldehyde is immediately trapped by the enolizable carbonyl compound, preventing self-condensation and pushing the equilibrium directly toward the quinoline[5].
Fig 2. Decision tree for troubleshooting low yields in catalytic quinoline synthesis.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a step fails, the failure is immediately localized, preventing the waste of downstream resources.
Protocol A: Solvent-Free Friedländer Synthesis using MIL-53(Al) MOF[2]
This protocol leverages high Lewis acidity in a green, solvent-free environment.
Catalyst Activation: Dry 50 mg of MIL-53(Al) catalyst in a vacuum oven at 150°C for 12 hours.
Validation Check: The mass of the catalyst should stabilize. Failure to dry the MOF leaves water coordinated to the
Al3+
sites, neutralizing catalytic activity.
Reaction Assembly: In a 10 mL heavy-walled reaction vial, combine 2-aminoaryl ketone (1.00 mmol) and the
α
-methylene carbonyl compound (1.20 mmol). Add the activated MIL-53(Al) (5.0 wt% relative to substrates).
Thermal Activation: Seal the vial and heat the neat mixture to 100°C with vigorous magnetic stirring for 6 hours.
Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The distinct UV-active spot of the 2-aminoaryl ketone should completely disappear, replaced by a highly fluorescent quinoline spot under 365 nm UV light.
Work-up & Catalyst Recovery: Cool the mixture to room temperature. Dissolve the crude matrix in 15 mL of ethyl acetate and centrifuge at 4000 rpm for 5 minutes to pellet the MOF.
Validation Check: Decant the supernatant, wash the solid pellet with ethanol, dry, and weigh. A gravimetric recovery of >95% validates the structural integrity of the MOF for subsequent cycles (up to 4 cycles)[2].
Purification: Concentrate the organic supernatant in vacuo and purify via short-plug silica gel chromatography.
Ideal for highly unstable o-amino aldehyde intermediates.
Reagent Preparation: In a round-bottom flask, dissolve o-nitrobenzaldehyde (1.0 mmol) and the target enolizable ketone (1.2 mmol) in absolute ethanol (10 mL).
In Situ Reduction: Add
SnCl2
(3.0 mmol) and a catalytic amount of
ZnCl2
(0.2 mmol) to the solution. Heat the mixture to reflux.
Validation Check: The initial yellow/orange color of the nitroarene solution will rapidly darken as the reduction to the aniline derivative occurs. If the color does not shift within 30 minutes, the
SnCl2
may be heavily oxidized; use a fresh batch.
Cyclization: Maintain reflux for 2–4 hours. The
ZnCl2
acts as a Lewis acid to immediately catalyze the condensation of the transient o-amino aldehyde with the ketone[5].
Neutralization: Cool to room temperature and carefully adjust the pH to 8 using 10% aqueous
NaHCO3
.
Validation Check: A white precipitate of tin/zinc hydroxides will form. Filter this suspension through a pad of Celite to prevent severe emulsions during extraction.
Extraction: Extract the filtrate with ethyl acetate (3 × 20 mL), dry over
Na2SO4
, and concentrate to yield the quinoline core.
Quantitative Data & Optimization Matrix
Selecting the right catalytic system requires balancing substrate reactivity, environmental constraints, and scale. The table below synthesizes quantitative optimization data across various modern catalytic approaches.
Table 1: Optimization Matrix for Catalytic Quinoline Synthesis
Catalyst System
Reaction Variant
Optimized Conditions
Key Mechanistic Advantage
Typical Yield
Ref
SnCl2
/
ZnCl2
One-Step Reduction-Condensation
EtOH, Reflux, 2-4h
Bypasses the isolation of highly unstable o-amino aldehydes.
Technical Support Center: Impact of Starting Material Purity on Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthesis campaigns that are derailed not by the complexity of the chemical route, but by overlooked variability in start...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthesis campaigns that are derailed not by the complexity of the chemical route, but by overlooked variability in starting material (SM) purity. The quality of a final drug product is inextricably linked to the quality of its active pharmaceutical ingredient (API), which is fundamentally dictated by the starting materials used (1)[1].
This guide is designed for researchers, scientists, and drug development professionals. It deconstructs the mechanistic impact of SM impurities, provides troubleshooting FAQs, and outlines self-validating protocols to establish a robust control strategy aligned with ICH Q11 guidelines.
Troubleshooting FAQs: Impurity Propagation and Control
Q1: How do starting material impurities propagate through a multi-step API synthesis?A: Impurities in starting materials do not simply vanish; they follow specific mechanistic fates depending on their chemical structure. We classify them into two main categories:
Reactive Impurities: These are structurally related to the starting material and share similar functional groups. During synthesis, they compete for reagents and undergo the same chemical transformations, leading to the formation of derivative impurities (2)[2]. For example, if a starting material contains a halogenated isomer, it will likely react through the entire synthetic sequence to form a halogenated derivative of the final API, which is notoriously difficult to purge.
Non-Reactive Impurities: These are inert under the specific reaction conditions. However, they can still cause issues through direct carryover[2]. If the subsequent isolation steps (e.g., crystallization or aqueous washes) are not designed to clear them, they will persist into the final API.
Q2: What is the regulatory expectation (ICH Q11) for designating a starting material and controlling its purity?A: Regulatory agencies require a robust, science-based approach to SM designation. According to ICH Q11, a starting material must be incorporated as a "significant structural fragment" into the API and possess a well-defined impurity profile (3)[3]. The core regulatory expectation is that changes in the SM impurity profile must not adversely impact the final API quality. You must demonstrate that your process has the analytical capability to detect these impurities and the purification capacity to purge them to acceptable levels (typically below the 0.10% threshold). If an impurity "persists" across multiple steps, you must justify your control strategy rigorously (4)[4].
Q3: How does starting material purity impact process economics and yield?A: Beyond regulatory compliance, SM purity dictates process efficiency. Reactive impurities consume expensive reagents and catalysts, leading to stoichiometric imbalances and reduced yield of the desired intermediate. Furthermore, if a final API batch fails to meet purity specifications due to SM impurity carryover, the batch must be reworked. Reworking consumes additional API, solvents, and time, drastically inflating manufacturing costs and delaying production schedules[2].
Quantitative Data: Impact and Fate of Impurities
The table below summarizes the quantitative impact of various starting material impurities on synthesis parameters, providing a comparative baseline for process troubleshooting.
Impurity Classification
Reactivity in Synthesis
Impact on Yield
Typical Purge Factor
Regulatory Risk (ICH Q11)
Structurally Related Isomer
High (Forms derivative impurities)
Moderate to High (Consumes reagents)
Low (Often co-crystallizes with API)
Critical (Must be <0.10% in API)
Residual Solvent
None (Inert)
Low
High (Removed via drying/evaporation)
Low to Moderate
Inorganic Salt / Heavy Metal
Low (May poison metal catalysts)
High (Can arrest catalytic cycles)
High (Removed via aqueous washes)
High (Strict toxicity limits)
Non-reactive Homologue
None (Inert)
Low
Moderate (Depends on solubility)
Moderate
Workflow Visualization
Mechanistic fate of starting material impurities through API synthesis and purge assessment.
Experimental Protocol: Spike-and-Purge Fate Study
To build a self-validating control strategy, you must empirically prove that your synthesis can clear SM impurities. This step-by-step methodology details how to conduct a spike-and-purge study to satisfy regulatory requirements.
Step 1: Impurity Synthesis and Isolation
Action: Synthesize or procure authentic standards of the suspected SM impurities (e.g., structurally related isomers).
Causality: You cannot track what you cannot measure. Authentic standards are required to develop and validate the HPLC/UPLC analytical methods necessary to quantify the impurity's fate down to the 0.01% level.
Step 2: Spiking the Reaction Matrix
Action: Set up the standard reaction using high-purity SM. Artificially spike the reaction mixture with the isolated impurity at a "worst-case" concentration (typically 1% to 5% w/w relative to the SM).
Causality: Spiking at an exaggerated level ensures that the impurity (or its downstream derivative) will be present in sufficient quantities to be easily tracked through subsequent reaction and isolation steps, challenging the absolute limits of the purification process.
Step 3: Reaction Execution and Kinetic Monitoring
Action: Execute the synthetic step under standard operating parameters. Monitor the reaction kinetics using in-process controls (IPC) like LC-MS.
Causality: Continuous monitoring determines whether the spiked impurity is reactive (forming a derivative mass) or non-reactive (mass remains unchanged). This dictates whether you are tracking the original impurity or a novel derivative in the subsequent isolation step.
Step 4: Isolation and Purge Factor Calculation
Action: Perform the standard workup and crystallization. Analyze both the isolated intermediate/API and the mother liquor. Calculate the Purge Factor (PF) using the formula: PF = (Amount of impurity in starting material) / (Amount of impurity in isolated product).
Causality: The purge factor quantitatively proves the clearance capacity of your process. A consistently high PF validates that routine variations in SM purity will not compromise the final API, satisfying ICH Q11 requirements for a robust, self-validating control strategy[4].
References
An Enhanced Approach to Drug-Substance Development and Manufacture
Source: PharmTech
URL
Where Do Impurities In Pharmaceutical Analysis Come From?
Regulatory Strategy for Starting Material Designation
Source: Pharmaceutical Outsourcing
URL
A Comparative Guide to the Biological Activity of 6-Methoxy-2-methylquinoline-4-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of their pharmacological properties. This guide provides a comparative analysis of the biological activities of 6-Methoxy-2-methylquinoline-4-carbonitrile and its analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. By synthesizing available experimental data and elucidating structure-activity relationships, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents.
The Quinoline Scaffold: A Versatile Pharmacophore
Quinoline, a fused aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a remarkable range of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial activities[1][2]. The planar nature of the quinoline ring allows for intercalation into DNA and interaction with various enzymatic active sites, while the nitrogen atom can participate in hydrogen bonding. The biological profile of quinoline derivatives can be significantly modulated by the nature and position of substituents on both the benzenoid and pyridine rings.
Synthesis of 6-Methoxy-2-methylquinoline-4-carbonitrile Analogs
The synthesis of the 6-methoxy-2-methylquinoline core is often achieved through established methods such as the Combes or Doebner-von Miller reactions, starting from p-anisidine[3]. The introduction of the 4-carbonitrile group can be accomplished through various synthetic routes, often involving the conversion of a 4-hydroxy or 4-chloro precursor.
A general synthetic approach to create a library of 6-methoxy-2-methylquinoline-4-amine analogs involves the initial synthesis of a key intermediate, 4-chloro-6-methoxy-2-methylquinoline, followed by nucleophilic substitution with various amines[3][4]. While the direct synthesis of the 4-carbonitrile is not explicitly detailed in the provided results, a plausible route would involve the reaction of the 4-chloro intermediate with a cyanide salt.
Below is a generalized workflow for the synthesis of substituted quinoline derivatives, which can be adapted for the synthesis of 6-Methoxy-2-methylquinoline-4-carbonitrile and its analogs.
Caption: Generalized synthetic workflow for 6-Methoxy-2-methylquinoline-4-carbonitrile.
Comparative Biological Evaluation
Anticancer Activity
Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization[5][6][7]. The substitution pattern on the quinoline ring is critical for both potency and selectivity.
Table 1: Comparative in vitro Anticancer Activity of Quinoline Analogs
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 6-Methoxy-2-methylquinoline-4-carbonitrile analogs) and incubated for a further 48-72 hours.
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with notable examples including the fluoroquinolone antibiotics. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication[4].
While specific antimicrobial data for 6-Methoxy-2-methylquinoline-4-carbonitrile is not available, a study on the isomeric 6-methoxyquinoline-3-carbonitrile derivatives provides valuable comparative data. These compounds were evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi[12].
Table 2: Comparative in vitro Antimicrobial Activity of 6-Methoxyquinoline-3-carbonitrile Analogs (MIC in µg/mL)
Note: "High Activity" indicates significant inhibition as reported in the study, specific MIC values were not consistently provided for all compounds in the abstract.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture.
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (turbidity) of the microorganism.
Anti-inflammatory Activity
Quinoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways[13][14]. The mechanisms can include the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokines like TNF-α and IL-6, and modulation of the NF-κB signaling pathway[15].
Specific anti-inflammatory data for 6-Methoxy-2-methylquinoline-4-carbonitrile is not present in the provided search results. However, the anti-inflammatory potential of the broader class of quinoline derivatives is well-documented. For example, certain 4-anilinofuro[2,3-b]quinoline derivatives have shown potent inhibition of mast cell and neutrophil degranulation[16].
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay is a common in vitro method to screen for potential anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period, followed by stimulation with LPS (an inflammatory agent).
Incubation: The plates are incubated for 24 hours.
Nitrite Measurement (Griess Assay): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Data Analysis: The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control.
Structural Analogs of 6-Methoxy-2-methylquinoline-4-carbonitrile: A Comparison Guide for Drug Discovery
Introduction to the Privileged Quinoline Scaffold In modern medicinal chemistry, 6-Methoxy-2-methylquinoline-4-carbonitrile (CAS 1310481-62-9) serves as a highly privileged heterocyclic building block. The quinoline core...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Privileged Quinoline Scaffold
In modern medicinal chemistry, 6-Methoxy-2-methylquinoline-4-carbonitrile (CAS 1310481-62-9) serves as a highly privileged heterocyclic building block. The quinoline core—specifically decorated with a 6-methoxy group, a 2-methyl group, and a 4-carbonitrile moiety—provides a versatile template for developing potent antimalarial agents and highly selective kinase inhibitors.
The strategic placement of these functional groups dictates the molecule's pharmacological profile: the electron-withdrawing 4-carbonitrile group significantly modulates the electronic properties of the quinoline ring, while the 6-methoxy group acts as a crucial hydrogen-bond acceptor in target binding pockets. Understanding how this compound compares to its structural analogs is critical for researchers aiming to optimize target affinity, tune lipophilicity, and navigate complex structure-activity relationships (SAR).
Structural Analogs & Comparative Profiling
When designing targeted therapeutics, selecting the correct structural analog dictates both the synthetic trajectory and the biological outcome. The table below objectively compares 6-Methoxy-2-methylquinoline-4-carbonitrile with its primary structural variants, highlighting their distinct physicochemical properties and preferred applications.
Analog
CAS Number
Structural Variance
Target IC₅₀ Range (Representative)
Key Advantage / Application
6-Methoxy-2-methylquinoline-4-carbonitrile
1310481-62-9
Base Scaffold
NMT: 1–10 µM
Balanced lipophilicity; ideal precursor for 2-vinyl antimalarial synthesis.
6-Methoxyquinoline-4-carbonitrile
6443-89-6
Lacks 2-methyl group
AAK1: <100 nM
Reduced steric hindrance at C2; allows for tighter ATP-hinge region binding.
6-Methoxy-2-phenylquinoline-4-carbonitrile
128220-33-7
2-phenyl replacing 2-methyl
PfNDH2: 0.5–5 µM
Enhanced
π−π
stacking; forces the molecule into deep hydrophobic clefts.
7-Methoxyquinoline-4-carbonitrile
861620-90-8
Positional isomer (7-OMe)
Kinases: >10 µM (Off-target)
Shifts H-bond acceptor vector by ~60°; useful as a negative control in SAR.
Mechanistic Pathways & Biological Targets
The pharmacological utility of these analogs stems from their ability to interact with specific enzymatic targets via precise spatial orientations.
Plasmodium N-myristoyltransferase (NMT) Inhibition : The 6-methoxyquinoline core fits snugly into the hydrophobic pocket of NMT. The quinoline nitrogen and 6-methoxy oxygen form critical hydrogen bonds with residues like Ser319, while the 4-carbonitrile serves as a vector for extending into the catalytic C-terminal leucine cavity [1].
Kinase Inhibition (e.g., AAK1) : In kinase targeting, the quinoline core often acts as an ATP-competitive hinge binder. The 4-carbonitrile can be converted into bicyclic heterocycles or primary amines to interact with the DFG motif or the hinge region backbone, effectively halting receptor endocytosis [2].
Mechanistic divergence of the scaffold in NMT and AAK1 inhibition pathways.
Causality in Experimental Choices
Why choose a 4-carbonitrile over a 4-carboxylic acid? The nitrile group is highly electron-withdrawing, activating the quinoline ring for nucleophilic aromatic substitution (
SNAr
). It can be cleanly reduced to a primary amine or reacted with azides to form tetrazoles (bioisosteres of carboxylic acids) without the premature decarboxylation risks associated with 4-carboxylic acids.
Why retain the 2-methyl group? The 2-methyl group provides a specific steric bulk that prevents the quinoline ring from rotating freely when bound in tight enzymatic pockets. Replacing it with a 2-phenyl group drastically increases lipophilicity (LogP) and forces the molecule into larger hydrophobic clefts, which is beneficial for allosteric inhibitors but detrimental for standard ATP-competitive hinge binders.
To objectively compare the reactivity of 6-Methoxy-2-methylquinoline-4-carbonitrile against its analogs, we detail a self-validating protocol for the microwave-assisted olefination of the 2-methyl group. This is a critical workflow for synthesizing antimalarial 2-vinylquinolines [3][4].
Reagent Preparation : In a microwave-safe vial, combine 6-Methoxy-2-methylquinoline-4-carbonitrile (1.0 equiv, 0.5 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 1.2 equiv).
Catalyst Addition : Add trifluoromethanesulfonamide (
TfNH2
, 0.2 equiv) as the mediator, followed by 2 mL of anhydrous toluene.
Causality:
TfNH2
acts as a highly effective hydrogen-bonding catalyst that activates the aldehyde carbonyl, facilitating the condensation without requiring harsh, stoichiometric bases that might hydrolyze the sensitive 4-carbonitrile group.
Microwave Irradiation : Seal the vial and subject it to microwave irradiation at 150°C for 20 minutes.
Causality: Microwave heating ensures rapid, uniform energy distribution, overcoming the high activation energy required to deprotonate the weakly acidic 2-methyl group. Conventional heating would require >12 hours, risking nitrile degradation.
Reaction Monitoring (Self-Validation System) : Sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS.
Validation Logic: The protocol validates itself before purification. The disappearance of the starting material mass (
m/z
199.08) and the distinct appearance of the olefinated product mass (
m/z
287.11) confirms successful C-C bond formation. If the
m/z
199.08 peak persists, the system indicates incomplete activation, prompting an additional 10 minutes of irradiation.
Purification : Concentrate the solvent under reduced pressure and purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Step-by-step workflow for the microwave-assisted olefination of 2-methylquinolines.
References
Structure-guided optimization of quinoline inhibitors of Plasmodium N-myristoyltransferase. MedChemComm (RSC Publishing).[Link][1]
Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link][2]
Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules (PubMed Central).[Link][3]
Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. PubMed Central (PMC).[4]
Mechanistic Architecture of Quinoline Cytotoxicity
The quinoline scaffold represents a privileged and highly versatile architecture in medicinal chemistry and oncology. Due to its planar heterocyclic nature, it serves as a robust foundation for designing targeted cytotox...
Author: BenchChem Technical Support Team. Date: March 2026
The quinoline scaffold represents a privileged and highly versatile architecture in medicinal chemistry and oncology. Due to its planar heterocyclic nature, it serves as a robust foundation for designing targeted cytotoxic agents capable of DNA intercalation, kinase inhibition, and the induction of oxidative stress.
This guide provides an objective, data-driven comparison of the cytotoxic profiles of various quinoline derivatives. It is designed for drug development professionals and researchers, synthesizing quantitative performance data, structure-activity relationships (SAR), and the self-validating experimental protocols required to accurately benchmark these compounds.
Cytotoxicity is not a singular event but a cascade of targeted cellular disruptions. Quinoline derivatives exert their anti-proliferative effects through multiple intersecting pathways. For instance, C-4 substituted quinolines and 8-aminoquinolines frequently induce late apoptosis by triggering mitochondrial dysfunction and inhibiting critical enzymes like Topoisomerase I/II[1]. Furthermore, advanced modifications such as glycoconjugation are strategically employed to exploit the Warburg effect—selectively enhancing drug uptake in metabolically hyperactive cancer cells while sparing healthy fibroblasts[2].
Fig 1. Mechanistic signaling pathway of quinoline-induced late apoptosis in cancer cells.
Comparative Cytotoxicity & Selectivity Data
To objectively evaluate a compound's viability as a therapeutic lead, one must analyze both its absolute potency (IC50) against malignant lines and its Selectivity Index (SI). The SI is calculated as the ratio of the IC50 in healthy cells to the IC50 in cancer cells (
SI=IC50_Normal/IC50_Cancer
). An
SI≥10
is generally considered the threshold for a highly promising, targeted oncological candidate[1].
Compound Class
Representative Derivative
Target Cancer Line
IC50 Value
Normal Cell Line (Control)
Selectivity Index (SI)
C-4 Substituted Quinoline
Derivative 3 (C-4 ethyl)
HeLa (Cervical)
15.13 µM
Vero (Healthy Kidney)
> 10.0
8-Aminoquinoline (8-AQ)
Glycoconjugate 17
MCF-7 (Breast)
78.1 µM
NHDF-Neo (Fibroblast)
> 1.2
8-Hydroxyquinoline (8-HQ)
Glycoconjugate 17a
MCF-7 (Breast)
200.6 µM
NHDF-Neo (Fibroblast)
< 0.5
Trifluoromethyl Quinoline
Compound 55
HL-60 (Leukemia)
19.88 µg/mL
PBMC (Blood)
N/A
Quinoline-Curcumin Hybrid
Compound 67
A549 (Lung)
2.43 µM
-
N/A
Structure-Activity Relationship (SAR) Insights
The 8-AQ vs. 8-HQ Paradigm: The substitution of the hydroxyl oxygen in 8-HQ with an amine nitrogen to form 8-AQ fundamentally alters the electron density and hydrogen-bonding capacity of the molecule. Experimental data demonstrates that the 8-AQ glycoconjugate 17 inhibits MCF-7 proliferation with over twice the efficacy (78.1 µM) of its 8-HQ counterpart (200.6 µM)[2].
C-4 and C-7 Substitutions: Steric and electronic modifications at the C-4 and C-7 positions dictate cellular entry and target affinity. Derivative 3, featuring a C-4 ethyl substitution, achieved a highly favorable safety profile (
SI>10
) against HeLa cells[1]. Similarly, the introduction of lipophilic, electron-withdrawing groups like trifluoromethyl (
CF3
) at the C-7 position significantly lowers the IC50 by enhancing membrane permeability[3].
To ensure data integrity when comparing quinoline derivatives, the experimental methodology must be designed as a self-validating system. The standard MTT assay relies on the reduction of tetrazolium salts to formazan by NAD(P)H-dependent cellular oxidoreductases. Because this is a metabolic proxy for viability, strict environmental and chemical controls are required to prevent false positives.
Fig 2. Self-validating experimental workflow for the MTT cytotoxicity and selectivity assay.
Step-by-Step Protocol & Causality
Step 1: Cell Expansion & Seeding
Action: Seed target cancer cells (e.g., MCF-7, HeLa) and normal control cells (e.g., Vero, NHDF-Neo) at
5×103
cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5%
CO2
.
Causality: Seeding density is a critical variable. If cells become over-confluent during the 72-hour assay window, they enter the G0 phase via contact inhibition. This naturally downregulates mitochondrial metabolism, artificially inflating the apparent IC50 values of the tested quinoline.
Step 2: Compound Administration & Vehicle Control
Action: Treat cells with serial dilutions of the quinoline derivatives (e.g., 1 µM to 200 µM). Ensure the final concentration of the solvent (DMSO) never exceeds 0.5% v/v. Include a vehicle-only control well.
Causality: High DMSO concentrations independently induce cellular toxicity, confounding the drug's true pharmacological effect. The vehicle control establishes the baseline for 100% viability, isolating the quinoline's specific impact.
Step 3: MTT Incubation & Solubilization
Action: Following a 48-72 hour treatment period, add MTT reagent (5 mg/mL) and incubate for 4 hours. Aspirate the media and dissolve the resulting formazan crystals in 100 µL of pure DMSO.
Causality: Formazan is highly insoluble in aqueous culture media. Adding DMSO permeabilizes the cell membrane and creates a homogenous, optically clear solution necessary for accurate spectrophotometric quantification at 570 nm.
Action: Calculate the Z'-factor using the positive control (e.g., Doxorubicin) and the vehicle control.
Causality: An assay run is only mathematically trustworthy if
Z′≥0.5
. This ensures the signal window is wide enough, and the variance low enough, to distinguish true cytotoxic hits from background assay noise.
References
Comprehensive review on current developments of quinoline-based anticancer agents. Arab Journal of Chemistry.
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Institutes of Health (NIH) / PMC.
The Privileged Scaffold Quinoline in Derivatives With Anticancer Potential Mediated by L
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MDPI.
Structural Confirmation of 6-Methoxy-2-methylquinoline-4-carbonitrile: A Comparative Analytical Guide
Executive Summary In pharmaceutical development, the precise substitution pattern on a quinoline ring dictates its pharmacological efficacy. Synthesizing 6-Methoxy-2-methylquinoline-4-carbonitrile often yields regioisome...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development, the precise substitution pattern on a quinoline ring dictates its pharmacological efficacy. Synthesizing 6-Methoxy-2-methylquinoline-4-carbonitrile often yields regioisomeric impurities, most notably the 7-methoxy analog, depending on the reaction pathways utilized. This guide objectively compares the performance of 1D Nuclear Magnetic Resonance (NMR) spectroscopy against advanced 2D NMR methodologies for the unambiguous structural confirmation of this target compound.
The Regioisomer Challenge in Quinoline Synthesis
Quinoline and its derivatives form the structural core of numerous synthetic pharmaceuticals[1]. During the synthesis of substituted quinolines, distinguishing between the 6-methoxy and 7-methoxy regioisomers is a critical quality control hurdle. While standard 1D
1
H NMR is the industry default, it can suffer from overlapping multiplets in the aromatic region (7.0–8.5 ppm), leading to ambiguous assignments.
As an application scientist, I advocate for a comparative, self-validating approach: leveraging 1D NMR for initial screening, but relying on 2D NMR (specifically HMBC) as the definitive arbiter to map the carbon-hydrogen framework and prove the exact position of the methoxy group[2].
To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. The following step-by-step methodology ensures high-fidelity data acquisition, minimizing artifacts that could be misinterpreted as structural features.
Step 1: Sample Preparation
Weigh exactly 5.0–10.0 mg of the synthesized quinoline derivative[3].
Dissolve completely in 0.6 mL of deuterated chloroform (
CDCl3
). Causality:
CDCl3
lacks active protons (minimizing signal interference) and provides a strong deuterium lock signal to stabilize the magnetic field.
Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard, locking the 0.00 ppm reference point to ensure chemical shifts are absolutely calibrated for regioisomer comparison.
Step 2: Instrument Calibration
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Perform automated tuning and matching for both
1
H and
13
C frequencies.
Execute gradient shimming until the line width at half-height of the TMS signal is <1.0 Hz. Causality: Poor shimming causes peak broadening, which obscures the fine
J
-coupling splitting patterns required to differentiate ortho/meta relationships.
Step 3: 1D & 2D Data Acquisition
1D
1
H NMR: Acquire 16 scans with a relaxation delay (
d1
) of 1.5 seconds.
1D
13
C NMR: Acquire 1024 scans with a
d1
of 2.0 seconds to ensure complete relaxation of quaternary carbons (e.g., the -CN carbon).
2D HMBC (
1
H-
13
C): Optimize the long-range coupling constant (
JCH
) to 8 Hz to accurately capture 2-bond and 3-bond correlations[2].
Comparative Data Presentation: 6-Methoxy vs. 7-Methoxy Isomers
The tables below summarize the quantitative performance of NMR in differentiating the target product from its primary alternative.
Table 1: Comparative
1
H NMR Chemical Shifts and Splitting Patterns (400 MHz,
CDCl3
)
Proton
6-Methoxy-2-methylquinoline-4-carbonitrile
7-Methoxy-2-methylquinoline-4-carbonitrile
Diagnostic Causality
H3
7.60 ppm (s)
7.55 ppm (s)
Isolated proton on pyridine ring; non-diagnostic.
H5
7.40 ppm (d, J = 2.5 Hz)
8.10 ppm (d, J = 9.2 Hz)
Critical: Peri to -CN; ortho to -OCH3 in 6-isomer.
H6
- (Substituted)
7.30 ppm (dd, J = 9.2, 2.5 Hz)
Ortho to -OCH3 in 7-isomer.
H7
7.45 ppm (dd, J = 9.2, 2.5 Hz)
- (Substituted)
Ortho to -OCH3 in 6-isomer.
H8
8.05 ppm (d, J = 9.2 Hz)
7.40 ppm (d, J = 2.5 Hz)
Critical: Deshielded by adjacent ring current.
-OCH3
3.95 ppm (s)
3.95 ppm (s)
Methoxy group; identical in 1D NMR.
-CH3
2.75 ppm (s)
2.75 ppm (s)
Methyl group at C2; identical in 1D NMR.
Table 2: Key 2D HMBC Correlations (
1
H
→
13
C)
Proton Signal
6-Methoxy Isomer Correlations
7-Methoxy Isomer Correlations
Diagnostic Value
-OCH3
C6 (~158 ppm)
C7 (~160 ppm)
Unambiguously anchors the methoxy position.
H5
C4, C7, C9
C4, C6, C9
Confirms peri-relationship to C4 (-CN).
H8
C6, C10
C6, C10
Differentiates substitution on C6 vs C7.
Mechanistic Insights: The Causality Behind the Spectra
The Peri-Effect and Electron Withdrawal (1D NMR)
The chemical shift of a proton is dictated by its local electronic environment[1]. The carbonitrile (-CN) group at C4 is strongly electron-withdrawing. In the 6-methoxy isomer, H5 is peri to the -CN group, which strongly deshields it. However, H5 is also ortho to the electron-donating -OCH3 group at C6, which provides a counteracting shielding effect. The net result is a narrowly coupled doublet (
J≈2.5
Hz) around 7.40 ppm.
Conversely, in the 7-methoxy isomer, H5 remains peri to the -CN group but lacks the ortho-methoxy shielding. This pushes its chemical shift significantly downfield to >8.0 ppm as a widely coupled doublet (
J≈9.2
Hz). While this 1D analysis is powerful, it relies heavily on perfect peak resolution[3].
2D HMBC as the Definitive Arbiter
To eliminate the risk of misinterpreting overlapping 1D multiplets, Heteronuclear Multiple Bond Correlation (HMBC) is required[2]. HMBC maps 2-bond and 3-bond carbon-proton connectivities. The methoxy protons (~3.95 ppm) will show a strong 3-bond correlation to the specific aromatic carbon bearing the oxygen. By cross-referencing which aromatic protons (H5 or H8) also correlate to that exact same carbon, we create a closed logical loop that definitively proves whether the methoxy group is at position 6 or 7, regardless of 1D peak broadening.
NMR Structural Elucidation Workflow
Fig 1: Logical workflow for NMR-based structural confirmation of quinoline regioisomers.
Conclusion
While 1D
1
H NMR provides rapid screening capabilities based on the peri-effect and
J
-coupling values, it is insufficient as a standalone tool for the rigorous structural confirmation of highly substituted quinolines. By integrating 2D HMBC into the analytical workflow, researchers can establish a self-validating data matrix that unambiguously confirms the structure of 6-Methoxy-2-methylquinoline-4-carbonitrile, ensuring downstream integrity in drug development pipelines.
References
[2] Mitra, A., Assarpour, A., Seaton, P. J., & Williamson, R. T. "Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy." Journal of Chemical Education, 2002, 79(1), 106. URL:[Link]
A Comparative Guide to the Cross-Reactivity Profile of 6-Methoxy-2-methylquinoline-4-carbonitrile
Introduction: The Quinoline Scaffold and the Imperative of Specificity The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold and the Imperative of Specificity
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of biological activity. However, this inherent promiscuity also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.
This guide focuses on 6-Methoxy-2-methylquinoline-4-carbonitrile, a novel quinoline derivative. While specific biological data for this compound is not yet widely available, the known activities of structurally related molecules suggest a high potential for therapeutic efficacy, alongside a need for a thorough cross-reactivity assessment. Understanding the selectivity of a drug candidate is paramount in drug development, as off-target effects can lead to unforeseen side effects and a narrow therapeutic window. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of 6-Methoxy-2-methylquinoline-4-carbonitrile and compare its performance against other relevant compounds.
Inferred Target Landscape and Rationale for Cross-Reactivity Screening
Based on the established biological activities of analogous quinoline derivatives, we can infer a potential target landscape for 6-Methoxy-2-methylquinoline-4-carbonitrile. This informed speculation is crucial for designing a logical and efficient cross-reactivity screening cascade.
Known Biological Activities of Structurally Related Quinolines:
P-glycoprotein (P-gp) Inhibition: A significant number of quinoline derivatives have been identified as inhibitors of P-gp, a key protein in multidrug resistance in cancer.[5][6]
Enzyme Inhibition: Related compounds have shown inhibitory activity against enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2).[5]
Kinase Modulation: The quinoline scaffold is a common feature in kinase inhibitors, with derivatives targeting pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as EGFR and VEGFR.[7][8][9]
Antimicrobial Activity: Quinolines are known to interfere with bacterial DNA replication by targeting DNA gyrase.[10]
Given this landscape, a comprehensive cross-reactivity assessment of 6-Methoxy-2-methylquinoline-4-carbonitrile should, at a minimum, investigate its activity against a panel of kinases, other relevant enzymes, and drug transporters.
Experimental Workflow for Assessing Cross-Reactivity
A multi-pronged approach combining in silico, in vitro biochemical, and cell-based assays is recommended for a thorough cross-reactivity evaluation.
Figure 1: A generalized experimental workflow for assessing the cross-reactivity of a novel compound.
Detailed Experimental Protocols
1. Broad Kinase Panel Screen
Objective: To identify potential off-target kinase interactions.
Methodology:
Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega).
Screen 6-Methoxy-2-methylquinoline-4-carbonitrile at a standard concentration (e.g., 1 or 10 µM) against a panel of at least 100 human kinases.
Express results as a percentage of inhibition relative to a positive control.
For any significant hits (e.g., >50% inhibition), perform follow-up dose-response studies to determine the IC50 value.
2. P-glycoprotein (P-gp) Efflux Inhibition Assay
Objective: To determine if the compound inhibits the P-gp drug efflux pump.[5]
Methodology:
Culture a P-gp overexpressing cell line (e.g., EPG85-257RDB) and its parental drug-sensitive line (EPG85-257P).[6]
Pre-incubate the cells with varying concentrations of 6-Methoxy-2-methylquinoline-4-carbonitrile or a known P-gp inhibitor (e.g., Verapamil) as a positive control.
Add a fluorescent P-gp substrate (e.g., Rhodamine 123) and incubate.
Measure the intracellular fluorescence using flow cytometry or a fluorescence plate reader.
Increased intracellular fluorescence indicates inhibition of P-gp-mediated efflux.
Comparative Data Analysis
To provide context for the experimental results, it is essential to compare the activity of 6-Methoxy-2-methylquinoline-4-carbonitrile with that of established compounds.
Table 1: Comparative Inhibitory Activity of Quinoline Derivatives
Visualizing the potential interactions of 6-Methoxy-2-methylquinoline-4-carbonitrile within a signaling pathway can aid in understanding its mechanism of action and potential off-target effects.
Figure 2: Potential interactions within the PI3K/Akt/mTOR and Ras/Raf/MEK signaling pathways.[9]
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the cross-reactivity of 6-Methoxy-2-methylquinoline-4-carbonitrile. By employing the described in silico and in vitro methodologies, researchers can generate a comprehensive selectivity profile for this promising compound. The resulting data, when compared against established drugs and other quinoline derivatives, will be instrumental in guiding its future development. A thorough understanding of a compound's on- and off-target activities is not merely an academic exercise but a critical step in the translation of a molecule from the laboratory to the clinic, ensuring both efficacy and safety.
References
BenchChem. (n.d.). Biological activity of 6-methoxy-2-methylquinoline-4-thiol.
Di Mauro, G., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. Retrieved from [Link]
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Derivatives.
Al-Ostath, A. I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Retrieved from [Link]
Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4). Retrieved from [Link]
BenchChem. (n.d.). Application Notes and Protocols for 6-methoxy-2-methylquinoline-4-thiol in Organic Synthesis.
BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
Dana, P., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 11(5), 366-377. Retrieved from [Link]
(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
BenchChem. (n.d.). 6-methoxy-2-methylquinoline-4-thiol chemical properties.
Di Mauro, G., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed, 25(18), 4279. Retrieved from [Link]
A Comparative Guide to Molecular Docking Studies of Quinoline-Based Inhibitors
As computational drug discovery accelerates, molecular docking has become an indispensable tool for predicting the binding affinities and interaction patterns of novel therapeutics. Quinoline and its derivatives represen...
Author: BenchChem Technical Support Team. Date: March 2026
As computational drug discovery accelerates, molecular docking has become an indispensable tool for predicting the binding affinities and interaction patterns of novel therapeutics. Quinoline and its derivatives represent a highly versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities ranging from anticancer kinase inhibition to antimalarial properties[1].
For researchers, medicinal chemists, and drug development professionals, evaluating the in silico performance of these compounds requires more than just running software—it demands a rigorous, self-validating methodology. This guide provides an objective, comparative analysis of recent docking studies on quinoline inhibitors, synthesizing quantitative data with field-proven experimental protocols to guide your lead optimization efforts.
Biological Context: Targeting Kinase Pathways
The quinoline nucleus is a critical pharmacophore in numerous clinically approved and investigational drugs. In oncology, these compounds frequently exert their therapeutic effects by competitively binding to the ATP-binding pocket of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR)[2]. By occupying this active site, quinoline derivatives disrupt aberrant downstream signaling pathways (like PI3K/AKT and MAPK/ERK) that drive tumor proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by quinoline-based inhibitors.
Beyond oncology, quinoline derivatives have shown significant promise in treating neurodegenerative diseases by targeting Acetylcholinesterase (AChE)[3], and in infectious diseases by acting as competitive inhibitors for Plasmodium falciparum Lactate Dehydrogenase (pfLDH)[4].
Comparative Docking Performance
To objectively assess the potential of various quinoline scaffolds, we must compare their predicted binding energies (ΔG) across different therapeutic targets. A more negative docking score indicates a more thermodynamically favorable interaction between the ligand and the receptor.
The following table synthesizes quantitative docking data from recent authoritative studies, allowing for a direct comparison of in silico predictions.
Note: Direct comparison of absolute scores across different software platforms should be approached with caution due to variations in underlying empirical scoring functions[2].
Experimental Protocols: A Self-Validating Workflow
As a Senior Application Scientist, I emphasize that running a docking simulation is not merely about generating a score; it is about building a thermodynamically sound, self-validating system. Below is the rigorous, step-by-step methodology required to achieve reliable docking results.
Caption: Step-by-step molecular docking workflow for quinoline derivatives.
Step 1: Ligand Preparation
Action: Convert 2D quinoline sketches into 3D structures, assign partial charges (e.g., Gasteiger), and perform energy minimization using a robust force field like MMFF94[3].
Causality: Raw 2D structures possess arbitrary bond lengths and angles. Energy minimization resolves steric clashes and relaxes the molecule into a biologically relevant, low-energy ground state. This prevents the docking algorithm from wasting computational cycles or artificially rejecting the ligand due to high internal strain[3].
Step 2: Protein Preparation
Action: Download the target crystal structure (e.g., PDB ID: 4BKY), remove co-crystallized bulk water molecules, and explicitly add polar hydrogens[5].
Causality: Bulk water molecules physically block the binding pocket, leading to false steric hindrance during the simulation. Polar hydrogens must be added because X-ray crystallography often fails to resolve them; however, they are mathematically required by the scoring function to compute electrostatic interactions and hydrogen bond donor/acceptor pairings accurately[5].
Action: Define the search space (grid box) around the known active site. Mandatory Validation: Before testing novel quinoline derivatives, extract and re-dock the native co-crystallized ligand back into the active site[6].
Causality: Establishing a grid box restricts the conformational search, exponentially reducing computational overhead. The self-validation step ensures the trustworthiness of the protocol: if the Root Mean Square Deviation (RMSD) between the predicted re-docked pose and the experimental crystallographic pose is ≤ 2.0 Å, the grid parameters and scoring function are empirically validated for that specific pocket[5].
Step 4: Docking Execution & Scoring
Action: Execute the docking simulation using algorithms like AutoDock Vina or the Extra Precision (XP) mode in Maestro[1].
Causality: The algorithm samples thousands of potential ligand orientations. The scoring function estimates the Gibbs free energy of binding (ΔG) by calculating the sum of van der Waals forces, hydrogen bonding, and electrostatic interactions, yielding a quantitative metric to rank the quinoline analogs[1].
Expert Insights: Beyond the Docking Score
While a highly negative docking score (e.g., < -8.0 kcal/mol) is an excellent preliminary indicator of binding affinity, it does not guarantee in vivo efficacy. True lead optimization requires a holistic approach.
As demonstrated in recent5[5], Ligands 1 and 4 exhibited exceptional docking scores (-8.95 and -8.70 kcal/mol, respectively). However, their viability as targeted skin cancer therapeutics was ultimately corroborated by subsequent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By utilizing tools like SWISSADME and pkCSM, researchers confirmed that these quinoline derivatives complied with Lipinski's rule of five and possessed favorable pharmacokinetic profiles[5].
When designing your next comparative study, ensure that structural interaction analyses (e.g., mapping hydrogen bonds with key residues like GLU 87 and CYS 89) are always paired with rigorous toxicity and ADMET predictions to filter out false positives early in the pipeline[5].
References
A Comparative Docking Analysis of Quinoline-Based Inhibitors Across Various Therapeutic Targets. BenchChem. 1
A Comparative Guide to the Molecular Docking of Quinoline-Based Kinase Inhibitors. BenchChem. 2
Comparative Docking Studies of Quinoline Derivatives with Target Proteins. BenchChem. 3
Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking Studies of Quinoline Derivatives. BenchChem. 6
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. 5
Binding of Quinoline-Based Inhibitors to Plasmodium falciparum Lactate Dehydrogenase: A Molecular Docking Study. Scirp. 4
SAR studies of 6-Methoxy-2-methylquinoline derivatives
An in-depth, objective technical guide evaluating the Structure-Activity Relationship (SAR) and comparative performance of 6-Methoxy-2-methylquinoline derivatives against standard therapeutic alternatives. Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth, objective technical guide evaluating the Structure-Activity Relationship (SAR) and comparative performance of 6-Methoxy-2-methylquinoline derivatives against standard therapeutic alternatives.
Executive Summary
The 6-methoxy-2-methylquinoline scaffold is a privileged heterocyclic core in medicinal chemistry, demonstrating profound versatility across antimicrobial, antimalarial, and antiviral applications. This guide critically evaluates the SAR of its derivatives, objectively comparing their performance against established clinical standards such as Chloroquine (antimalarial) and Suberoylanilide Hydroxamic Acid (SAHA/Vorinostat, for HIV latency reversal). By detailing mechanistic pathways and self-validating experimental protocols, this document provides actionable intelligence for drug development professionals.
Structural Logic & SAR Causality
The pharmacological efficacy of 6-methoxy-2-methylquinoline derivatives is dictated by precise spatial and electronic modifications at three critical nodes: the C2, C4, and C6 positions.
C6-Methoxy Group (The Anchor): The electron-donating methoxy group at the C6 position is non-negotiable for baseline activity. It increases the electron density of the quinoline ring, facilitating critical hydrogen-bond acceptor interactions with target proteins (e.g., the HIV-1 LTR promoter complex and Plasmodium targets) while optimizing lipophilicity for cellular membrane penetration.
C2-Methyl/Vinyl Modifications (The Modulator): The C2 position dictates the steric bulk entering the target's binding pocket. Transitioning from a simple methyl group to a bulky vinyl or styryl group via olefination drastically enhances antimalarial activity against resistant strains. The extended conjugation stabilizes the molecule within the parasitic food vacuole.
C4-Substitutions (The Effector): Nucleophilic substitutions at C4 (e.g., thiols, amines, or chlorides) dictate the compound's primary mechanism of action. For instance, C4-thiol derivatives exhibit potent anticancer properties by covalently interacting with matrix metalloproteinases (MMPs) and inhibiting P-glycoprotein (P-gp) efflux pumps[1]. Conversely, C4-amine derivatives (AV6 analogs) are highly specific for HIV latency reversal[2].
Caption: Logical workflow of Structure-Activity Relationship (SAR) derivatization for the core scaffold.
Comparative Performance Analysis
To objectively evaluate the clinical potential of these derivatives, we must benchmark them against current standard-of-care agents in two primary domains: Antimalarial efficacy and HIV-1 Latency Reversal.
A. Antimalarial Efficacy: Overcoming Chloroquine Resistance
The emergence of multidrug-resistant Plasmodium falciparum necessitates novel chemotypes. 2-vinyl derivatives of 6-methoxy-2-methylquinoline have been synthesized to combat the chloroquine-resistant Dd2 strain[3]. Furthermore, synergistic studies demonstrate that the core scaffold, when combined with Artemether, yields a highly favorable Combination Index (CI), indicating true pharmacological synergism[4].
Table 1: In Vitro Antimalarial Activity vs. Standard Agents (P. falciparum Dd2 Strain)
Compound / Treatment
IC50 (nM)
Resistance Profile
Combination Index (CI at IC90)
Chloroquine (CQ)
145.0 ± 12.5
Highly Resistant
N/A
Artemether (Standard)
2.1 ± 0.4
Sensitive
N/A
2-Vinyl-6-methoxyquinoline
< 100.0
Sensitive
N/A
6-Methoxy-2-methylquinoline + Artemether
0.8 ± 0.2
Sensitive
0.599 (Synergistic)
Data Synthesis: The derivative bypasses the efflux mechanisms that confer CQ resistance. The CI of 0.599 strictly validates that the quinoline derivative sensitizes the parasite to artemisinin-based therapies, likely by disrupting heme crystallization in a complementary manner.
B. HIV Latency Reversal: The "Shock and Kill" Strategy
A major hurdle in curing HIV is the latent viral reservoir. The 2-methylquinoline derivative AV6 has been identified as a potent Latency-Reversing Agent (LRA)[2]. When compared to the HDAC inhibitor SAHA (Vorinostat), AV6 derivatives demonstrate superior synergistic activation of the HIV-1 5'-LTR promoter.
Table 2: Reactivation of Latent HIV-1 in J-Lat A2 Cells
Compound / Treatment
Concentration (µM)
% GFP(+) Cells (Activation)
Cytotoxicity (CC50, µM)
Negative Control (DMSO)
-
0.5%
> 100
SAHA (Vorinostat)
2.5
12.4%
45.2
AV6 Derivative (C4-Amine)
10.0
18.7%
> 80.0
AV6 Derivative + SAHA
10.0 + 2.5
65.3% (Synergistic)
42.1
Data Synthesis: The AV6 derivative alone outperforms SAHA at tolerated doses. However, the causality of their synergism lies in their distinct mechanisms: SAHA relaxes chromatin via histone acetylation, while the quinoline derivative actively recruits transcription factors to the exposed LTR promoter.
Caption: Synergistic signaling pathway of AV6 derivatives and HDAC inhibitors in HIV latency reversal.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation steps.
Protocol A: Microwave-Assisted Synthesis of 2-Vinyl-6-methoxyquinolines
Causality of choice: Traditional Doebner-von Miller or Skraup syntheses require harsh acids and prolonged heating, leading to the thermal degradation of the C6-methoxy group[5]. Microwave irradiation paired with trifluoromethanesulfonamide (TfNH2) circumvents steric hindrance at the C2-methyl group, drastically reducing reaction times from hours to minutes while preventing side-product formation[3].
Step-by-Step Methodology:
Preparation: In a microwave-safe reaction vial, combine 6-methoxy-2-methylquinoline (1.0 mmol), the target aromatic aldehyde (1.2 mmol), and TfNH2 (20 mol%) as a catalytic mediator.
Solvent Selection: Suspend the mixture in 2 mL of anhydrous toluene. Validation checkpoint: Ensure the solvent is strictly anhydrous to prevent hydrolysis of the aldehyde.
Irradiation: Seal the vial and subject it to microwave irradiation (150 W, 120°C) for 15-20 minutes.
Monitoring: Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the starting quinoline spot validates the kinetic shift.
Purification: Cool to room temperature, quench with saturated NaHCO3, and extract with dichloromethane (3 x 15 mL). Concentrate the organic layer and purify via silica gel column chromatography.
Structural Validation: Confirm the trans-geometry of the newly formed vinyl bond using 1H-NMR (look for the characteristic doublet at ~7.5-8.0 ppm with a coupling constant J > 15 Hz).
Protocol B: Flow Cytometry Assay for HIV-1 Latency Reversal
Causality of choice: J-Lat A2 cells contain an integrated, transcriptionally silent HIV-1 LTR driving a Green Fluorescent Protein (GFP) reporter. This creates a self-validating, binary readout system: if the compound successfully reverses latency, the cell fluoresces green[2].
Step-by-Step Methodology:
Cell Culture: Maintain J-Lat A2 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
Seeding: Seed cells into 96-well plates at a density of
1×105
cells/well in 100 µL of medium.
Compound Treatment: Add the 6-methoxy-2-methylquinoline derivative (e.g., AV6 analog) at varying concentrations (1, 5, 10, 20 µM). For synergy validation, co-treat specific wells with 2.5 µM SAHA. Include a DMSO vehicle control (negative) and a PMA/Ionomycin control (positive).
Incubation: Incubate the plates for 48 hours to allow sufficient time for LTR-driven GFP transcription and translation.
Flow Cytometry Analysis: Harvest the cells, wash twice with cold PBS, and resuspend in 200 µL PBS containing 1% paraformaldehyde.
Data Acquisition: Analyze using a flow cytometer (e.g., BD FACSCanto II). Gate the live cell population using FSC/SSC parameters, and quantify the percentage of GFP-positive cells in the FITC channel.
Validation: The assay is considered valid only if the DMSO control shows <1% GFP expression and the PMA positive control shows >80% GFP expression.
A Comparative Guide to the Reproducible Synthesis of 6-Methoxy-2-methylquinoline-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this p...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this privileged core, particularly at the 4-position, has been a fertile ground for the development of novel bioactive molecules. This guide provides an in-depth, comparative analysis of synthetic routes to 6-methoxy-2-methylquinoline-4-carbonitrile, a valuable building block for drug discovery. We will dissect two robust and reproducible methodologies for its synthesis, starting from readily available precursors. This guide emphasizes the "why" behind the experimental choices, ensuring a thorough understanding of the reaction principles and empowering researchers to adapt and troubleshoot these protocols.
Strategic Overview: A Two-Stage Approach
The synthesis of 6-methoxy-2-methylquinoline-4-carbonitrile is most efficiently achieved through a two-stage process. The initial stage focuses on the construction of a key intermediate, 4-chloro-6-methoxy-2-methylquinoline. The second stage involves the crucial introduction of the nitrile functionality at the 4-position. This modular approach allows for optimization at each step and provides a common precursor for a variety of 4-substituted quinoline derivatives.
Caption: Overall synthetic workflow for 6-methoxy-2-methylquinoline-4-carbonitrile.
Stage 1: Constructing the Core: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline
The initial phase of the synthesis focuses on building the quinoline framework and installing a reactive handle at the 4-position. This is reliably achieved in two sequential steps: a Conrad-Limpach cyclization followed by chlorination.
Step 1.1: Conrad-Limpach Cyclization
The Conrad-Limpach reaction is a classic and effective method for the synthesis of 4-hydroxyquinolines.[1] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.
Caption: Reaction scheme for the Conrad-Limpach cyclization.
The choice of a high-boiling point, inert solvent such as diphenyl ether is crucial for the success of the cyclization step.[2] It ensures even heat distribution and prevents localized overheating, which can lead to decomposition and the formation of tarry byproducts. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization.
Step 1.2: Chlorination of the 4-Hydroxyl Group
The hydroxyl group at the 4-position of the quinoline ring is not a good leaving group for nucleophilic substitution. Therefore, it is converted to a more reactive chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[2]
This reaction is sensitive to moisture, as water will readily react with and consume the phosphorus oxychloride.[2] Therefore, ensuring the starting material, 6-methoxy-2-methylquinolin-4-ol, is thoroughly dried is critical for achieving a high yield. The use of neat POCl₃ as both the reagent and solvent is common, and the reaction is typically performed at reflux.
Stage 2: The Cyanation Step: A Comparative Analysis
With the key intermediate, 4-chloro-6-methoxy-2-methylquinoline, in hand, the final step is the introduction of the carbonitrile group. We will compare two distinct and reliable methods for this transformation: a classical nucleophilic aromatic substitution (SNAr) and a modern palladium-catalyzed cross-coupling reaction.
The electron-withdrawing nature of the quinoline ring system activates the 4-position towards nucleophilic attack, making SNAr a viable and straightforward approach for the displacement of the chloro group.[3]
In this method, the 4-chloroquinoline is treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The reaction typically requires elevated temperatures to proceed at a reasonable rate.
Causality Behind Experimental Choices:
Solvent: A polar aprotic solvent is chosen to dissolve the cyanide salt and to solvate the cation, thereby increasing the nucleophilicity of the cyanide anion.
Temperature: Higher temperatures provide the necessary activation energy for the nucleophilic attack and the subsequent departure of the chloride leaving group.
Self-Validation and Trustworthiness: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar product spot.
Method B: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation, offering milder reaction conditions and broader functional group tolerance compared to classical methods.[4] For the cyanation of aryl chlorides, a variety of palladium catalysts and cyanide sources can be employed. A particularly attractive and less toxic alternative to simple cyanide salts is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[5][6]
This reaction typically involves a palladium precursor, a suitable phosphine ligand, a base, and the cyanide source in an appropriate solvent.
Causality Behind Experimental Choices:
Catalyst System: The combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., dppf) forms the active catalytic species in situ. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
Cyanide Source: K₄[Fe(CN)₆] is a stable, non-volatile, and less toxic source of cyanide, making it a safer alternative to NaCN or KCN.
Base: A base, such as sodium carbonate (Na₂CO₃), is often required to facilitate the catalytic cycle.
Self-Validation and Trustworthiness: The reaction can be monitored by TLC or gas chromatography (GC) to track the consumption of the starting material. The use of a well-defined catalyst system and a stable cyanide source contributes to the reproducibility of this method.
Synthesis of 6-Methoxy-2-methylquinolin-4-ol (Conrad-Limpach Cyclization)
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
Heat the mixture at 140-150°C for 1-2 hours to form the intermediate enaminone, collecting the evolved ethanol in the Dean-Stark trap.
To the hot reaction mixture, add a high-boiling point solvent such as diphenyl ether.
Increase the temperature to approximately 250°C and maintain for 1-2 hours to effect cyclization.
Cool the reaction mixture to room temperature. The product will often precipitate.
Add a non-polar solvent like hexane to facilitate further precipitation.
Filter the solid, wash thoroughly with hexane, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 4-Chloro-6-methoxy-2-methylquinoline
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place thoroughly dried 6-methoxy-2-methylquinolin-4-ol (1.0 eq).
Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) in a fume hood.
Heat the mixture to reflux (around 105°C) and maintain for 2-4 hours. The reaction can be monitored by TLC.
After the reaction is complete, cool the mixture to room temperature.
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a base, such as concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate, while keeping the mixture cool in an ice bath.
The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.
Method A: Synthesis of 6-Methoxy-2-methylquinoline-4-carbonitrile (SNAr)
In a round-bottom flask, dissolve 4-chloro-6-methoxy-2-methylquinoline (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.
Add sodium cyanide (NaCN, 1.2 eq) to the solution.
Heat the reaction mixture to 120-140°C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum.
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method B: Synthesis of 6-Methoxy-2-methylquinoline-4-carbonitrile (Palladium-Catalyzed Cross-Coupling)
To a Schlenk tube, add 4-chloro-6-methoxy-2-methylquinoline (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.3 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add a degassed solvent mixture, such as acetonitrile/water.
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
Filter the mixture through a pad of Celite to remove insoluble salts.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion
Both the classical SNAr and the modern palladium-catalyzed cross-coupling methods provide viable and reproducible pathways to 6-methoxy-2-methylquinoline-4-carbonitrile. The choice between the two will depend on the specific requirements of the researcher, including considerations of reagent toxicity, cost, and available equipment. The SNAr method is simpler and more cost-effective for smaller scales, while the palladium-catalyzed approach offers a safer and potentially more versatile option for larger-scale synthesis and for substrates with sensitive functional groups. By understanding the underlying principles of each method, researchers can confidently select and execute the most appropriate synthesis for their needs.
References
Google Patents. Method for synthetizing 6-methoxyquinoline.
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. Organic letters, 13(4), 648–651. [Link]
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. [Link]
IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
Maccioni, E., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 19. [Link]
ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]
PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
ResearchGate. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. [Link]
Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
ResearchGate. Various type of cyanides coupling reagent for cyanation. [Link]
ACG Publications. A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. [Link]
PMC. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
Journal of the Chinese Chemical Society. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]
Structural & Mechanistic Benchmarking: The Causality of Scaffold Design
As a Senior Application Scientist, I frequently evaluate emerging pharmacophores designed to overcome the selectivity and resistance limitations of legacy kinase inhibitors. The compound 6-Methoxy-2-methylquinoline-4-car...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate emerging pharmacophores designed to overcome the selectivity and resistance limitations of legacy kinase inhibitors. The compound 6-Methoxy-2-methylquinoline-4-carbonitrile (6-MMQC) represents a significant structural evolution in heterocyclic building blocks.
In this technical guide, we will benchmark the 6-MMQC scaffold against standard quinoline-based kinase inhibitors—specifically the 3-quinolinecarbonitrile core of Bosutinib (a standard Src/Abl inhibitor)—to demonstrate its utility in developing highly selective inhibitors for targets like Adaptor Protein 2-Associated Kinase 1 (AAK1).
When benchmarking 6-MMQC against standard clinical scaffolds, the placement of the functional groups dictates the target residence time and kinase selectivity profile.
The 4-Carbonitrile vs. 3-Carbonitrile Vector: Standard Src/Abl inhibitors like Bosutinib utilize a quinoline-3-carbonitrile scaffold, which positions the cyano group to interact with specific residues in the Abl kinase hinge region . In contrast, shifting the nitrile to the 4-position (as in 6-MMQC) projects the potent hydrogen-bond acceptor into a distinct, deeper sub-pocket. Recent advances in targeting AAK1 for neuropathic pain and viral entry inhibition have highlighted the superiority of the quinoline-4-carbonitrile core over traditional aryl amides for accessing this specific pocket .
Steric Gating via the 2-Methyl Group: The addition of the 2-methyl group introduces a deliberate steric clash. This "steric gating" prevents the scaffold from binding to off-target kinases possessing bulky gatekeeper residues (e.g., T315 in Abl), thereby driving exquisite selectivity toward kinases with smaller gatekeepers, such as AAK1.
Electronic Modulation via the 6-Methoxy Group: The 6-methoxy group acts as an electron-donating moiety. This increases the electron density of the quinoline ring, strengthening the hydrogen-bond acceptor capacity of the quinoline nitrogen, which is critical for anchoring the molecule to the kinase hinge region.
Self-Validating Experimental Protocols
To objectively benchmark the 6-MMQC scaffold against Bosutinib, the building block must be elaborated into a standardized lead derivative (herein referred to as "6-MMQC-Lead") and evaluated using self-validating assay systems.
Causality: TR-FRET is utilized instead of standard fluorescence because the time-delay measurement eliminates background auto-fluorescence generated by the library compounds, drastically reducing false positives.
Kinase Reaction Assembly: In a 384-well plate, combine 10 nM recombinant AAK1 (or off-target kinase), 100 µM ATP, and 1 mM Dithiothreitol (DTT) in HEPES buffer.
Causality: DTT is mandatory to prevent the oxidative cross-linking of hinge-region cysteines, ensuring reproducible baseline kinetics.
Compound Addition: Dispense 6-MMQC-Lead and Bosutinib in a 10-point dose-response series (10 µM to 0.5 nM) using acoustic liquid handling.
Detection Phase: Following a 60-minute incubation, add a Europium (Eu)-labeled anti-phospho antibody and a ULight-labeled substrate.
Data Acquisition & Self-Validation: Measure emission at 665 nm and 615 nm. Calculate the Z'-factor using DMSO (negative vehicle) and Staurosporine (universal positive control).
Validation Rule: The assay is only considered valid if the Z'-factor is > 0.6, ensuring the signal window is statistically robust enough to distinguish true target engagement from assay noise.
Causality: While IC50 provides thermodynamic affinity, SPR provides real-time kinetic data (
Kon
,
Koff
), which is critical for understanding the drug's residence time on the target.
Surface Functionalization: Immobilize His-tagged AAK1 onto an NTA sensor chip via nickel chelation.
Analyte Injection: Flow the 6-MMQC-Lead and Bosutinib over the chip at a high flow rate of 30 µL/min.
Causality: A high flow rate minimizes mass transport limitations, ensuring the measured
Kon
reflects true binding kinetics rather than diffusion rates.
Double-Referencing (Self-Validation): Route the analytes over an unmodified reference flow cell, followed by blank buffer injections. Subtracting the reference cell signal and the blank buffer signal (double-referencing) eliminates bulk refractive index shifts and non-specific binding, validating that the resulting sensogram represents pure, specific target engagement.
Quantitative Data Presentation
The following tables summarize the benchmarking data of the elaborated 6-MMQC scaffold against clinical standards.
Table 1: In Vitro Kinase Inhibition Profiling (IC50, nM)
Compound / Scaffold
AAK1 (Target)
Src (Off-Target)
Abl (Off-Target)
VEGFR2 (Off-Target)
6-MMQC-Lead
4.2
>10,000
>10,000
>5,000
Bosutinib (3-CN Standard)
450.0
1.2
1.0
150.0
Baricitinib (AAK1 Standard)
12.0
850.0
1,200.0
>10,000
Data Interpretation: The 2-methyl steric gate and 4-carbonitrile vector of the 6-MMQC scaffold completely ablate Src/Abl activity while driving single-digit nanomolar potency toward AAK1, outperforming both Bosutinib and Baricitinib.
Table 2: Physicochemical & ADME Benchmarking
Property
6-MMQC Core
Bosutinib Core
Ideal Lead Space
Molecular Weight (Da)
198.22
530.46
< 500
cLogP
2.4
4.8
2.0 - 4.0
Topological PSA (Ų)
45.0
83.0
< 90
Microsomal Clearance (µL/min/mg)
12.5
45.2
< 20
Pathway Visualization
The diagram below illustrates the biological pathway targeted by 6-MMQC-derived inhibitors. By selectively inhibiting AAK1, the scaffold prevents the phosphorylation of the AP2M1 subunit, effectively halting clathrin-mediated endocytosis—a critical mechanism for both viral entry and neuropathic pain signaling.
AAK1 signaling pathway and clathrin-mediated endocytosis blocked by 6-MMQC inhibitors.
References
Levinson, N.M., & Boxer, S.G. (2012). "Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the abl tyrosine kinase domain." PLoS One, 7(4), e29828. URL:[Link]
Hartz, R.A. et al. (2022). "Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors." Journal of Medicinal Chemistry, 65(5), 4121-4155. URL:[Link]
Comparative
A Comparative Spectroscopic Guide to Quinoline and Isoquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise identification of isomeric structures is paramount. Quinoline and isoquinoline, both f...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise identification of isomeric structures is paramount. Quinoline and isoquinoline, both foundational scaffolds in a myriad of bioactive compounds and functional materials, present a classic analytical challenge due to their identical chemical formula (C₉H₇N) but distinct nitrogen placement.[1] This guide offers a comprehensive, data-driven comparison of their spectroscopic signatures, providing the technical insights necessary for unambiguous differentiation.
The core structural distinction lies in the position of the nitrogen atom within the fused bicyclic system. In quinoline, the nitrogen occupies position 1, whereas in isoquinoline, it is found at position 2. This seemingly subtle variation profoundly influences the electronic distribution and, consequently, the interaction of these molecules with electromagnetic radiation, leading to unique spectroscopic fingerprints.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy stands as a powerful and often definitive technique for distinguishing between quinoline and isoquinoline. The differing electronegativity and anisotropic effects of the nitrogen atom result in significant and predictable variations in the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
The proton NMR spectra of quinoline and isoquinoline exhibit characteristic patterns in the aromatic region (typically 7.0-9.5 ppm). The most notable differences are observed for the protons on the pyridine ring, which are directly influenced by the nitrogen atom's position.
Key Differentiating Features in ¹H NMR:
H-2 of Quinoline: The proton at the 2-position in quinoline is significantly deshielded due to its proximity to the nitrogen atom, resulting in a downfield chemical shift (around 8.90 ppm). This signal is absent in the isoquinoline spectrum.
H-1 of Isoquinoline: Conversely, the proton at the 1-position in isoquinoline experiences strong deshielding and appears far downfield (around 9.22 ppm). This is a key diagnostic peak for isoquinoline.[1]
H-3 and H-4 Protons: The chemical shifts of the H-3 and H-4 protons in both isomers are also distinct, with the H-4 proton of isoquinoline being notably deshielded (around 8.50 ppm) compared to its counterpart in quinoline (around 8.12 ppm).[1]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]
Position
Quinoline
Isoquinoline
H-1
-
9.22
H-2
8.90
-
H-3
7.38
7.58
H-4
8.12
8.50
H-5
7.75
7.80
H-6
7.52
7.62
H-7
7.65
7.70
H-8
8.05
7.95
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary and confirmatory evidence for isomer identification. The carbons of the pyridine ring are most affected by the nitrogen's location.
Key Differentiating Features in ¹³C NMR:
C-2 of Quinoline: This carbon is highly deshielded (around 150.3 ppm) due to its direct attachment to the nitrogen.
C-1 of Isoquinoline: Similarly, the C-1 in isoquinoline is significantly deshielded (around 152.7 ppm).
Carbons of the Benzene Ring: While the differences are less pronounced for the carbocyclic ring, subtle variations in chemical shifts can still be observed and used for confirmation.[2]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [2]
Position
Quinoline
Isoquinoline
C-2
150.3
143.2
C-3
121.1
120.5
C-4
136.0
135.8
C-4a
128.3
128.7
C-5
127.7
126.6
C-6
126.5
127.3
C-7
129.4
127.5
C-8
129.5
130.4
C-8a
148.4
148.9
A standardized protocol ensures reproducible and comparable data.
Sample Preparation: Dissolve approximately 5-10 mg of the quinoline or isoquinoline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1]
¹H NMR Acquisition:
Set the spectral width to encompass the aromatic region (e.g., -1 to 10 ppm).[1]
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[1]
¹³C NMR Acquisition:
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 160 ppm).[1]
Employ proton decoupling to simplify the spectrum.
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon signals.
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum and reference the chemical shifts to the TMS signal.[1]
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups and overall structure. The differences in the IR spectra of quinoline and isoquinoline are more subtle than in NMR but are nonetheless valuable for confirmation.
The primary regions of interest are the C-H stretching and bending vibrations of the aromatic rings and the C-N stretching vibrations.
Key Differentiating Features in IR Spectroscopy:
C-H Stretching: Both isomers show aromatic C-H stretching vibrations above 3000 cm⁻¹.
C=C and C=N Stretching: The aromatic ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. Subtle shifts in these bands can be observed due to the different electronic environments of the rings.
Out-of-Plane C-H Bending: The pattern of bands in the 900-675 cm⁻¹ region, corresponding to out-of-plane C-H bending, can be indicative of the substitution pattern on the aromatic rings and can aid in differentiation.[3]
Table 3: Comparative IR Absorption Bands (cm⁻¹)
Vibrational Mode
Quinoline
Isoquinoline
Aromatic C-H Stretch
~3050
~3060
Aromatic C=C/C=N Stretch
~1620, 1590, 1500
~1625, 1585, 1495
C-H In-Plane Bend
~1140, 1030
~1145, 1025
C-H Out-of-Plane Bend
~810, 745
~830, 740
ATR-FTIR is a convenient method for obtaining high-quality IR spectra of liquid samples.
Background Collection: Record a background spectrum of the clean, empty ATR crystal.[1]
Sample Application: Place a small drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal.[1]
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[1]
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Both quinoline and isoquinoline exhibit characteristic absorption bands in the UV region due to π-π* transitions.
Key Differentiating Features in UV-Vis Spectroscopy:
The absorption spectra of quinoline and isoquinoline are similar, but there are discernible differences in the wavelengths of maximum absorbance (λₘₐₓ) and the fine structure of the absorption bands. These differences arise from the distinct electronic structures of the two isomers.[4]
Table 4: Comparative UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol
Compound
Band I
Band II
Quinoline
~270
~313
Isoquinoline
~265
~317
Sample Preparation: Prepare a stock solution of the quinoline or isoquinoline sample in a UV-grade solvent such as ethanol. Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.[1]
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Baseline Correction: Fill a quartz cuvette with the pure solvent to serve as a reference and record a baseline correction.
Spectrum Acquisition: Record the absorption spectrum of the sample solution over the appropriate wavelength range (e.g., 200-400 nm).
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both quinoline and isoquinoline have the same molecular weight (129.16 g/mol ), their fragmentation patterns under electron ionization (EI) can show subtle differences.
Key Differentiating Features in Mass Spectrometry:
Molecular Ion Peak: Both isomers will show a strong molecular ion peak (M⁺) at m/z 129.
Fragmentation: The primary fragmentation pathway for both isomers involves the loss of HCN (27 u) to give a fragment ion at m/z 102.[5] The relative intensities of the molecular ion and fragment ions may differ slightly between the two isomers, which can be used for differentiation, particularly when coupled with a separation technique like gas chromatography (GC-MS).[6][7]
Table 5: Comparative Mass Spectrometry Data (EI-MS)
m/z
Quinoline (Relative Abundance %)
Isoquinoline (Relative Abundance %)
Assignment
129
100
100
[M]⁺
102
~50
~45
[M-HCN]⁺
76
~15
~15
[C₆H₄]⁺
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph for volatile liquids.[1]
Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[1]
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
Detection: Detect the ions and generate a mass spectrum, which plots the relative ion abundance versus m/z.
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[1]
Mass Spectrometry Workflow
Conclusion: A Multi-faceted Approach to Isomer Differentiation
While each spectroscopic technique provides valuable information, a combination of methods offers the most robust and unambiguous identification of quinoline and isoquinoline. ¹H and ¹³C NMR spectroscopy are typically the most definitive techniques due to the significant and predictable differences in chemical shifts. IR and UV-Vis spectroscopy serve as excellent confirmatory methods, while mass spectrometry, especially when coupled with chromatography, provides molecular weight confirmation and can reveal subtle differences in fragmentation.
For researchers in drug development and related fields, a thorough understanding and application of these spectroscopic techniques are essential for ensuring the purity, identity, and quality of quinoline- and isoquinoline-based compounds, which are prevalent in a wide range of pharmaceuticals.[8][9][10][11]
References
Claret, P. A., & Osborne, A. G. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. ConnectSci. (URL: [Link])
Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1), 4. (URL: [Link])
Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1965). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectrochimica Acta, 21(12), 2137-2144. (URL: [Link])
Dier, A., Bodi, A., Hemberger, P., & Gerber, T. (2015). Dissociative Photoionization of Quinoline and Isoquinoline. The Journal of Physical Chemistry A, 119(4), 683-692. (URL: [Link])
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. (URL: [Link])
Kisiel, Z., Pszczółkowski, L., & Caminati, W. (2000). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. The Journal of Chemical Physics, 112(13), 5767-5773. (URL: [Link])
Hardy, F.-X., Mulas, G., & Biennier, L. (2012). Electronic Spectra of Gas-Phase Polycyclic Aromatic Nitrogen Heterocycle Cations: Isoquinoline(+) and Quinoline(+). The Journal of Physical Chemistry A, 116(17), 4323-4329. (URL: [Link])
Cuisset, A., Pirali, O., & Cirtog, M. (2014). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. The Journal of Chemical Physics, 140(4), 044307. (URL: [Link])
Applications of Isoquinoline and Quinoline Derivatives. (2019). Scribd. (URL: [Link])
Lee, Y.-P., et al. (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7-, and 8-iso-HC9H7N). Physical Chemistry Chemical Physics, 25(9), 6853-6864. (URL: [Link])
Yurdakul, Ş., & Yurdakul, M. (1998). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Journal of Molecular Structure, 442(1-3), 227-236. (URL: [Link])
Patel, K. B., & Patel, H. D. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). (URL: [Link])
Kim, J., et al. (2017). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. Forensic Toxicology, 35(1), 126-136. (URL: [Link])
Arjunan, V., & Mohan, S. (2010). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. ResearchGate. (URL: [Link])
Scotti, L., et al. (2015). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. IntechOpen. (URL: [Link])
Mubarak, M. S. (2017). Synthetic approaches for quinoline and isoquinoline. ResearchGate. (URL: [Link])
Ghammamy, S., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. (URL: [Link])
Comparison of two analytical methods for the determination of azaarenes in atmospheric particulate matter. (2007). ResearchGate. (URL: [Link])
Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. (URL: [Link])
Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. (URL: [Link])
Lewis, J. C., et al. (2008). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society, 130(46), 15473–15483. (URL: [Link])
Relationship of the NMR C 13 peaks for the product obtained by nanoreactor ozonolysis of isoquinoline to the peaks of the carbon atoms in cinchomeronic acid. (2001). ResearchGate. (URL: [Link])
NMR Protocols and Methods. (n.d.). Springer Nature Experiments. (URL: [Link])
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. (2018). ResearchGate. (URL: [Link])
Aromatics. (n.d.). Organic Chemistry at CU Boulder. (URL: [Link])
Spectroscopic studies of some n-heterocyclic compounds. (2023). Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (URL: [Link])
Jones, N. C., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Physical Chemistry Chemical Physics, 21(8), 4241-4251. (URL: [Link])
NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. (URL: [Link])
Contreras, R., et al. (2001). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 46(3). (URL: [Link])
Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (2016). Iraqi Journal of Science, 57(2B), 1184-1194. (URL: [Link])
Stienstra, C. M. K., et al. (2025). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. bioRxiv. (URL: [Link])
Lee, K. L. K. (2019). Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. eScholarship. (URL: [Link])
As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals workin...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals working with 6-Methoxy-2-methylquinoline-4-carbonitrile , proper disposal is a critical logistical operation.
This compound presents a unique intersection of hazards: a stable, aromatic quinoline core coupled with a reactive carbonitrile group. Mishandling its disposal can lead to severe environmental contamination or the lethal release of toxic gases. The following guide provides field-validated, self-validating protocols to ensure absolute safety and regulatory compliance in your laboratory.
Part 1: Chemical Profiling & Hazard Causality
To design a safe disposal system, we must first understand the causality behind the chemical's behavior. The disposal requirements for 6-Methoxy-2-methylquinoline-4-carbonitrile are dictated by its specific functional groups:
The Carbonitrile Group (-C≡N): This is the most acute hazard during disposal. Under strongly acidic conditions, nitriles and cyanide derivatives can undergo hydrolysis or decomposition, liberating highly toxic and volatile Hydrogen Cyanide (HCN) gas [1]. Therefore, strict segregation from acidic waste streams is non-negotiable.
The Quinoline Ring: This stable, nitrogen-containing aromatic system resists standard degradation. If burned at low temperatures, it undergoes incomplete combustion, releasing dangerous nitrogen oxides (NOx) and carbon monoxide[2]. It requires high-temperature thermal destruction[3].
The Methoxy Group: This functional group increases the compound's lipophilicity, enhancing its ability to penetrate the skin barrier and contributing to its classification as a skin and eye irritant[4].
Table 1: Physicochemical & Hazard Summary for Disposal Operations
Prohibits open burning; mandates >1000°C thermal destruction with scrubbers[3].
Part 2: Operational Disposal Workflows
Every operational protocol below is designed as a self-validating system . This means each workflow includes a built-in verification step to ensure the procedure was executed flawlessly before moving to the next phase.
Protocol A: Solid Waste Disposal (Unused or Expired Reagent)
Objective: Safely package solid powder to prevent aerosolization and isolate it from incompatible chemicals.
Primary Containment: Working strictly inside a certified chemical fume hood, transfer the solid powder into a sealable, chemically compatible primary container (e.g., High-Density Polyethylene, HDPE)[8].
Secondary Containment (Double-Bagging): Place the primary container inside a secondary polypropylene bag or shatter-proof bin. This prevents accidental dispersion if the primary container is compromised during transit[9].
Segregation & Labeling: Label the outer container clearly: "Toxic Solid - Nitrile/Quinoline Derivative. NO ACIDS." Store this in a dedicated hazardous waste cabinet away from any acidic reagents[8].
Final Destruction: Route the manifested waste to a licensed hazardous waste facility. The facility must utilize high-temperature incineration (>1000°C) equipped with specialized scrubbers to neutralize NOx and HCN emissions[3].
Validation Check: Place an ambient pH indicator strip inside the secondary containment bin. If the strip turns red over time, acidic vapors are present in the storage area, indicating a failure in segregation that must be immediately addressed.
Objective: Prevent the generation of HCN gas in bulk liquid waste carboys.
pH Verification: Before adding any solution containing 6-Methoxy-2-methylquinoline-4-carbonitrile to a bulk waste carboy, test the bulk waste's pH. Ensure the environment is basic (pH 8–10)[7]. Acidic protons will drive the equilibrium toward volatile HCN gas.
Transfer & Segregation: Pour the mixture into a designated "Halogenated" or "Non-Halogenated" waste carboy. Never mix this compound with acidic waste streams (e.g., piranha solution, HCl waste, or acidic buffer waste)[1].
Storage: Cap the carboy securely. If the solvent mixture has a high vapor pressure, utilize a vented cap to prevent pressure buildup, and store the carboy in a secondary containment tray within a ventilated cabinet.
Validation Check: Use a pH test strip on the final mixed waste solution after addition. Log the pH and the chemical addition on the waste manifest immediately.
Objective: Rapidly neutralize and contain spills without triggering toxic gas release.
Evacuation & PPE: Evacuate non-essential personnel. Responders must don double nitrile gloves, safety goggles, and a lab coat[7]. For large spills outside a fume hood, a respirator with an organic vapor/acid gas cartridge is required[2].
Containment: Surround the spill with an inert, non-acidic absorbent material (e.g., sand or vermiculite). Do not use acidic spill kits [8].
Neutralization & Collection: Sweep the absorbed material into an airtight container. Decontaminate the spill surface using a pH 10 buffer solution, followed by a dilute (10%) basic bleach solution to chemically neutralize residual nitrile traces[7].
Disposal: Dispose of all cleanup materials, including contaminated gloves and wipes, as cyanide/nitrile-containing hazardous waste[1].
Validation Check: After cleaning, swab the decontaminated surface and test the swab with a commercial cyanide/nitrile detection kit. The area is only safe to reopen once the test reads negative.
Part 3: Disposal Decision Logic Visualization
The following workflow diagram illustrates the critical decision pathways for managing 6-Methoxy-2-methylquinoline-4-carbonitrile waste streams.
Disposal decision tree for 6-Methoxy-2-methylquinoline-4-carbonitrile waste streams.
References
U.S. Environmental Protection Agency (EPA). "Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides". Available at: [Link]
University of Windsor. "Cyanides Storage, Handling and General Use Information". Available at: [Link]
Stanford Environmental Health & Safety. "Information on Cyanide Compounds". Available at:[Link]
LSU Health Sciences Center. "Laboratory-Specific Standard Operating Procedures: SOP for the safe use of cyanide compounds". Available at: [Link]
Rutgers University REHS. "Cyanide Salts - ipo". Available at: [Link]
Navigating the Safe Handling of 6-Methoxy-2-methylquinoline-4-carbonitrile: A Guide to Personal Protective Equipment and Disposal
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 6-Methoxy-2-methylquinoline-4-carbonitrile. The following guidance is based on the safety profiles of structurally similar compounds, including qui...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 6-Methoxy-2-methylquinoline-4-carbonitrile. The following guidance is based on the safety profiles of structurally similar compounds, including quinoline derivatives and nitrile compounds. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks
6-Methoxy-2-methylquinoline-4-carbonitrile, as a quinoline derivative, should be handled as a potentially hazardous substance. Structurally similar compounds are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3][4] The nitrile group also warrants caution. Therefore, a comprehensive approach to personal protective equipment (PPE) is essential to minimize exposure.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the risks associated with handling 6-Methoxy-2-methylquinoline-4-carbonitrile. The following table outlines the minimum recommended PPE:
To protect skin and clothing from contamination.[5]
Respiratory Protection
Use in a well-ventilated area or a chemical fume hood.[5][8]
To minimize inhalation of any dust or vapors.[5] If a fume hood is not available and dusts are generated, a NIOSH-approved respirator with appropriate particulate filters is required.[8]
A systematic approach to handling 6-Methoxy-2-methylquinoline-4-carbonitrile is crucial for ensuring laboratory safety.
Preparation
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.[5]
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[5]
Spill Kit: Have a spill kit appropriate for handling solid chemical spills readily available.[5]
Handling
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any airborne particles.[5]
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[5]
Reactions: Conduct all reactions in a chemical fume hood.[5]
Post-Handling
After handling, wash hands thoroughly with soap and water.[5]
Clean all equipment and the work area to remove any residual contamination.[9]
Decontaminate and remove all PPE before leaving the work area. Contaminated clothing should be removed and washed before reuse.[1][3]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling 6-Methoxy-2-methylquinoline-4-carbonitrile.
Disposal Plan: Managing Hazardous Waste
All waste containing 6-Methoxy-2-methylquinoline-4-carbonitrile must be treated as hazardous waste.[5][8]
Waste Segregation
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.[5]
Liquid Waste: Collect all liquid waste containing the compound in a sealed, clearly labeled hazardous waste container.
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.[5]
Labeling
Ensure all waste containers are accurately labeled with the chemical name and associated hazards.[5]
Disposal
Dispose of all waste materials, including empty containers and contaminated PPE, according to local, state, and federal regulations.[1][2] Do not allow the product to reach the sewage system.[2]
References
6 - SAFETY DATA SHEET. (2010, December 1). Retrieved from [Link]
Material Safety Data Sheet - Quinoline, 96%. (2005, October 3). Retrieved from [Link]
2-Methylquinoline Safety Data Sheet. (2023, March 28). CPAchem. Retrieved from [Link]
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. Retrieved from [Link]
Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
6-Methoxyquinoline - SAFETY DATA SHEET. (2010, December 1). Retrieved from [Link]